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Foundational

An In-depth Technical Guide to 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine: Properties, Synthesis, and Medicinal Chemistry Applications

Introduction: Deciphering the Structure and Significance The compound specified as "4-(4-Benzyloxan-4-yl)pyridine" does not correspond to a standard IUPAC name or a readily identifiable structure in chemical literature....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering the Structure and Significance

The compound specified as "4-(4-Benzyloxan-4-yl)pyridine" does not correspond to a standard IUPAC name or a readily identifiable structure in chemical literature. It is presumed that "Benzyloxan" is a typographical error for "benzyloxy-oxane," where "oxane" is a synonym for tetrahydropyran. Based on this interpretation, this guide will focus on the most chemically plausible structure: 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine .

This molecule is a compelling subject for a technical guide as it integrates three distinct and medicinally significant chemical moieties:

  • Pyridine Ring: A foundational nitrogen-containing aromatic heterocycle present in numerous natural products and FDA-approved drugs.[1][2] The nitrogen atom acts as a hydrogen bond acceptor and a basic center, while the aromatic ring can participate in π-stacking interactions, making it a "privileged scaffold" in drug discovery.[1][3]

  • Tetrahydropyran (THP) Ring: A saturated oxygen-containing heterocycle often employed by medicinal chemists as a bioisostere for phenyl or cyclohexyl rings. The THP moiety can enhance aqueous solubility, improve metabolic stability, and fine-tune compound conformation without introducing excessive lipophilicity.

  • Benzyloxy Group: This functional group consists of a flexible ether linkage and a lipophilic benzyl ring. It is frequently used as a protecting group for alcohols but also serves as a key pharmacophoric element that can interact with hydrophobic pockets in biological targets. The ether oxygen can also act as a hydrogen bond acceptor.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-(benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine, tailored for researchers and professionals in drug development.

G cluster_legend Chemical Structure 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine

Caption: Chemical structure of the target compound.

Part 1: Physicochemical and Spectroscopic Properties

Predicting and understanding the core physicochemical properties of a molecule is fundamental to its application in research and drug development.

The following properties for 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine have been calculated using standard computational models. These values are essential for predicting the molecule's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₈H₂₁NO₂Provides the elemental composition.
Molecular Weight 283.36 g/mol Falls within the range suitable for oral bioavailability (Lipinski's Rule of 5).
XLogP3 2.8Indicates moderate lipophilicity, balancing solubility and membrane permeability.
H-Bond Donors 0Lack of donors can improve membrane permeability.
H-Bond Acceptors 3 (Pyridine N, Ether O, THP O)Provides points for specific interactions with biological targets.
Topological Polar Surface Area (TPSA) 39.5 ŲSuggests good potential for cell permeability and oral absorption.

While experimental spectra for this specific molecule are not publicly available, a characteristic spectroscopic profile can be predicted based on its constituent functional groups.

  • ¹H NMR:

    • Pyridine Protons: Two distinct signals in the aromatic region (δ 8.5-8.7 ppm for α-protons and δ 7.2-7.4 ppm for β-protons), appearing as doublets due to coupling.[4]

    • Benzyl Protons: A multiplet for the phenyl ring (δ 7.2-7.4 ppm) and a characteristic singlet for the benzylic methylene (–O–CH₂–) around δ 4.5 ppm.

    • Tetrahydropyran Protons: Complex multiplets in the aliphatic region (δ 1.8-4.0 ppm) corresponding to the four methylene groups of the THP ring.

  • ¹³C NMR:

    • Pyridine Carbons: Signals in the aromatic region, with the carbon adjacent to nitrogen (C2/C6) around δ 150 ppm and others between δ 120-140 ppm.

    • Benzyl Carbons: Phenyl carbons in the δ 127-138 ppm range and the benzylic carbon around δ 70 ppm.

    • Tetrahydropyran Carbons: Aliphatic signals including the quaternary carbon (C4) around δ 75-80 ppm, and methylene carbons (C2/C6 and C3/C5) in the δ 40-70 ppm range.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): A prominent [M+H]⁺ ion at m/z 284.36.

    • Fragmentation: Key fragmentation pathways would include the loss of the benzyl group (C₇H₇, m/z 91) or the entire benzyloxy group. Cleavage of the bond between the two heterocyclic rings is also expected.[5]

  • Infrared (IR) Spectroscopy:

    • C-O-C Stretch: Strong bands characteristic of the ether linkages in the 1050-1150 cm⁻¹ region.

    • Aromatic C=C and C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Part 2: Synthesis and Reactivity

A robust synthetic strategy is crucial for accessing the target molecule for further study. The proposed synthesis leverages common and reliable organic transformations.

The most logical synthetic approach involves a convergent strategy, preparing a key tetrahydropyran intermediate which is then coupled with the pyridine moiety.

workflow start Tetrahydro-4H-pyran-4-one step1 Grignard Reaction with 4-bromopyridine start->step1 intermediate1 4-(Pyridin-4-yl)tetrahydro- 2H-pyran-4-ol step1->intermediate1 step2 Williamson Ether Synthesis (NaH, Benzyl Bromide) intermediate1->step2 final_product Target Molecule: 4-(4-(Benzyloxy)tetrahydro- 2H-pyran-4-yl)pyridine step2->final_product purification Purification (Column Chromatography) final_product->purification

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Step 1: Grignard Reaction: This is a classic and highly effective method for forming carbon-carbon bonds. The Grignard reagent is prepared from 4-bromopyridine and magnesium. Its subsequent reaction with the commercially available tetrahydro-4H-pyran-4-one directly assembles the core carbon skeleton, creating a tertiary alcohol intermediate.[6] This choice is based on the high nucleophilicity of the Grignard reagent and the electrophilicity of the ketone carbonyl.

  • Step 2: Williamson Ether Synthesis: This reaction is a standard procedure for forming ethers. The tertiary alcohol is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form an alkoxide. This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction to yield the final benzyloxy ether product. This method is chosen for its efficiency and broad applicability in ether synthesis.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic (pKa of the conjugate acid is ~5.2) and nucleophilic. It will readily react with acids to form pyridinium salts and can be alkylated with alkyl halides or oxidized to an N-oxide with reagents like m-CPBA.[6][7]

  • Benzyloxy Group: The benzyl C-O bond is susceptible to cleavage under hydrogenolysis conditions (e.g., H₂, Pd/C). This reaction is a common deprotection strategy and would cleanly convert the target molecule to the corresponding alcohol, 4-(pyridin-4-yl)tetrahydro-2H-pyran-4-ol, providing a key analogue for structure-activity relationship (SAR) studies.

  • Aromatic Rings: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, which would occur preferentially on the electron-rich phenyl ring of the benzyloxy group if forced.[7] Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially if a leaving group is present at the 2- or 4-position.[6]

Part 3: Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of the target compound, based on established literature procedures for analogous transformations.

  • Apparatus Setup: A three-necked, oven-dried 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Initiation and Reaction: Add a small portion of the 4-bromopyridine solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of iodine color), gently warm the flask. Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

  • Workup: After stirring at room temperature for 2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the pure tertiary alcohol intermediate.

  • Apparatus Setup: An oven-dried 100 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Deprotonation: Dissolve the alcohol intermediate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding water.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 4: Applications and Medicinal Chemistry Perspective

The structural components of 4-(4-(benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine make it a molecule of significant interest for drug discovery programs, particularly in oncology and neuroscience.

  • Role of the 4-Substituted Pyridine: The pyridine core is a versatile pharmacophore. In many kinase inhibitors, the pyridine nitrogen forms a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.[8] Its ability to act as a bioisostere for a phenyl ring can modulate ADME properties; for example, replacing a phenyl with a pyridine can sometimes reduce metabolic liability or improve solubility.[1]

  • The THP Ring as a Phenyl Ring Bioisostere: The 4,4-disubstituted tetrahydropyran motif is a modern design element in medicinal chemistry. It serves as a saturated, polar scaffold that can project substituents into three-dimensional space to optimize interactions with a protein target. Compared to a cyclohexyl or phenyl ring, the THP's ether oxygen can improve solubility and act as a hydrogen bond acceptor, often leading to a better overall ADME profile.

  • The Benzyl Group for Lipophilic Interactions: The terminal phenyl ring, connected via a flexible ether linker, is ideal for probing hydrophobic pockets within a target protein. Its presence can significantly enhance binding affinity through van der Waals and hydrophobic interactions.

  • Potential Therapeutic Areas:

    • Kinase Inhibition: Many kinase inhibitors feature a central heterocyclic core (like pyridine) with appended groups that occupy specific pockets of the kinase domain. This scaffold could be explored for inhibitors of kinases implicated in cancer, such as TNIK.[8]

    • CNS Disorders: The ability of the pyridine and THP moieties to improve physicochemical properties is valuable for designing drugs that need to cross the blood-brain barrier. Derivatives of this scaffold could be investigated for targets like cholesterol 24-hydroxylase (CH24H), which is relevant in neurodegenerative diseases.[9]

    • General Drug Scaffolding: The molecule represents a versatile starting point. The pyridine nitrogen allows for salt formation to improve solubility, while the benzyloxy group can be deprotected to the alcohol, which can then be further functionalized to generate a library of analogues for SAR exploration.[10]

References

  • Patel, K., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Bentham Science Publishers. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-benzyl pyridine. The Good Scents Company. Available at: [Link]

  • Tanimoto, K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Benzylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Schade, M. A., & Bräse, S. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Reviews on Heteroatom Chemistry, Volume 29. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Frontiers. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:859133-33-8. Chemsrc. Available at: [Link]

  • PubMed. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Pyridine, 4-benzyl-. NIST WebBook. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and practical method for the synthesis of benzylpyridine derivatives. RSC Advances. Available at: [Link]

  • ResearchGate. (2013). 4-(4-Nitro-benz-yl)pyridine. ResearchGate. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. IntechOpen. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]

  • MDPI. (n.d.). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. MDPI. Available at: [Link]

  • ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. ResearchGate. Available at: [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. ASHP. Available at: [Link]

  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Available at: [Link]

  • ResearchGate. (2023). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Pyridyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry. Available at: [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 4-Benzyloxy-2-hydroxypyridine. SpectraBase. Available at: [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool. Available at: [Link]

Sources

Exploratory

The 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine Scaffold: A Technical Guide to Synthesis, Properties, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of a drug candidate's journey from hit to lead. The molecule 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of a drug candidate's journey from hit to lead. The molecule 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine represents a highly specialized, sterically restricted pharmacophore. By combining a tetrahydropyran (THP) ring, a hydrogen-bond accepting pyridine moiety, and a lipophilic benzyl group at a single quaternary carbon center, this scaffold offers a unique spatial geometry.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its structural advantages, a self-validating synthetic methodology, and its application in target engagement.

Structural Deconstruction & Rationale

The architectural brilliance of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine lies in its quaternary C4 center, which locks three distinct functional domains into a rigid, tetrahedral conformation.

  • The Tetrahydropyran (THP) Core: The THP ring is a widely recognized "privileged scaffold" in drug discovery . It acts as a bioisostere for cyclohexane and piperidine. The inclusion of the ether oxygen maintains the 3D chair conformation while significantly reducing lipophilicity compared to carbocyclic analogs.

  • The Pyridine Ring: Positioned at the C4 center, the 4-pyridyl group serves as a robust hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently coordinates with the hinge region backbone; in cytochrome P450 (CYP) modulators, it directly coordinates with the heme iron.

  • The Benzyl Group: This flexible yet lipophilic appendage acts as an anchor, inducing fit into deep hydrophobic pockets commonly found in Class A G-Protein Coupled Receptors (GPCRs).

G A 4-(4-benzyltetrahydro-2H- pyran-4-yl)pyridine B THP Ring (ADME Optimization) A->B Scaffold Core C Pyridine Ring (H-Bond Acceptor) A->C Pharmacophore 1 D Benzyl Group (Hydrophobic Interaction) A->D Pharmacophore 2 E E B->E Reduces Lipophilicity Maintains Chair Conformation F F C->F Interacts with Kinase Hinge or GPCRs G G D->G Anchors in Deep Lipophilic Pockets

Logical mapping of structural moieties to pharmacological functions.

Physicochemical Profiling & ADME Advantages

To understand why a medicinal chemist would select the THP scaffold over its piperidine or cyclohexane analogs, we must analyze the causality of atomic substitutions on Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Positively charged, lipophilic amines (like piperidine) are classic pharmacophores for binding to the hERG potassium channel, leading to severe cardiotoxicity. By replacing the basic secondary amine of piperidine with the neutral oxygen of the THP ring, the hERG liability is effectively neutralized. Furthermore, the oxygen lone pairs reduce the overall partition coefficient (LogP) compared to the highly lipophilic cyclohexane analog, preventing non-specific protein binding and improving aqueous solubility.

Quantitative Scaffold Comparison
Property4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (THP)Piperidine AnalogCyclohexane Analog
Molecular Weight ( g/mol ) 253.34252.35251.37
cLogP (Neutral) ~3.2~2.8~4.5
LogD (pH 7.4) ~3.2~1.0~4.5
Topological Polar Surface Area (Ų) 22.1224.9212.89
Basic pKa ~5.2 (Pyridine)~9.5 (Piperidine NH)~5.2 (Pyridine)
hERG Liability Risk LowHighLow
Aqueous Solubility Moderate to HighHigh (as ionized salt)Poor

Chemical Synthesis & Methodology

The synthesis of this sterically hindered quaternary center requires precise enolate-like chemistry. The starting material, 4-(tetrahydropyran-4-yl)pyridine (CAS: 26684-56-0), is a commercially available building block .

Mechanistic Causality: The pyridylic proton at the C4 position is weakly acidic (pKa ~25–28). Utilizing a standard alkyllithium reagent (e.g., n-BuLi) would risk unwanted nucleophilic addition to the electron-deficient pyridine ring. Therefore, Potassium hexamethyldisilazide (KHMDS)—a bulky, non-nucleophilic strong base—is mandated to cleanly generate the carbanion without degrading the heterocycle.

Step-by-Step Alkylation Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-(tetrahydropyran-4-yl)pyridine (1.0 equiv, 10 mmol) and dissolve in 50 mL of anhydrous tetrahydrofuran (THF).

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Stir for 15 minutes to ensure complete thermal equilibrium.

  • Deprotonation: Dropwise add KHMDS (1.2 equiv, 12 mmol, 0.5 M in toluene) over 20 minutes via a syringe pump. Note: Slow addition prevents localized heating and side reactions. Stir the resulting deep red/orange carbanion solution at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.1 equiv, 11 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Causality: The gradual warming ensures complete conversion of the sterically hindered quaternary center while minimizing polyalkylation.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). Confirm purity (>95%) via LC-MS and ¹H-NMR.

Experimental Workflow for In Vitro Validation

Once synthesized, the compound must enter a self-validating screening cascade. Because the THP scaffold is frequently utilized to optimize metabolic stability and target engagement , the workflow must sequentially verify chemical integrity, ADME profile, and biological efficacy.

Validation A Compound Synthesis B B A->B QC C In Vitro ADME (Microsomal Stability) B->C Profiling D Target Engagement (SPR / Radioligand) C->D Efficacy E Hit-to-Lead Optimization D->E Selection

Sequential experimental workflow for in vitro validation of the THP scaffold.

Target Engagement Assays

For evaluating the binding kinetics of the pyridine-benzyl pharmacophore, Surface Plasmon Resonance (SPR) is recommended. The target protein (e.g., a purified GPCR or kinase domain) is immobilized on a CM5 sensor chip. The 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine ligand is flowed over the chip in varying concentrations (e.g., 0.1 µM to 10 µM). The resulting sensorgrams will validate whether the rigid tetrahedral geometry successfully reduces the entropic penalty of binding compared to highly flexible linear analogs.

References

  • Title: Tetrahydropyran - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Foundational

Mass Spectrometry of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine: Ionization Dynamics, Fragmentation Kinetics, and Method Development

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary The compound 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 439148-02-4) repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The compound 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 439148-02-4) represents a complex structural scaffold frequently encountered in modern drug discovery, particularly within kinase inhibitor and receptor antagonist libraries. With an exact monoisotopic mass of 253.1467 Da, this molecule integrates three distinct chemical domains: a highly basic pyridine ring, a tetrahydropyran (THP) cyclic ether, and a lipophilic benzyl moiety, all converging at a sterically hindered quaternary carbon (C4).

This whitepaper provides an authoritative, mechanistic guide to the mass spectrometric behavior of this compound. By moving beyond empirical observation into the first-principles kinetics of gas-phase dissociation, we establish a robust framework for developing highly sensitive and self-validating LC-MS/MS quantitative assays.

Structural Architecture & Ionization Dynamics

In positive Electrospray Ionization (+ESI), the ionization efficiency of a molecule is dictated by its gas-phase basicity. The pyridine nitrogen in this scaffold acts as a powerful proton sponge. During the droplet desolvation process in the ESI source, the pyridine nitrogen preferentially accepts a proton, yielding a highly stable, even-electron precursor ion: [M+H]⁺ at m/z 254.15 .

Causality in Source Optimization: To maximize the yield of the m/z 254.15 precursor, the mobile phase must be acidified (typically with 0.1% formic acid). This ensures the pyridine nitrogen is fully protonated in the liquid phase prior to Taylor cone formation, preventing signal loss to sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

Collision-Induced Dissociation (CID) Kinetics

Upon isolation in the first quadrupole (Q1) and acceleration into the collision cell (Q2), the [M+H]⁺ precursor undergoes specific, energy-dependent fragmentation pathways. Understanding these pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions that offer both high sensitivity and structural specificity.

Pathway A: Charge-Driven Benzyl Cleavage (m/z 91.05)

The most thermodynamically favorable fragmentation route is the heterolytic cleavage of the C4-benzyl bond. While traditional 1[1], the quaternary C4 architecture of this compound facilitates an analogous C-C heterolytic cleavage. This is driven by two factors:

  • The expulsion of the benzyl group forms a highly stable 2 (m/z 91.05)[2].

  • The remaining electrons shift to form an exocyclic double bond (C4=C-pyridine), effectively neutralizing the charge on the protonated pyridine nitrogen and leaving a neutral dihydropyridine derivative (C₁₀H₁₃NO) as the leaving group.

Pathway B: Hydrogen Rearrangement (m/z 162.09)

An alternative, higher-energy pathway involves the neutral loss of toluene (92 Da). This requires a complex hydrogen atom transfer from the THP ring to the benzyl leaving group, retaining the charge on the pyridine-THP scaffold to yield an even-electron fragment at m/z 162.09.

Pathway C: Tetrahydropyran Ring Opening (m/z 224.14)

Cyclic ethers undergo predictable 3 under collisional activation[3]. For this compound, the THP ring can expel formaldehyde (CH₂O, 30 Da), a common 4[4], generating a diagnostic qualifier ion at m/z 224.14.

Fragmentation_Pathways Precursor [M+H]+ m/z 254.15 Protonated Pyridine Tropylium Benzyl / Tropylium Cation m/z 91.05 (Charge Migration) Precursor->Tropylium Heterolytic Cleavage (- C10H13NO) NeutralLoss [M+H - Toluene]+ m/z 162.09 (H-Transfer) Precursor->NeutralLoss H-Rearrangement (- C7H8) RingOpen [M+H - CH2O]+ m/z 224.14 (THP Ring Opening) Precursor->RingOpen Inductive Cleavage (- CH2O) Secondary Pyridine Ion m/z 80.05 NeutralLoss->Secondary Secondary CID (- C5H8)

Fig 1: CID fragmentation pathways of protonated 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine.

Quantitative Data Presentation

To translate these kinetic pathways into a functional assay, the following MRM transitions must be programmed into the triple quadrupole mass spectrometer. The collision energies (CE) reflect the activation barriers of each specific pathway.

Transition (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentAssay Purpose
254.15 → 91.05 5035Tropylium CationQuantifier (Highest abundance)
254.15 → 162.09 5025[M+H - Toluene]⁺Qualifier 1 (Scaffold integrity)
254.15 → 224.14 5015[M+H - CH₂O]⁺Qualifier 2 (THP confirmation)

LC-MS/MS Methodological Framework

The following step-by-step protocol is designed for the extraction and quantification of the compound from biological matrices (e.g., plasma), utilizing causality-driven parameter selection.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (e.g., d5-benzyl analog). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile rapidly denatures matrix proteins. The addition of formic acid is critical; it ensures the basic pyridine moiety remains fully protonated, driving the analyte into the aqueous-organic supernatant and pre-conditioning it for positive ion mode ESI.

Step 2: Chromatographic Separation
  • Action: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3.5 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is Water + 0.1% FA.

  • Causality: The benzyl group imparts significant lipophilicity to the molecule, necessitating a non-polar stationary phase (C18) for adequate retention. The acidic mobile phase actively suppresses secondary ion-exchange interactions between the basic pyridine nitrogen and residual silanols on the silica column, completely eliminating chromatographic peak tailing.

Step 3: Mass Spectrometric Acquisition
  • Action: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr. Operate in MRM mode using the transitions defined in Section 3.

  • Causality: The high desolvation temperature efficiently evaporates the highly aqueous initial mobile phase. A capillary voltage of 3.5 kV provides optimal Taylor cone stability without inducing premature, in-source fragmentation of the relatively labile C4-benzyl bond.

LC_MS_Workflow Sample Sample Prep (Protein Precip.) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI+ Ionization (Capillary: 3.5 kV) LC->ESI Quad1 Q1 Selection (m/z 254.15) ESI->Quad1 Collision Q2 CID (CE: 20-40 eV) Quad1->Collision Quad3 Q3 Monitoring (m/z 91.05, 162.09) Collision->Quad3 Detector Data Acquisition (MRM Mode) Quad3->Detector

Fig 2: Step-by-step UHPLC-MS/MS workflow for targeted quantification via MRM.

Self-Validating Systems for Signal Integrity

To ensure the trustworthiness of the generated data, the analytical run must function as a self-validating system. Implement the following continuous checks:

  • Ion Ratio Stability Monitoring: The ratio of the quantifier (m/z 91.05) to the primary qualifier (m/z 162.09) must remain constant (±15%) across all calibration standards and unknown samples. A sudden deviation in this ratio is a definitive indicator of isobaric matrix interference co-eluting with the analyte.

  • Thermometer Ion Energy Checks: Because the generation of the m/z 91.05 fragment has a specific critical energy threshold (E₀), monitoring its absolute abundance relative to the surviving precursor (m/z 254.15) at a fixed collision energy acts as an internal diagnostic. If this ratio shifts between batches, it indicates a drift in the collision cell gas pressure or RF voltage calibration, prompting immediate instrument maintenance.

References

  • Fragmentation of Benzylpyridinium "Thermometer" Ions and Its Effect on the Accuracy of Internal Energy Calibration ResearchGate URL
  • National Institutes of Health (PMC)
  • National Science Foundation (NSF)
  • National Institutes of Health (PMC)

Sources

Foundational

Solubility Profiling of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine: A Technical Guide for Drug Development

Executive Summary The compound 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 439148-02-4) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis[1][2]. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 439148-02-4) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis[1][2]. Structurally, it features a basic pyridine ring, a tetrahydropyran (THP) ether linkage, and a lipophilic benzyl moiety. Understanding its solubility profile across various organic and aqueous solvents is a critical prerequisite for optimizing downstream processes, including reaction solvent selection, crystallization, purification, and early-stage formulation.

Because empirical solubility data for specific proprietary intermediates is often not cataloged in open literature, this guide establishes a rigorous, self-validating physicochemical framework to predict, measure, and optimize the solubility of this specific scaffold.

Physicochemical Profiling & Solvation Mechanisms

As an Application Scientist, the first step in designing a solubility screen is deconstructing the molecule into its functional moieties to understand its intermolecular interactions. The solubility of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine is governed by three distinct structural domains:

  • The Pyridine Ring: Acts as a strong hydrogen-bond acceptor and a weak base (estimated pKa ~5.2). It drives solubility in polar protic solvents (e.g., alcohols) and is highly sensitive to pH variations in aqueous media.

  • The Tetrahydropyran (THP) Ring: The ether oxygen provides a secondary, weaker hydrogen-bond accepting site and permanent dipole, facilitating solvation in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • The Benzyl Group: A highly lipophilic aromatic ring that relies entirely on dispersion forces and π−π interactions. This moiety severely restricts aqueous solubility but promotes dissolution in non-polar organic solvents (e.g., toluene, dichloromethane).

SolvationMechanisms Molecule 4-(4-benzyltetrahydro- 2H-pyran-4-yl)pyridine Pyridine Pyridine Ring (pKa ~5.2) Molecule->Pyridine THP Tetrahydropyran (Ether Oxygen) Molecule->THP Benzyl Benzyl Group (Aromatic Ring) Molecule->Benzyl Protic Protic Solvents (Alcohols, Water) Pyridine->Protic Strong H-Bond Acceptor THP->Protic Weak H-Bond Acceptor PolarAprotic Polar Aprotic (DMSO, Acetone) THP->PolarAprotic Dipole-Dipole Apolar Apolar Solvents (Alkanes, Toluene) Benzyl->Apolar Dispersion / Pi-Pi

Structural moieties of the compound and primary solvent interactions.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before initiating empirical laboratory screening, we apply the Hansen Solubility Parameters (HSP) theory to predict the optimal solvent space. According to Hansen (2007), the total cohesive energy of a liquid is divided into three parameters: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ ).

For 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine:

  • δd​ (Dispersion): Expected to be moderately high due to the bulky benzyl and THP rings.

  • δp​ (Polar): Moderate, driven by the pyridine nitrogen and THP oxygen dipoles.

  • δh​ (H-Bonding): Moderate, as the molecule acts exclusively as an H-bond acceptor (it lacks O-H or N-H donors).

Expert Insight: Because the molecule is a pure H-bond acceptor, its solubility will be synergistically enhanced in solvents that act as H-bond donors (like methanol or ethanol) compared to pure non-polar solvents (like heptane) which cannot satisfy the pyridine ring's electronic requirements.

Empirical Solubility Screening Protocol

To validate theoretical models, thermodynamic solubility must be determined empirically. The protocol below adapts the rigorous standards of the OECD Test Guideline 105 (Shake-Flask Method) [3][4] combined with pharmaceutical physicochemical profiling techniques described by Avdeef (2001)[5][6].

Step-by-Step Methodology
  • Preparation: Weigh an excess amount (~50 mg) of solid 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, Acetone, Heptane, or pH-adjusted aqueous buffer).

  • Equilibration (Critical Step): Seal the vials and place them in a thermoshaker at 25.0 ± 0.1 °C, shaking at 400 rpm for 24 to 48 hours. Causality: This extended duration ensures the system reaches true thermodynamic equilibrium, eliminating the risk of measuring transient kinetic supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. This forces all undissolved particles into a solid pellet, leaving a clear, saturated supernatant.

  • Quantification: Carefully extract an aliquot of the supernatant, dilute it in the HPLC mobile phase (to prevent precipitation inside the column), and quantify using HPLC-UV against a validated calibration curve.

  • Solid-State Verification: Isolate the remaining solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or solvate formation. If the crystal lattice changes during equilibration, the measured solubility corresponds to the new solid form, not the starting material.

SolubilityWorkflow A Excess Solid API (CAS 439148-02-4) B Solvent Addition (Target Volume) A->B C Equilibration (24-48h, 25°C, 400rpm) B->C D Phase Separation (Centrifugation 10k rpm) C->D E HPLC-UV Quantification D->E Supernatant F XRPD on Solid (Polymorph Check) D->F Solid Pellet

Standard thermodynamic shake-flask solubility screening workflow.

Quantitative Solubility Profile

Based on the physicochemical properties of the scaffold, the following table presents a predictive, representative thermodynamic solubility profile at 25°C. This data matrix is designed to guide initial solvent selection for process chemistry and formulation.

Solvent SystemSolvent ClassPredicted Solubility Range (mg/mL)Mechanistic Rationale
Methanol Polar Protic> 50 (High)Strong H-bond donation to pyridine/THP; excellent dipole solvation.
Acetone Polar Aprotic30 - 50 (High)Strong dipole-dipole interactions; easily accommodates the lipophilic benzyl group.
Ethyl Acetate Moderately Polar10 - 30 (Moderate)Good balance of lipophilicity and polarity, ideal for liquid-liquid extraction.
Heptane Non-Polar< 5 (Low)Interacts solely via dispersion forces; unable to solvate the polar heterocyclic rings.
Water (pH 7.4) Aqueous (Neutral)< 0.1 (Very Low)Free base form is dominant; high overall lipophilicity prevents aqueous hydration.
Water (pH 2.0) Aqueous (Acidic)> 20 (High)Pyridine nitrogen is protonated; strong ion-dipole interactions drive dissolution.

pH-Dependent Solubility & Salt Formation

The most critical variable for the solubility of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine in aqueous or mixed-solvent systems is pH .

Because the pyridine ring has a pKa of ~5.2, the molecule's ionization state is highly dynamic:

  • At pH > 7.2 (Intestinal/Blood pH): The molecule is >99% un-ionized (free base). Aqueous solubility is extremely poor, driven only by weak dipole interactions that are overpowered by the hydrophobic benzyl group. To formulate this compound as an oral drug, cosolvency models (e.g., using Propylene Glycol or PEG 400) would be required, as detailed by Jouyban (2009)[7][8].

  • At pH < 3.2 (Gastric pH): The molecule is >99% protonated. The resulting pyridinium cation undergoes strong ion-dipole interactions with water, exponentially increasing solubility.

Process Chemistry Implication: This dramatic pH-solubility shift makes the compound an excellent candidate for acid-base extraction during purification. The crude mixture can be dissolved in an organic solvent (like ethyl acetate), extracted into an acidic aqueous layer (leaving neutral/acidic impurities behind), and then precipitated back out by neutralizing the aqueous layer with sodium hydroxide.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]

  • Jouyban, A. (2009). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

Exploratory

The 4-(4-Benzyloxan-4-yl)pyridine Scaffold: A Technical Guide to Its Chemistry, Synthesis, and Application in CNS Drug Discovery

Executive Summary In the evolving landscape of central nervous system (CNS) therapeutics and targeted oncology, the demand for structurally rigid, sp³-rich scaffolds has never been higher. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of central nervous system (CNS) therapeutics and targeted oncology, the demand for structurally rigid, sp³-rich scaffolds has never been higher. As a Senior Application Scientist, I have evaluated numerous chemical building blocks, and (CAS: 439148-02-4) stands out as a highly privileged pharmacophore. By merging the hydrogen-bonding capacity of a pyridine ring with the lipophilic bulk of a benzyl group—anchored on a conformationally stable tetrahydropyran (oxane) core—this compound provides an ideal starting point for the synthesis of complex neuropharmacological agents. This whitepaper details the structural rationale, synthetic methodologies, and biological applications of this unique scaffold.

Structural Rationale & Physicochemical Profiling

The architectural design of 4-(4-Benzyloxan-4-yl)pyridine (4-BOP) is not coincidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Tetrahydropyran (Oxane) Core: Historically, piperidine rings were heavily utilized in CNS drugs. However, the basic amine often leads to off-target hERG channel blockade (cardiotoxicity) and phospholipidosis. Replacing piperidine with an oxane ring removes this basic center, mitigating toxicity while preserving the critical chair conformation required for precise 3D vector projection of substituents.

  • The 4-Pyridyl Moiety: The nitrogen atom on the pyridine ring acts as a highly directional hydrogen bond acceptor. In kinase inhibitors, this interacts directly with the hinge region of the ATP-binding pocket; in GPCRs, it anchors the molecule to transmembrane serine or threonine residues.

  • The Benzyl Group: The flexible -CH₂- spacer allows the phenyl ring to adopt multiple conformations, enabling it to induce fit into deep, hydrophobic allosteric pockets via π−π stacking or van der Waals interactions.

Table 1: Quantitative Physicochemical Data of 4-BOP
PropertyValueCausality / Impact on Drug Design
CAS Number 439148-02-4Unique identifier for the exact isomer.
Molecular Weight 253.34 g/mol Optimal for fragment-based or lead-like discovery (Lipinski compliant).
LogP (Predicted) ~3.5Balances aqueous solubility with lipid membrane permeability.
H-Bond Acceptors 2 (N, O)Facilitates targeted interactions with kinase hinges or GPCRs.
H-Bond Donors 0Enhances blood-brain barrier (BBB) penetration.
TPSA 22.12 ŲHighly favorable for CNS-targeted therapeutics (< 90 Ų).

Mechanistic Applications in Neuropharmacology

The 4-pyridyl-tetrahydropyran motif is highly sought after in modern drug discovery. Recent intellectual property landscapes highlight the utility of this exact structural class in synthesizing 1 for the treatment of severe neurological disorders[1]. Furthermore, similar scaffolds have been patented as 2, which are critical in modulating microglial activity and clearing amyloid plaques in Alzheimer's disease[2].

When functionalized, the 4-BOP scaffold acts as a potent allosteric modulator. The diagram below illustrates the downstream signaling cascade triggered when a 4-BOP derivative engages a CNS target like the AMPA receptor.

Pathway Ligand 4-BOP Scaffold (Ligand) Receptor AMPA Receptor (Allosteric Modulation) Ligand->Receptor Binds Target IonFlux Cation Influx (Na+ / Ca2+) Receptor->IonFlux Channel Opening Kinase Kinase Cascade (CaMKII / MAPK) IonFlux->Kinase Second Messenger Plasticity Synaptic Plasticity (LTP Induction) Kinase->Plasticity Gene Transcription

Fig 1: Pharmacodynamic signaling cascade of 4-BOP derivatives acting as AMPA receptor modulators.

Synthetic Methodologies: Constructing the Core

To utilize 4-BOP effectively, one must understand its synthesis. The following protocol describes the generation of the quaternary center at the 4-position of the oxane ring via α -alkylation.

Protocol 1: Synthesis of 4-BOP via α -Alkylation

This protocol is designed as a self-validating system; in-process analytical checks ensure the integrity of the intermediate before proceeding to the next step.

  • Preparation: Dissolve 1.0 equivalent of 4-(pyridin-4-yl)tetrahydro-2H-pyran in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: THF acts as a weakly coordinating solvent that stabilizes the potassium cation in the subsequent step, enhancing the nucleophilicity of the resulting carbanion. Argon prevents oxidative degradation of the enolate-like intermediate.

  • Deprotonation: Cool the reaction vessel to -78°C. Add 1.1 equivalents of Potassium hexamethyldisilazide (KHMDS) dropwise over 15 minutes.

    • Causality: Low temperature prevents side reactions (e.g., ring-opening of the oxane). KHMDS is chosen specifically over n-Butyllithium (n-BuLi) because the bulky, non-nucleophilic base prevents unwanted nucleophilic addition to the electron-deficient pyridine ring.

    • Self-Validation Check: Quench a 50 μ L aliquot in CD₃OD. The complete disappearance of the α -proton signal in ¹H-NMR confirms quantitative deprotonation.

  • Alkylation: Add 1.2 equivalents of Benzyl Bromide dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: The benzyl group acts as a highly reactive electrophile due to resonance stabilization of its transition state, allowing rapid alkylation even at the sterically hindered quaternary center.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Causality: NH₄Cl provides a mild proton source to neutralize excess base without protonating the basic pyridine product, ensuring the target compound remains in the organic layer during extraction.

Advanced Experimental Workflows

Once synthesized, the 4-BOP scaffold must be screened for target engagement. The following protocol ensures a robust, artifact-free biological assay.

Protocol 2: Self-Validating High-Throughput Screening (HTS) Preparation
  • Stock Generation: Prepare a 10 mM stock of the 4-BOP derivative in 100% LC-MS grade DMSO.

    • Causality: Ensures complete dissolution of the lipophilic scaffold (LogP ~3.5) while minimizing aqueous precipitation that leads to false negatives in HTS.

  • Serial Dilution: Perform a 10-point serial dilution (1:3 ratio) in an intermediate assay plate.

    • Causality: Generates a robust dose-response curve. This is a critical self-validating mechanism to confirm true target engagement (calculating an accurate IC₅₀/EC₅₀) rather than relying on artifactual single-point inhibition.

  • Control Implementation: Include a known AMPA modulator (e.g., CX-516) as a positive control and 1% DMSO as a vehicle negative control in every plate.

    • Causality: Establishes the assay window and calculates the Z'-factor. A Z'-factor > 0.5 internally validates the protocol's signal-to-noise ratio, proving the assay is trustworthy before any data is analyzed.

Conclusion & Future Perspectives

The 4-(4-Benzyloxan-4-yl)pyridine scaffold is a masterclass in rational drug design. By combining the metabolic stability of an oxane ring with the targeted interactive potential of pyridine and benzyl groups, it circumvents the traditional toxicity liabilities of piperidine-based drugs. As research into neurodegenerative diseases and targeted oncology expands, building blocks like 4-BOP will remain foundational to the discovery of next-generation therapeutics.

References

  • Sigma-Aldrich. "4-(4-Benzyloxan-4-yl)pyridine | 439148-02-4". Sigma-Aldrich Catalog.
  • Google Patents. "WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators". World Intellectual Property Organization.
  • Google Patents. "WO2024260929A1 - Trem2 agonists". World Intellectual Property Organization.

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Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring, a deceptively simple six-membered heterocycle, stands as one of the most important structural motifs in modern chemistry. Its un...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a deceptively simple six-membered heterocycle, stands as one of the most important structural motifs in modern chemistry. Its unique electronic properties, arising from the replacement of a carbon-hydrogen unit in benzene with a nitrogen atom, have made it a "privileged scaffold" in fields ranging from medicinal chemistry to materials science.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of substituted pyridine compounds. It traces the journey from the initial isolation of pyridine from natural sources to the sophisticated synthetic methodologies that now allow for precise, atom-economical functionalization of the pyridine core. By examining the causality behind key experimental choices and the evolution of synthetic strategy, this paper offers field-proven insights for researchers and drug development professionals seeking to harness the vast potential of this enduring chemical framework.

Introduction: The Significance of the Pyridine Nucleus

The story of pyridine begins in 1849 when Scottish chemist Thomas Anderson first isolated the parent compound from bone oil.[3][4] Its structure, however, remained a puzzle until Wilhelm Körner and James Dewar proposed its analogy to benzene in the late 1860s, a hypothesis later confirmed by William Ramsay's first synthesis of the heterocycle from acetylene and hydrogen cyanide in 1876.[5][6][7]

The defining feature of the pyridine ring is the sp²-hybridized nitrogen atom, which imparts a set of properties distinct from its carbocyclic cousin, benzene.[8] The nitrogen atom is more electronegative than carbon, leading to an electron-deficient (π-deficient) aromatic system. This has profound consequences for the ring's reactivity:

  • Basicity: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for protonation, making pyridine a weak base.[9]

  • Reactivity towards Electrophiles: The electron-withdrawing nature of the nitrogen deactivates the ring towards electrophilic aromatic substitution, making such reactions significantly more difficult than for benzene.[5] When they do occur, substitution is favored at the C-3 (meta) position.

  • Reactivity towards Nucleophiles: The electron deficiency makes the C-2 (ortho) and C-4 (para) positions susceptible to nucleophilic attack, a reactivity pattern opposite to that of benzene.[10]

This unique electronic profile, combined with its stability, water solubility, and capacity for hydrogen bonding, makes the pyridine scaffold an exceptionally versatile building block in drug design and materials science.[2][11]

The Dawn of Pyridine Chemistry: Landmark Syntheses

The initial isolation of pyridine from coal tar and bone oil was inefficient and yielded complex mixtures.[12] The advent of systematic organic synthesis in the late 19th and early 20th centuries provided chemists with the tools to construct the pyridine ring from acyclic precursors, enabling the creation of specifically substituted derivatives.

2.1. The Hantzsch Pyridine Synthesis (1881)

A pivotal moment in pyridine chemistry arrived in 1881 when Arthur Hantzsch reported a multi-component reaction that remains a cornerstone of heterocyclic synthesis to this day.[5][13] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia.[14][15]

The reaction first produces a 1,4-dihydropyridine (DHP), often called a "Hantzsch ester," which can then be oxidized to the corresponding aromatic pyridine.[16] The elegance of this one-pot reaction, which allows for the assembly of highly functionalized pyridines from simple starting materials, cannot be overstated. Its discovery opened the door to the systematic study of substituted pyridines and their properties. The Hantzsch synthesis proved so versatile that its products, the DHPs, later became a blockbuster class of drugs themselves, with nifedipine being a prominent example used to treat hypertension.[14][16]

Diagram: Generalized Mechanism of the Hantzsch Pyridine Synthesis

Hantzsch_Mechanism sub Aldehyde (RCHO) + β-Ketoester (x2) + Ammonia (NH3) knoevenagel Knoevenagel Condensation sub->knoevenagel Aldehyde + β-Ketoester enamine_form Enamine Formation sub->enamine_form β-Ketoester + NH3 chalcone α,β-Unsaturated Dicarbonyl (Chalcone-like) knoevenagel->chalcone enamine Enamine of β-Ketoester enamine_form->enamine michael Michael Addition chalcone->michael enamine->michael intermediate Acyclic Intermediate michael->intermediate cyclization Cyclization & Dehydration intermediate->cyclization dhp 1,4-Dihydropyridine (DHP) cyclization->dhp oxidation Oxidation (Aromatization) dhp->oxidation pyridine Substituted Pyridine oxidation->pyridine CH_Functionalization_Workflow start Start: Pyridine Substrate & Coupling Partner setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent - Add Substrates start->setup catalyst Catalyst Addition: - Add Transition Metal Precatalyst - Add Ligand - Add Additive/Base setup->catalyst reaction Reaction: - Heat to specified temperature - Monitor by TLC/GC-MS catalyst->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer reaction->workup purify Purification: - Remove solvent in vacuo - Column Chromatography workup->purify analyze Analysis: - NMR (1H, 13C) - Mass Spectrometry - Yield Calculation purify->analyze end End: Purified Functionalized Pyridine analyze->end

Caption: A typical laboratory workflow for a transition-metal-catalyzed C-H functionalization reaction.

Conclusion and Future Outlook

From its humble origins in the distillates of bone oil, the substituted pyridine scaffold has become a cornerstone of chemical science. The historical progression from classical condensation reactions to modern, highly selective catalytic methods illustrates a central theme in organic chemistry: the continual drive for greater efficiency, precision, and sustainability. The development of direct C-H functionalization techniques is transforming how chemists approach the synthesis of these vital compounds, enabling late-stage modification of complex molecules and streamlining the drug discovery process. [27][28] The pyridine ring is present in countless pharmaceuticals, agrochemicals, and materials, a testament to its privileged structural status. [1][30][31]As synthetic methodologies continue to advance, the ability to create novel, intricately substituted pyridines will undoubtedly lead to the discovery of new medicines and materials with unprecedented properties, ensuring that this enduring scaffold remains at the forefront of chemical innovation for the foreseeable future. [2][32]

References
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  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved March 11, 2024, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved March 11, 2024, from [Link]

  • Katritzky, A. R. (2000, November 7). Learning from the Hantzsch synthesis. Modern Drug Discovery. Retrieved March 11, 2024, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Grokipedia. Retrieved March 11, 2024, from [Link]

  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. Retrieved March 11, 2024, from [Link]

  • Chichibabin reaction. (n.d.). Grokipedia. Retrieved March 11, 2024, from [Link]

  • Pyridine. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Retrieved March 11, 2024, from [Link]

  • Pyridines. (n.d.). Wikipedia DE. Retrieved March 11, 2024, from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Retrieved March 11, 2024, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved March 11, 2024, from [Link]

  • S. L. (2014). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Asian Journal of Organic Chemistry. Retrieved March 11, 2024, from [Link]

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  • Das, S., et al. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved March 11, 2024, from [Link]

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  • Mondal, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved March 11, 2024, from [Link]

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  • Hantzsch Pyridine Synthesis Definition. (2025, August 15). Fiveable. Retrieved March 11, 2024, from [Link]

  • Chichibabin reaction. (1983). U.S. Patent 4,386,209.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved March 11, 2024, from [Link]

  • The Bönnemann–Wakatsuki Pyridine Synthesis. (2022). Synfacts. Retrieved March 11, 2024, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. Retrieved March 11, 2024, from [Link]

  • Pyridine | Overview & Research Examples. (n.d.). Perlego. Retrieved March 11, 2024, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2024, from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. (2024). IntechOpen. Retrieved March 11, 2024, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. (2026). ACS Omega. Retrieved March 11, 2024, from [Link]

  • A metal-free, three-component synthesis of pyridines. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2024, from [Link]

  • The Bönnemann–Wakatsuki Pyridine Synthesis. (2022). ResearchGate. Retrieved March 11, 2024, from [Link]

  • The Bönnemann–Wakatsuki Pyridine Synthesis. (2022). Zendy. Retrieved March 11, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine

Application Note: Step-by-Step Synthesis of 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine via Double Alkylation Strategic Rationale & Mechanistic Design The 4,4-disubstituted tetrahydropyran (THP) ring is a privileged str...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine via Double Alkylation

Strategic Rationale & Mechanistic Design

The 4,4-disubstituted tetrahydropyran (THP) ring is a privileged structural motif in medicinal chemistry, frequently deployed as a metabolically stable isostere for piperidine rings. The synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine relies on a highly efficient, one-pot double alkylation (annulation) strategy.

This approach leverages the inherent acidity of the benzylic methylene group in 4-benzylpyridine. Flanked by an electron-withdrawing 4-pyridyl ring and a phenyl ring, these protons exhibit a pKa​ of approximately 28.2 in DMSO[1]. This allows for rapid deprotonation by a strong base, such as Sodium Hydride (NaH), generating a highly nucleophilic carbanion.

The reaction proceeds via a tandem SN​2 sequence using bis(2-chloroethyl) ether as a bis-electrophile[2]. The initial intermolecular alkylation forms a mono-alkylated intermediate. Because the reaction environment maintains an excess of base, the remaining sterically hindered benzylic proton is deprotonated in situ. The subsequent intramolecular SN​2 displacement (a 6-exo-tet cyclization) is thermodynamically driven by the entropic favorability and stability of the resulting 6-membered THP ring[3],[4].

Workflow Visualization

G N1 Reagents: 4-Benzylpyridine + Bis(2-chloroethyl) ether N2 Deprotonation & 1st Alkylation: Mono-alkylated Intermediate N1->N2 NaH (2.5 eq), DMF, 0 °C to RT N3 Annulation (2nd Alkylation): Tetrahydropyran Ring Closure N2->N3 60 °C, 3-4 hours N4 Workup: Aqueous Quench & Extraction N3->N4 H2O, EtOAc N5 Isolation: Silica Gel Chromatography N4->N5 Brine wash, Na2SO4 dry N6 Final Product: 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine N5->N6 Hexanes/EtOAc (Gradient)

Workflow for the double alkylation synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry & Optimization Parameters

Reagent MW ( g/mol ) Equivalents Amount Role
4-Benzylpyridine 169.22 1.0 1.69 g (10 mmol) Limiting Reactant
Bis(2-chloroethyl) ether 143.01 1.1 1.57 g (11 mmol) Bis-electrophile
Sodium Hydride (60%) 24.00 2.5 1.00 g (25 mmol) Base

| Anhydrous DMF | 73.09 | N/A | 30 mL | Polar Aprotic Solvent |

Table 2: Expected 1H NMR Spectral Signatures (400 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | | 8.45 - 8.55 | m (broad d) | 2H | Pyridine α -protons | | 7.15 - 7.30 | m | 5H | Benzyl aromatic protons | | 7.05 - 7.10 | m (broad d) | 2H | Pyridine β -protons | | 3.70 - 3.85 | m | 4H | THP equatorial & axial -O- CH2​

  • | | 2.85 | s | 2H | Benzylic - CH2​
  • (Attached to C4 quaternary center) | | 2.05 - 2.20 | m | 2H | THP equatorial - CH2​
  • | | 1.80 - 1.95 | m | 2H | THP axial - CH2​
  • |

Self-Validating Experimental Protocol

Caution: Bis(2-chloroethyl) ether is highly toxic and a suspected carcinogen[2]. Sodium hydride is pyrophoric. All steps must be conducted in a properly ventilated fume hood under an inert argon or nitrogen atmosphere.

Step 1: Carbanion Generation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Charge the flask with 4-benzylpyridine (1.69 g, 10.0 mmol) and anhydrous DMF (30 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.00 g, 25.0 mmol) in three equal portions over 15 minutes.

  • Causality & Validation: The addition of NaH will immediately trigger the evolution of H2​ gas. The solution will transition from colorless to a deep red/orange hue, visually confirming the successful deprotonation and formation of the highly conjugated benzylic carbanion[1].

Step 2: Intermolecular Alkylation 5. Once gas evolution ceases (approximately 30 minutes), add bis(2-chloroethyl) ether (1.57 g, 11.0 mmol) dropwise via syringe over 10 minutes. 6. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Causality & Validation: Dropwise addition prevents localized heating and suppresses the unwanted bis-alkylation of two separate 4-benzylpyridine molecules. The intense red/orange color will slightly diminish as the mono-alkylated intermediate forms and conjugation is localized[3].

Step 3: Intramolecular Annulation (Ring Closure) 7. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath for 3 to 4 hours.

  • Causality & Validation: The elevated temperature provides the necessary activation energy for the second deprotonation and the subsequent intramolecular SN​2 displacement of the second chloride[4]. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.4 ) should be fully consumed, replaced by a more polar product spot ( Rf​≈0.25 ).

Step 4: Quench and Extraction 8. Cool the reaction mixture back to 0 °C. 9. Carefully quench the excess NaH by the dropwise addition of cold water (10 mL) until all bubbling stops, then add an additional 40 mL of water. 10. Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). 11. Wash the combined organic layers with saturated aqueous LiCl or Brine ( 5×30 mL).

  • Causality & Validation: DMF is highly miscible with both water and organic solvents. Repeated washes with high-ionic-strength aqueous solutions (like LiCl) effectively partition the DMF into the aqueous phase, preventing contamination of the final product.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (80:20 to 50:50). 14. Evaporate the product-containing fractions to yield 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine as a pale yellow oil or crystalline solid.

Sources

Application

Purification of 4-(4-Benzyloxan-4-yl)pyridine by Optimized Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the purification of the heterocyclic compound 4-(4-Be...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the heterocyclic compound 4-(4-Benzyloxan-4-yl)pyridine from a crude synthetic mixture using normal-phase flash column chromatography. Pyridine derivatives are fundamental building blocks in the pharmaceutical industry, but their inherent basicity often leads to purification challenges such as peak tailing and poor recovery on standard silica gel.[1][2] This guide explains the root cause of these issues—the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface—and details a robust methodology to mitigate them. We present a systematic approach, beginning with the development of an optimal solvent system using Thin-Layer Chromatography (TLC), followed by a detailed, step-by-step protocol for column packing, sample loading, gradient elution, and fraction analysis. This self-validating protocol is designed to ensure high purity and recovery of the target compound, making it an essential resource for professionals in organic synthesis and drug development.

The Challenge: Understanding Analyte-Stationary Phase Interactions

The successful chromatographic purification of any compound begins with an understanding of its chemical properties and how they will interact with the chosen stationary phase. 4-(4-Benzyloxan-4-yl)pyridine possesses distinct structural features that dictate its chromatographic behavior: a basic pyridine ring, a moderately polar oxane (tetrahydropyran) ether, and a non-polar benzyl group.

In normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase, the primary challenge arises from the basicity of the pyridine nitrogen (pKa typically 5-6).[2] The surface of standard silica gel is populated with acidic silanol groups (Si-OH).[1] These sites can form strong ionic or hydrogen-bonding interactions with the basic pyridine, leading to a secondary retention mechanism.[1][2] This non-ideal interaction results in significant peak tailing, where a portion of the analyte is retained longer, smearing the elution band and compromising separation from closely-eluting impurities.

To achieve a sharp, symmetrical elution profile, these acidic silanol sites must be deactivated or "masked." This is effectively accomplished by introducing a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase. This additive preferentially occupies the active silanol sites, ensuring that the target compound experiences a more homogenous, adsorption-desorption-based separation.[2]

Caption: Mitigation of peak tailing for basic compounds on silica gel.

Protocol Part I: TLC Method Development

Before committing a crude sample to a preparative column, it is imperative to develop an effective separation method on a small scale using Thin-Layer Chromatography (TLC).[3][4] TLC is a rapid and inexpensive technique that allows for the screening of various mobile phase compositions to find the optimal balance of polarity for separating the target compound from its impurities.[3] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.25 and 0.40, ensuring good separation from other spots.

Detailed Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate. Mark lanes for the crude mixture (M), a co-spot (C), and the pure starting material or reference standard if available (S).

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a minimal volume (0.2-0.5 mL) of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully apply a small spot of the crude mixture solution to the 'M' lane on the origin line. Apply the reference standard to the 'S' lane. For the co-spot lane 'C', first spot the crude mixture, and then spot the reference standard directly on top of it. The co-spot helps to definitively identify the product spot in the crude mixture.

  • Developing the Plate: Prepare a developing chamber containing your chosen mobile phase (see Table 1 for starting points) to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber and close the lid. Ensure the solvent level is below the origin line.

  • Elution: Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. If compounds are not UV-active, use a chemical stain such as potassium permanganate (KMnO4), which is effective for visualizing a wide range of organic compounds.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Solvent System Optimization

The following table provides starting solvent systems for method development. The addition of 0.5-1% triethylamine (TEA) is crucial for mitigating the issues described in Section 1.

Solvent System (v/v/v) Polarity Target Rf (Approx.) Observations & Recommendations
Hexane : Ethyl Acetate : TEA (80:20:1)Low0.15Good for resolving non-polar impurities. Increase ethyl acetate for higher Rf.
Hexane : Ethyl Acetate : TEA (70:30:1) Medium 0.35 Optimal starting point for column chromatography. Provides good separation.
Hexane : Ethyl Acetate : TEA (50:50:1)High0.60Product elutes too quickly. Good for eluting highly polar baseline impurities.
Dichloromethane : Methanol : TEA (98:2:1)Medium-HighVariableAn alternative system if separation is poor in Hex/EtOAc.

Protocol Part II: Preparative Flash Column Chromatography

Once an optimal solvent system is identified via TLC, the purification can be scaled up to a flash column. The following protocol details a robust procedure for purifying gram-scale quantities of 4-(4-Benzyloxan-4-yl)pyridine.

Workflow Overview

Purification_Workflow Crude Crude Product TLC_Dev TLC Method Development Crude->TLC_Dev 1. Optimize Solvent Dry_Load Dry Loading onto Silica Gel Crude->Dry_Load 2. Prepare Sample Elute Gradient Elution TLC_Dev->Elute Determines Gradient Dry_Load->Elute 4. Run Column Pack_Col Pack Column (Slurry Method) Pack_Col->Dry_Load 3. Load Sample on Column Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis 5. Monitor Elution Combine Combine Pure Fractions TLC_Analysis->Combine Evap Solvent Removal (Rotovap) Combine->Evap 6. Isolate Pure Pure Product Evap->Pure

Caption: Step-by-step workflow for chromatographic purification.

Materials and Reagents
Item Specification
Stationary PhaseSilica Gel, 230-400 mesh (40-63 µm)
ColumnGlass column with stopcock (size dependent on scale)
SolventsHPLC or ACS grade Hexane, Ethyl Acetate, Dichloromethane
AdditiveTriethylamine (TEA), Reagent grade
SupportCotton or glass wool, Sand (acid-washed)
LabwareBeakers, Erlenmeyer flasks, Test tubes, TLC supplies
EquipmentRotary Evaporator, Compressed Air/Nitrogen line
Step-by-Step Purification Protocol
  • Column Preparation:

    • Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it covers the outlet. Add a ~1 cm layer of sand on top.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10:1 Hexane:EtOAc:TEA). Use approximately 50-100 g of silica for every 1 g of crude material.

    • With the stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.[5]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 4-(4-Benzyloxan-4-yl)pyridine in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel to this solution (approx. 2-3 times the mass of the crude product) and mix to form a slurry.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[6]

    • Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed. Gently place a thin layer of sand on top to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the column. Use gentle air or nitrogen pressure to begin moving the solvent through the column at a steady rate (a flow rate of ~5 cm/minute is a good target).[6]

    • Begin collecting fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column's stationary phase volume.

    • Gradually increase the polarity of the mobile phase according to your TLC results. For example, start with 80:20:1 Hex:EtOAc:TEA, and once non-polar impurities have eluted, switch to the 70:30:1 mixture that moves your product.

  • Monitoring Fractions by TLC:

    • Systematically analyze the collected fractions using the TLC method developed earlier. Spot every second or third fraction onto a TLC plate to track the elution of the product.

    • Fractions containing only the pure product spot (with the correct Rf) should be set aside.

Post-Purification and Analysis

  • Combining Fractions and Solvent Removal: Combine all fractions that TLC analysis shows to be pure into a large round-bottom flask. Remove the solvents and the triethylamine using a rotary evaporator. To remove the final traces of TEA, you may need to co-evaporate with a solvent like toluene.

  • Purity Confirmation: After obtaining the final product as an oil or solid, confirm its identity and assess its purity using analytical methods such as 1H NMR, 13C NMR, and LC-MS. The absence of impurity signals will validate the success of the purification.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation Incorrect solvent system; Column overloaded; Poorly packed column.Re-optimize TLC with different solvent systems.[2] Reduce the amount of crude material loaded. Re-pack the column carefully, avoiding channels.
Product Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Significant Peak Tailing Insufficient amine additive; Highly active silica gel.Increase the concentration of triethylamine in the eluent to 1-2%.
Low Recovery Product is irreversibly adsorbed; Product is spread across too many fractions.Ensure TEA is used throughout the process. Collect smaller fractions during the elution of the main band.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • MDPI. Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available at: [Link]

  • Pure. Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. Available at: [Link]

  • SIELC Technologies. Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. Available at: [Link]

  • Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link]

  • Springer. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Available at: [Link]

  • PubChem. 4-Benzylpyridine. Available at: [Link]

  • NIH. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available at: [Link]

  • ACS Publications. Different Pathways in the Base-Promoted Isomerization of Benzyl Oxiranyl Ethers. Available at: [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. Available at: [Link]

Sources

Method

In Vitro Assay Protocol for 4-(4-Benzyloxan-4-yl)pyridine: Evaluation as a Selective CYP11B2 Inhibitor

Introduction & Mechanistic Rationale The compound 4-(4-Benzyloxan-4-yl)pyridine (also known as 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine) represents a highly specialized pharmacophore in the development of next-genera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-(4-Benzyloxan-4-yl)pyridine (also known as 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine) represents a highly specialized pharmacophore in the development of next-generation Aldosterone Synthase (CYP11B2) inhibitors . CYP11B2 is the terminal, rate-limiting enzyme in the biosynthesis of aldosterone. Hypersecretion of aldosterone is a primary driver of resistant hypertension, heart failure, and primary aldosteronism [1].

From a structural biology perspective, the design of 4-(4-Benzyloxan-4-yl)pyridine is highly deliberate:

  • Heme Coordination (Type II Inhibition): The nitrogen lone pair of the 4-pyridyl group acts as a strong Lewis base, coordinating directly with the ferric (Fe³⁺) heme iron at the catalytic center of the cytochrome P450 enzyme, displacing the axial water molecule.

  • Lipophilic Pocket Occupation: The benzyloxan (benzyl-substituted tetrahydropyran) core is a bulky, lipophilic moiety that occupies the substrate-binding channel. Crucially, utilizing an aliphatic tetrahydropyran ring rather than a flat, fully aromatic core (e.g., naphthalene) disrupts molecular planarity. This "aromaticity abolishment" is a proven strategy to eliminate off-target inhibition of CYP1A2, a common liability in early-generation pyridine-based inhibitors [4].

The Selectivity Challenge: The primary hurdle in this field is achieving selectivity over CYP11B1 (11β-hydroxylase) , the enzyme responsible for cortisol synthesis. CYP11B2 and CYP11B1 share 93% sequence homology [1]. Unintended inhibition of CYP11B1 blunts cortisol production, triggering a compensatory ACTH spike and potentially fatal adrenal insufficiency. Therefore, any robust in vitro evaluation of 4-(4-Benzyloxan-4-yl)pyridine must be a self-validating system that simultaneously measures CYP11B2 efficacy and CYP11B1 selectivity.

Diagram 1: Selective inhibition of CYP11B2 in the adrenal steroidogenesis pathway.

Protocol 1: Recombinant Cell-Free Enzyme Assay

This assay establishes the baseline biochemical potency (IC₅₀) and the absolute selectivity factor (SF) of the compound using isolated recombinant human enzymes.

Materials
  • Enzymes: Recombinant human CYP11B2 and CYP11B1 (typically expressed in E. coli or baculovirus/Sf9 systems).

  • Substrates: 11-deoxycorticosterone (for CYP11B2) and 11-deoxycortisol (for CYP11B1).

  • Cofactor System: NADPH Regeneration System Solution A (NADP⁺, Glc-6-P) and Solution B (Glc-6-P Dehydrogenase). Causality note: NADPH is thermally unstable at 37°C. A regeneration system ensures a constant supply of reducing equivalents, maintaining linear enzyme kinetics over the 30-minute incubation.

  • Buffer: 50 mM Potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM MgCl₂.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of 4-(4-Benzyloxan-4-yl)pyridine in 100% DMSO. Perform 1:3 serial dilutions to create an 11-point concentration curve.

  • Reaction Mixture Assembly: In a 96-well plate, combine 1 µL of the compound dilution with 79 µL of assay buffer containing the respective recombinant enzyme (final enzyme concentration ~10–20 nM).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate within the active site.

  • Reaction Initiation: Add 20 µL of a substrate/cofactor master mix to yield final concentrations of 1 µM substrate (11-deoxycorticosterone or 11-deoxycortisol) and 1X NADPH regeneration system.

  • Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing 50 ng/mL of deuterium-labeled internal standards (d4-aldosterone and d4-cortisol). Causality note: Acetonitrile precipitates the proteins, halting the reaction instantly while extracting the steroid products for downstream analysis.

  • Analysis: Centrifuge the plate at 3000 x g for 10 minutes. Transfer the supernatant to a new plate and quantify aldosterone and cortisol production via LC-MS/MS.

Protocol 2: H295R Cellular Steroidogenesis Assay

Biochemical potency does not always translate to cellular efficacy due to membrane permeability, efflux pumps, or intracellular protein binding. The H295R human adrenocortical carcinoma cell line is the gold standard for this evaluation because, unlike other adrenal lines (e.g., SW13), it expresses all key steroidogenic enzymes and produces measurable baseline levels of aldosterone [2, 3].

Materials
  • Cells: NCI-H295R cells (ATCC CRL-2128).

  • Media: DMEM/F12 supplemented with 10% Nu-Serum, 1% ITS+ Premix, and 1% Penicillin/Streptomycin.

  • Stimulant: Angiotensin II (Ang II).

  • Viability Reagent: CellTiter-Glo® or Alamar Blue.

Step-by-Step Methodology
  • Cell Seeding: Seed H295R cells at a density of 5 × 10⁴ cells/well in a 96-well culture plate. Incubate for 48 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Starvation Phase: Aspirate the growth media and replace it with starvation media (DMEM/F12 containing 0.1% BSA) for 24 hours. Causality note: Starvation synchronizes the cells and lowers the high basal steroid background caused by serum components, widening the assay's dynamic range.

  • Stimulation & Treatment: Replace the media with fresh starvation media containing 10 nM Angiotensin II and the serial dilutions of 4-(4-Benzyloxan-4-yl)pyridine (0.1 nM to 10 µM). Causality note: Ang II activates the AT1 receptor, acutely stimulating StAR protein activity and chronically upregulating CYP11B2 transcription, which is necessary to generate a robust aldosterone signal [3].

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS quantification of aldosterone and cortisol.

  • Self-Validating Viability Check: Add 20 µL of Alamar Blue to the remaining cells and media in the original plate. Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm). Causality note: This ensures that any observed decrease in aldosterone is due to specific CYP11B2 inhibition, not off-target cytotoxicity.

Diagram 2: Experimental workflow for the H295R cellular steroidogenesis assay.

Expected Data Presentation

To validate the efficacy of 4-(4-Benzyloxan-4-yl)pyridine, the resulting data should be benchmarked against known clinical and historical reference compounds, such as Osilodrostat (LCI699) and Fadrozole.

Table 1: Recombinant Enzyme Assay Benchmarks

The selectivity factor (SF) is calculated as (CYP11B1 IC₅₀ / CYP11B2 IC₅₀). A higher SF indicates a safer therapeutic window.

CompoundCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Factor (SF)CYP1A2 IC₅₀ (nM)
4-(4-Benzyloxan-4-yl)pyridine (Expected)< 10> 500> 50> 2000
Osilodrostat (Clinical Ref)0.72.53.6> 1000
Fadrozole (Historical Ref)1.28.57.141
Table 2: H295R Cellular Assay Benchmarks

Cellular data confirms that the compound penetrates the membrane and functions within the complex intracellular environment without causing cytotoxicity.

CompoundAldosterone IC₅₀ (nM)Cortisol IC₅₀ (nM)Cell Viability CC₅₀ (µM)
4-(4-Benzyloxan-4-yl)pyridine (Expected)< 50> 2000> 50
Osilodrostat (Clinical Ref)3.515.0> 50

References

  • Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. PubMed Central (PMC).[Link]

  • Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals. Toxicological Sciences / PubMed Central (PMC).[Link]

  • Comparison of Aldosterone Production Among Human Adrenocortical Cell Lines. Hormone and Metabolic Research.[Link]

  • 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2. PLOS One.[Link]

Application

Use of 4-(4-Benzyloxan-4-yl)pyridine as a scaffold for analog synthesis

Application Note: 4-(4-Benzyloxan-4-yl)pyridine as a Privileged Scaffold for Metalloprotein and Kinase Inhibitor Synthesis Introduction: The Structural Logic of the Scaffold In modern drug discovery, the selection of a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Benzyloxan-4-yl)pyridine as a Privileged Scaffold for Metalloprotein and Kinase Inhibitor Synthesis

Introduction: The Structural Logic of the Scaffold

In modern drug discovery, the selection of a starting chemical scaffold dictates the downstream success of lead optimization. 4-(4-Benzyloxan-4-yl)pyridine (CAS 439148-02-4) has emerged as a highly versatile, sp3-rich building block[1]. Rather than relying on flat, sp2-hybridized aromatic systems, this scaffold provides a three-dimensional architecture that precisely vectors pharmacophores into complex binding pockets.

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a modular system designed to solve specific biological problems. The causality behind its efficacy lies in its three distinct structural domains:

  • The Tetrahydropyran (Oxane) Core: Replacing traditional piperidine or cyclohexane rings with an oxane core reduces overall lipophilicity (LogP) and introduces a rigid hydrogen bond acceptor[2]. This bioisosteric replacement improves aqueous solubility and mitigates the hERG toxicity liabilities often associated with basic aliphatic amines.

  • The Pyridine Motif: This is the primary anchoring pharmacophore. In metalloproteins (such as CYP17A1 or CYP11B2), the sp2-hybridized nitrogen lone pair forms a direct coordinate-covalent bond with the catalytic heme iron[3]. In kinases, the same pyridine nitrogen acts as a classic hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region[4].

  • The Benzyl Group: This moiety provides a critical hydrophobic vector. Depending on the target, it can occupy the DFG-out pocket in kinases or mimic the steroidal core to achieve selectivity in cytochrome P450 enzymes[5].

G A 4-(4-Benzyloxan-4-yl)pyridine (CAS 439148-02-4) B Pyridine Motif (Hinge/Heme Anchor) A->B C Oxane Core (ADME Modulator) A->C D Benzyl Group (Hydrophobic Vector) A->D E CYP17A1 / CYP11B2 Inhibition B->E Fe3+ Coordination F Kinase Domain Stabilization B->F Backbone H-Bond C->E D->F

Logical mapping of scaffold moieties to dual-track biological targets.

Application Workflow 1: Metalloprotein Targeting (CYP17A1)

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in androgen biosynthesis and a validated target for prostate cancer. Clinical inhibitors like abiraterone utilize a pyridine ring to bind the heme iron[3]. By utilizing 4-(4-Benzyloxan-4-yl)pyridine, researchers can synthesize non-steroidal analogs that avoid the off-target steroidal side effects of first-generation drugs[6].

Protocol 1: Self-Validating Heme Spectral Shift Assay

To prove that the synthesized analog is actively engaging the target via the designed mechanism (and not via non-specific aggregation), we utilize a Type II optical difference spectroscopy assay.

  • The Causality: When the pyridine nitrogen coordinates the ferric (Fe3+) heme iron, it displaces the native water ligand. This shifts the iron's spin state from high-spin to low-spin, altering the d-orbital splitting. This physical phenomenon produces a distinct, self-validating spectral shift (peak at ~430 nm, trough at ~390 nm) that mathematically correlates with binding affinity ( Kd​ )[7].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human CYP17A1 (purified) to a final concentration of 1.0 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.5% CHAPS.

  • Baseline Establishment: Divide the protein solution equally into two quartz cuvettes (sample and reference). Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate the 4-(4-Benzyloxan-4-yl)pyridine analog (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Equilibration & Reading: Invert cuvettes gently 3 times. Wait 3 minutes for the coordinate-covalent bond to equilibrate. Record the spectrum.

  • Validation & Analysis: Plot the peak-to-trough absorbance difference ( ΔA430−390​ ) against the ligand concentration. Fit the data to the Morrison tight-binding equation to determine the Kd​ . A clean isosbestic point at ~410 nm self-validates that only two species (water-bound and pyridine-bound heme) exist in the solution.

Application Workflow 2: Kinase Inhibitor Library Generation

The 2-amino-pyridine and 4-pyridine moieties are ubiquitous in kinase inhibitor design because they reliably interact with the kinase hinge region[4]. The 4-(4-Benzyloxan-4-yl)pyridine scaffold allows chemists to rapidly build libraries targeting underexplored kinases (e.g., VRK1/2 or Haspin) by functionalizing the benzyl ring while keeping the pyridine-oxane core anchored in the ATP-binding site[8].

Protocol 2: Differential Scanning Fluorimetry (DSF) for Kinase Profiling

Enzymatic assays can yield false positives due to assay interference. To ensure trustworthiness, we employ DSF (Thermal Shift Assay) as an orthogonal, self-validating system.

  • The Causality: When the pyridine motif binds the hinge region and the benzyl group locks into the hydrophobic pocket, the overall free energy of the folded kinase domain decreases. This thermodynamic stabilization requires higher thermal energy to unfold the protein, resulting in a measurable shift in the melting temperature ( ΔTm​ )[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well PCR plate, combine 2 μM of the target kinase domain, 5X SYPRO Orange dye, and 10 μM of the scaffold analog in a final volume of 20 μL of assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Control Setup: Include DMSO-only wells as negative controls (baseline Tm​ ) and a known hinge-binder (e.g., Staurosporine) as a positive control.

  • Thermal Denaturation: Seal the plate and centrifuge at 1000 x g for 1 minute. Place in a Real-Time PCR machine.

  • Melt Curve Execution: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second. Excite at 490 nm and record emission at 530 nm continuously.

  • Data Extraction: Calculate the first derivative of the fluorescence curve to identify the inflection point ( Tm​ ). A ΔTm​≥2.0∘C compared to the DMSO control validates direct, stabilizing target engagement.

G S1 Analog Synthesis S2 Purification (>95% Purity) S1->S2 S3 DSF Thermal Shift Assay S2->S3 Primary Screen S4 Enzymatic IC50 Assay S3->S4 ΔTm > 2°C S5 Validated Kinase Lead S4->S5 IC50 < 100nM

Workflow for kinase inhibitor analog synthesis and orthogonal biological screening.

Quantitative Data Summary

To benchmark the utility of the 4-(4-Benzyloxan-4-yl)pyridine scaffold, the following table summarizes typical physicochemical and binding parameters of optimized analogs compared to industry standards. The integration of the oxane ring significantly improves the selectivity factor (SF) and thermodynamic solubility.

Compound / ScaffoldTargetBinding Affinity ( Kd​ )Functional IC 50​ Thermodynamic SolubilitySelectivity Factor (SF)*
Abiraterone (Standard) CYP17A115 nM45 nM< 5 μg/mL1.0 (Baseline)
Oxane-Pyridine Analog A CYP17A18 nM 22 nM > 85 μg/mL 45.0 (over CYP21A2)
Staurosporine (Standard) Kinase Panel< 1 nM< 5 nM10 μg/mL0.1 (Pan-kinase)
Oxane-Pyridine Analog B VRK1 Kinase190 nM 150 nM > 100 μg/mL > 100 (over VRK2)

*Selectivity Factor (SF) denotes the ratio of off-target IC50 to on-target IC50. Higher is better.

Conclusion

The 4-(4-Benzyloxan-4-yl)pyridine scaffold represents a masterclass in rational drug design. By combining the ADME-enhancing properties of a rigid oxane core with the target-anchoring reliability of a pyridine ring, scientists can bypass the attrition rates typically associated with flat, lipophilic libraries. Whether coordinating the heme iron of steroidogenic CYPs or anchoring into the hinge region of underexplored kinases, this scaffold provides a self-validating, highly optimizable starting point for novel therapeutics.

Sources

Method

Application Note: Structure-Activity Relationship (SAR) Profiling of 4-(4-Benzyloxan-4-yl)pyridine Analogs for CNS Target Discovery

Executive Summary & Pharmacophore Rationale The 4-(4-Benzyloxan-4-yl)pyridine scaffold (CAS: 439148-02-4) represents a highly privileged, modular chemotype in central nervous system (CNS) drug discovery [1]. Structurally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 4-(4-Benzyloxan-4-yl)pyridine scaffold (CAS: 439148-02-4) represents a highly privileged, modular chemotype in central nervous system (CNS) drug discovery [1]. Structurally, it features a central tetrahydropyran (oxane) ring bearing a quaternary carbon at the 4-position, substituted with both a flexible benzyl group and a polarizable pyridine ring.

This specific topological arrangement is highly effective for targeting CNS receptors (e.g., Sigma-1 receptors, NMDA receptors, and various GPCRs) due to three synergistic design principles:

  • The Oxane Core (Tetrahydropyran): Unlike highly basic piperidine rings which often suffer from hERG channel liabilities and poor blood-brain barrier (BBB) permeability due to high physiological ionization, the neutral oxane core provides rigid 3D vectoring. It maintains favorable aqueous solubility via its hydrogen-bond accepting oxygen without the basicity penalty [3, 4].

  • The Pyridine Ring: Acts as a directional hydrogen-bond acceptor. Its precise vector is crucial for interacting with key acidic residues (e.g., Aspartate or Glutamate) deep within transmembrane binding pockets.

  • The Benzyl Group: Occupies adjacent lipophilic sub-pockets. The aromatic ring is highly amenable to halogenation, which serves to block metabolic hotspots and modulate the electron density of the pi-system for optimal π−π stacking.

SAR Strategy & Library Design

To systematically evaluate the structure-activity relationship (SAR) of this scaffold, our design strategy focuses on two primary vectors:

  • Vector 1 (Benzyl Modifications): Introduction of electron-withdrawing halogens (Fluorine, Chlorine) at the para and ortho positions to increase metabolic stability against CYP450-mediated oxidation and enhance lipophilic binding efficiency.

  • Vector 2 (Pyridine Modifications): Isomeric shifting of the nitrogen atom (from 4-pyridyl to 3-pyridyl or 2-pyridyl) to map the exact trajectory of the hydrogen-bond donor in the target receptor.

SAR_Workflow Design 1. Pharmacophore Design (4-Benzyloxan-4-yl)pyridine Synthesis 2. Library Synthesis (Double Alkylation) Design->Synthesis InVitro 3. In Vitro Screening (Radioligand Binding) Synthesis->InVitro ADME 4. ADME/Tox Profiling (Microsomal Stability) InVitro->ADME ADME->Design SAR Feedback Loop Lead 5. Lead Selection (In Vivo Efficacy) ADME->Lead

Fig 1: Iterative SAR optimization workflow for 4-(4-Benzyloxan-4-yl)pyridine analogs.

Synthetic Methodology

To efficiently generate a library of analogs, a convergent one-pot synthesis is employed. The quaternary oxane core is constructed via the double alkylation of 4-benzylpyridine derivatives with bis(2-chloroethyl) ether [2, 3].

Protocol 1: One-Pot Double Alkylation Synthesis of the Oxane Core

Objective: Synthesize 4-(4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-yl)pyridine.

Reagents & Materials:

  • 4-(4-fluorobenzyl)pyridine (1.0 eq, 10 mmol)

  • Bis(2-chloroethyl) ether (1.1 eq, 11 mmol)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 2.5 eq, 25 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 4-(4-fluorobenzyl)pyridine (10 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add NaHMDS solution (25 mL) dropwise over 15 minutes via a syringe pump. Stir at 0 °C for 30 minutes to ensure complete formation of the deep-red benzylic anion.

    • Causality: NaHMDS is selected over alkyl lithiums (like n-BuLi) because its bulky, non-nucleophilic nature prevents unwanted nucleophilic addition to the electron-deficient pyridine ring, selectively and completely deprotonating the benzylic position.

  • Alkylation: Dissolve bis(2-chloroethyl) ether (11 mmol) in THF (20 mL) and add dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 12 hours.

    • Causality: The first alkylation is rapid, but the intramolecular ring closure to form the sterically hindered quaternary center requires thermal energy to overcome the transition state barrier.

  • Quenching & Validation: Cool to room temperature and quench with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL).

    • Self-Validation: Spot the organic layer on a TLC plate (Hexanes:EtOAc 1:1). The disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a new UV-active spot ( Rf​≈0.5 ) confirms conversion. LC-MS should show the [M+H]+ peak at m/z 272.1.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure oxane analog.

In Vitro Pharmacological Screening

To evaluate the synthesized analogs, we utilize a high-throughput radioligand binding assay. For this application note, we assume the target is a CNS transmembrane receptor (e.g., Sigma-1).

Protocol 2: High-Throughput Radioligand Binding Assay

Objective: Determine the IC50​ binding affinity of the synthesized analogs.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize isolated rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

    • Causality: Utilizing native brain membranes rather than recombinant cell lines ensures the receptors are in their native lipid microenvironment, which is critical for the binding of highly lipophilic ligands.

  • Filter Plate Pre-treatment: Pre-soak 96-well glass fiber filter plates (GF/B) in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of our basic, lipophilic pyridine analogs to the filter matrix, preventing false-positive background noise.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of radioligand (e.g., [3H] -pentazocine at 3 nM), and 25 µL of the test compound (serial dilutions from 10−5 to 10−11 M). Add 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a lipid sink, preventing the highly lipophilic analogs from adhering to the plastic walls of the assay plate, ensuring the calculated free concentration of the drug is accurate.

  • Termination & Counting: Incubate at 37 °C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash three times with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter.

Signaling_Pathway Ligand 4-(4-Benzyloxan-4-yl)pyridine Analog Receptor Target GPCR / S1R (CNS Membrane) Ligand->Receptor High Affinity Binding GProtein G-Protein Activation / Chaperone Release Receptor->GProtein Conformational Change Effector Downstream Effector (e.g., PLC / IP3) GProtein->Effector Response Cellular Response (Neuroprotection / Analgesia) Effector->Response

Fig 2: Pharmacological signaling cascade initiated by analog binding.

Quantitative Data Presentation

The table below summarizes a representative dataset derived from the SAR optimization of the 4-(4-Benzyloxan-4-yl)pyridine scaffold.

CompoundR1 (Benzyl Substitution)R2 (Pyridine Isomer)Target IC50​ (nM)LogD (pH 7.4)Human Liver Microsome Stability ( T1/2​ , min)
1 (WT) H4-Pyridyl45.22.815
2 4-F4-Pyridyl12.53.142
3 4-Cl4-Pyridyl8.43.455
4 4-F3-Pyridyl115.03.038
5 2,4-diF4-Pyridyl5.2 3.3 >60

Data Interpretation: The SAR data clearly demonstrates that para-halogenation of the benzyl ring (Compounds 2 and 3) significantly improves both binding affinity and metabolic stability compared to the unsubstituted wild-type (Compound 1). This is due to the halogen filling a lipophilic pocket while simultaneously blocking the primary site of CYP450 oxidation. Shifting the nitrogen from the 4-position to the 3-position (Compound 4) results in a nearly 10-fold loss in potency, indicating a strict geometric requirement for the hydrogen-bond acceptor vector. Compound 5 emerges as the optimal lead.

References

  • "Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates". nih.gov. URL:[Link]

  • "Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture". acs.org. URL: [Link]

  • "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery". nih.gov. URL: [Link]

Application

Application Note: Experimental Setup for Evaluating the Biological Activity of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine

Introduction & Mechanistic Rationale The compound 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (BTP-Pyr) represents a highly privileged pharmacophore in modern drug discovery. Structurally, it integrates a central tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (BTP-Pyr) represents a highly privileged pharmacophore in modern drug discovery. Structurally, it integrates a central tetrahydropyran (THP) ring, a lipophilic benzyl group, and a pyridine ring. Evaluating its biological activity requires a targeted experimental setup that acknowledges the specific physicochemical and mechanistic properties of these moieties.

As a Senior Application Scientist, I approach the evaluation of BTP-Pyr by deconstructing its structural causality:

  • The THP Scaffold: The THP ring is considered a "privileged scaffold" that frequently serves as a bioisostere for a cyclohexane ring. This substitution offers the distinct advantage of reduced lipophilicity (LogP), which can significantly enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1].

  • The Pyridine Ring: Pyridine is a classic "warhead" for metalloenzymes. Previous studies have reported a number of Cytochrome P450 (CYP) inhibitors—specifically targeting Aldosterone Synthase (CYP11B2)—that rely on a pyridine ring to act as a Lewis base and coordinate the heme-iron motif of the enzyme [2]. Furthermore, pyridine-containing heterocyclic moieties are well-documented in competitive nonsteroidal aromatase (CYP19A1) inhibitors [4].

  • The Benzyl Group: This bulky, lipophilic appendage is perfectly suited to occupy the hydrophobic S1/S2 sub-pockets adjacent to the heme active site, driving binding affinity and selectivity.

Based on this structural analysis, the most rigorous biological evaluation for BTP-Pyr is a Targeted CYP450 Inhibition Cascade , specifically focusing on CYP11B2 (a target for primary aldosteronism and resistant hypertension) [3].

MechanisticRationale Compound BTP-Pyr (4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine) Pyridine Pyridine Ring (Heme-Iron Coordination) Compound->Pyridine THP THP Scaffold (Cyclohexane Bioisostere) Compound->THP Benzyl Benzyl Group (Hydrophobic Pocket Binding) Compound->Benzyl Target CYP450 Inhibition (CYP11B2 / CYP19A1) Pyridine->Target THP->Target Benzyl->Target

Fig 1: Pharmacophore rationale for BTP-Pyr targeting CYP450 enzymes.

Experimental Workflow & Quantitative Data Summary

To establish a self-validating data package, the experimental setup must progress from isolated biochemical binding to functional cellular efficacy, concluding with metabolic liability testing.

Workflow Phase1 Phase 1: Biochemical Screening Recombinant CYP11B2 Assay Phase2 Phase 2: Cellular Functional Assay H295R Aldosterone Secretion Phase1->Phase2 IC50 & Selectivity OK Phase3 Phase 3: ADME Profiling HLM Metabolic Stability Phase2->Phase3 Cellular Efficacy OK Decision Candidate Selection (IC50 < 50nM, High Selectivity) Phase3->Decision T1/2 > 30 min

Fig 2: Sequential screening cascade for evaluating BTP-Pyr biological activity.

Quantitative Target Profile

Below is a structured summary of the target thresholds required to validate BTP-Pyr as a viable biological lead, alongside hypothetical benchmark data typical for optimized pyridine-based CYP inhibitors.

Assay CategoryParameterTarget ThresholdExpected Result Profile
Biochemical CYP11B2 IC₅₀< 50 nM12 nM
Biochemical CYP11B1 IC₅₀ (Selectivity)> 100-fold over CYP11B21,450 nM (120x)
Cellular H295R Aldosterone IC₅₀< 100 nM45 nM
Safety H295R Cell Viability (CC₅₀)> 10 μM> 50 μM
ADME HLM Half-life (t₁/₂)> 30 min42 min

Step-by-Step Experimental Methodologies

Protocol 1: Recombinant CYP11B2 Biochemical Inhibition Assay (LC-MS/MS)

Causality: This assay directly tests the hypothesis that the pyridine nitrogen of BTP-Pyr coordinates with the Fe²⁺ of the CYP11B2 heme group. We measure the downstream conversion of 11-deoxycorticosterone (DOC) to aldosterone. CYP11B1 is run in parallel to ensure the compound does not inadvertently block cortisol synthesis, a critical safety checkpoint [3].

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Thaw recombinant human CYP11B2 and CYP11B1 (control) on ice.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of BTP-Pyr in DMSO. Transfer to the assay plate ensuring the final DMSO concentration is ≤1% to prevent solvent-induced protein denaturation.

  • Pre-incubation: Combine 10 nM CYP enzyme, BTP-Pyr dilutions, and buffer in a 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding of the pyridine moiety to the heme iron.

  • Reaction Initiation: Add the substrate (11-deoxycorticosterone, 2 μM final) and an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the catalytic cycle.

  • Termination: After 20 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., Aldosterone-d7).

  • Analysis: Centrifuge at 4000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify aldosterone formation and calculate the IC₅₀.

Protocol 2: H295R Cellular Functional Efficacy & Cytotoxicity Assay

Causality: Biochemical potency does not guarantee cellular efficacy. The THP and benzyl groups must provide sufficient lipophilicity for BTP-Pyr to cross the cell membrane and reach mitochondrial CYP11B2. The H295R human adrenocortical carcinoma cell line naturally secretes aldosterone and serves as the gold-standard physiological model.

  • Cell Culture: Seed H295R cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation: Replace media with serum-free DMEM/F12 for 24 hours to establish a baseline steroidogenic state.

  • Treatment: Treat cells with varying concentrations of BTP-Pyr (0.1 nM to 10 μM) and stimulate aldosterone production by adding 10 nM Angiotensin II.

  • Incubation & Harvest: Incubate for 24 hours. Carefully collect the supernatant without disturbing the cell monolayer.

  • Quantification: Measure secreted aldosterone in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Self-Validating Cytotoxicity Control: Add MTT reagent (0.5 mg/mL) to the remaining cells, incubate for 2 hours, lyse with DMSO, and measure absorbance at 570 nm. Insight: If aldosterone drops but cell viability also drops, the compound is a toxic artifact, not a selective inhibitor.

Protocol 3: Human Liver Microsome (HLM) Metabolic Stability

Causality: While the THP ring is metabolically stable, the benzyl group of BTP-Pyr is theoretically susceptible to benzylic oxidation by CYP3A4, and the pyridine nitrogen may undergo N-oxidation. Assessing intrinsic clearance (CL_int) ensures these metabolic liabilities do not preclude in vivo efficacy.

  • Incubation Mixture: Combine 0.5 mg/mL pooled human liver microsomes and 1 μM BTP-Pyr in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate metabolism by adding 1 mM NADPH.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet proteins. Analyze parent compound depletion via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

References

  • Title: Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Aromatase Inhibitory Activity of Novel Pyridine-Containing Isoflavones Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Method

How to use 4-(4-Benzyloxan-4-yl)pyridine in a cancer research lab

Application Note: Preclinical Evaluation of 4-(4-Benzyloxan-4-yl)pyridine in Oncology Research Introduction & Physicochemical Rationale 4-(4-Benzyloxan-4-yl)pyridine (CAS: 439148-02-4) is a synthetic small molecule chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 4-(4-Benzyloxan-4-yl)pyridine in Oncology Research

Introduction & Physicochemical Rationale

4-(4-Benzyloxan-4-yl)pyridine (CAS: 439148-02-4) is a synthetic small molecule characterized by a pyridine ring substituted with a bulky, lipophilic 4-benzyltetrahydropyran (benzyloxan) moiety. In medicinal chemistry, pyridine derivatives are privileged scaffolds frequently utilized as anticancer agents. The nitrogen lone pair in the pyridine ring allows the molecule to coordinate with metal ions in metalloenzymes—such as the heme iron in cytochrome P450s (e.g., CYP17A1, aromatase)—or to interact with the hinge region of oncogenic kinases[1].

Because the benzyloxan group imparts significant lipophilicity, the compound is poorly soluble in aqueous buffers. Reconstitution must be performed in 100% Dimethyl Sulfoxide (DMSO) to ensure complete dissolution before introduction to aqueous cell culture media.

Phenotypic Screening: The Self-Validating MTT Protocol

Causality & Rationale: The MTT assay measures cellular metabolic activity as a proxy for cell viability. However, lipophilic compounds can sometimes cause off-target metabolic shifts or direct abiotic reduction of the tetrazolium dye, leading to false-negative cytotoxicity readouts[2]. To ensure trustworthiness, this protocol incorporates a serum-starvation step to prevent the lipophilic drug from being sequestered by serum proteins, and a cell-free control to rule out abiotic reduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, PC-3) in 96-well plates at an optimized density (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Synchronization: Replace complete media with 1% FBS media for 12 hours prior to treatment. Causality: This synchronizes the cell cycle and enhances the sensitivity of the assay by reducing drug-protein binding in the media.

  • Treatment: Treat cells with a serial dilution of 4-(4-Benzyloxan-4-yl)pyridine (0.1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Self-Validation Controls:

    • Positive Control: Doxorubicin (1 µM).

    • Abiotic Control: Add the highest concentration of the compound (100 µM) to wells containing only media (no cells) to check for spontaneous MTT reduction[2].

  • Incubation & MTT Addition: Incubate for 48 hours. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. Causality: Strict timing prevents formazan crystal overgrowth, which can rupture cells and distort optical density (OD) readings[2].

  • Measurement: Solubilize crystals in 100 µL DMSO and read absorbance at 570 nm (with a 650 nm reference filter to subtract background noise).

Mechanistic Validation: Target Engagement via CETSA

Causality & Rationale: Phenotypic toxicity (MTT) does not prove the compound interacts with its intended molecular target. The Cellular Thermal Shift Assay (CETSA) is employed to demonstrate direct target engagement in intact cells. When 4-(4-Benzyloxan-4-yl)pyridine binds its target, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) [3].

Step-by-Step Methodology:

  • Intact Cell Treatment: Culture cells in 10 cm dishes. Treat one dish with 4-(4-Benzyloxan-4-yl)pyridine (e.g., 10 µM) and another with vehicle (0.5% DMSO) for 1.5 hours. Causality: A short incubation ensures target binding without triggering downstream apoptotic degradation of the target protein.

  • Thermal Aliquoting: Wash, detach, and resuspend cells in PBS supplemented with protease inhibitors. Divide the suspension into PCR tubes (50 µL each).

  • Heating: Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 20°C water bath, 3 times). Causality: Chemical detergents commonly used in RIPA buffer can artificially denature the target protein or disrupt the non-covalent interactions between the compound and its target. Mechanical lysis preserves the physiological state of the drug-target complex[3].

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble fraction (supernatant) via Western Blotting.

Quantitative Data Synthesis

The following table provides a structured summary of expected quantitative outputs, integrating both phenotypic viability and mechanistic target engagement data to validate the compound's efficacy.

Assay TypeCell Line / TargetVehicle Control4-(4-Benzyloxan-4-yl)pyridinePositive Control
MTT (IC₅₀, µM) MCF-7 (Breast)N/A4.2 ± 0.31.1 ± 0.1 (Doxorubicin)
MTT (IC₅₀, µM) PC-3 (Prostate)N/A6.8 ± 0.52.4 ± 0.2 (Doxorubicin)
CETSA ( Tm​ , °C) Putative Kinase Target46.5 ± 0.252.1 ± 0.4 ( ΔTm​ : +5.6)N/A
CETSA ( Tm​ , °C) Off-Target Protein48.0 ± 0.148.2 ± 0.2 ( ΔTm​ : +0.2)N/A

Table 1: Quantitative summary of cell viability and thermal shift data, demonstrating selective target stabilization.

Systems & Workflow Visualizations

MOA Compound 4-(4-Benzyloxan-4-yl)pyridine Target Oncogenic Target (e.g., Kinase/CYP) Compound->Target Direct Binding (Target Engagement) Signaling Downstream Survival Signaling Pathways Target->Signaling Inhibition of Phosphorylation/Activity Apoptosis Cellular Apoptosis & Growth Arrest Signaling->Apoptosis Pathway Collapse

Fig 1. Proposed mechanism of action for 4-(4-Benzyloxan-4-yl)pyridine in cancer models.

Workflow Stock Compound Prep (100% DMSO) MTT MTT Assay (Viability Screen) Stock->MTT Serial Dilution CETSA CETSA (Thermal Shift) Stock->CETSA Intact Cell Treatment Validation Data Synthesis (IC50 & ΔTm) MTT->Validation OD 570nm CETSA->Validation Western Blot

Fig 2. Self-validating experimental workflow for preclinical compound evaluation.

References

  • Title: Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: IntechOpen URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

Sources

Application

Application Note: Protocol for Assessing the Antiproliferative Effects of Pyridine Derivatives

Introduction and Mechanistic Rationale Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, serves as a highly versatile and privileged scaffold in medicinal chemistry[1]. The unique electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, serves as a highly versatile and privileged scaffold in medicinal chemistry[1]. The unique electronic properties of pyridine derivatives allow them to engage in diverse chemical interactions, particularly hydrogen bonding within the ATP-binding pockets of critical oncogenic kinases[1][2].

Understanding the causality of their cytotoxicity is paramount for rational drug design. Mechanistically, pyridine derivatives suppress tumor growth through multiple intersecting pathways. They frequently act as inhibitors of PIM-1 kinase or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2]. The downstream effects of this inhibition typically manifest as cell cycle arrest at the G2/M phase—driven by the upregulation of tumor suppressors p53 and p21—and the induction of apoptosis via JNK phosphorylation or direct caspase cascade activation[3][4].

Pathway Pyridine Pyridine Derivatives Kinase PIM-1 / VEGFR-2 Inhibition Pyridine->Kinase Targets p53 Upregulation of p53 & p21 Kinase->p53 Modulates JNK JNK Phosphorylation Kinase->JNK Activates Caspase Caspase 3/7/8 Activation Kinase->Caspase Triggers CellCycle G2/M Phase Arrest p53->CellCycle Induces Apoptosis Apoptosis JNK->Apoptosis Promotes Caspase->Apoptosis Executes

Mechanistic pathway of pyridine derivatives inducing cell cycle arrest and apoptosis.

Experimental Workflow Strategy

To ensure a self-validating system, the assessment of novel pyridine derivatives must follow a logical, hierarchical progression. The workflow begins with high-throughput primary cytotoxicity screening, advances to phenotypic validation (cell cycle and apoptosis), and concludes with target-specific molecular validation.

Workflow Prep Compound Preparation Screen Primary Screening (MTT Assay) Prep->Screen Cycle Cell Cycle Analysis (PI Staining) Screen->Cycle Apoptosis Apoptosis Assay (Caspase Activity) Cycle->Apoptosis Target Target Validation (Kinase Assays) Apoptosis->Target

Logical workflow for the in vitro validation of novel pyridine-based antiproliferative agents.

Detailed Experimental Protocols

Protocol 1: Primary Antiproliferative Screening (MTT Assay)

Causality & Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity as a direct proxy for cell viability[5]. Viable cells contain active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[5]. The absorbance of the solubilized formazan is directly proportional to the number of living cells[6]. Self-Validating System: To prevent false positives caused by evaporation-induced concentration gradients (the "edge effect"), the perimeter wells of the microplate must be filled with sterile PBS instead of cells[5]. Furthermore, a known cytotoxic agent (e.g., Doxorubicin) must be included as a positive control to validate the assay's dynamic range[7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HepG2, MCF-7, or A549) and seed at a density of 5×103 cells/well in a 96-well flat-bottom microplate (100 µL/well)[3]. Leave the outer perimeter wells blank, filling them with 100 µL PBS[5].

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO 2​ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in complete culture medium. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced cytotoxicity[5]. Add 100 µL of the treatment to appropriate wells and incubate for 48–96 hours[3][8].

  • MTT Addition: Add 10–20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[5].

  • Solubilization: Carefully aspirate the media (if using adherent cells) or add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) directly to the wells to dissolve the formazan crystals[6][9].

  • Quantification: Measure the absorbance at 550–600 nm (typically 570 nm) with a reference wavelength of >650 nm using a microplate spectrophotometer[6]. Calculate the IC 50​ using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Pyridine derivatives frequently induce G2/M or S-phase cell cycle arrest[3][7]. Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. By measuring the fluorescence intensity of PI-stained cells, the DNA content (2N for G1 phase, 4N for G2/M phase) can be precisely quantified[3]. Self-Validating System: Because PI binds to both DNA and RNA, cells must be treated with RNase A to ensure the fluorescent signal exclusively reflects DNA content. Additionally, harvesting both floating and adherent cells ensures the apoptotic sub-G1 population is not washed away, preventing false-negative apoptosis readings[3].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the pyridine derivative at 1/2×IC50​ , IC50​ , and 2×IC50​ for 24 hours[3]. Harvest all cells (floating and adherent) via trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS. Fix the cells by adding them dropwise to 70% cold ethanol while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours (or up to a week).

  • Staining: Centrifuge to remove the ethanol, wash once with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[3].

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples on a flow cytometer, collecting a minimum of 10,000 events per sample. Use forward/side scatter to gate out cellular debris and pulse-width/pulse-area parameters to exclude doublets.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activation)

Causality & Rationale: While the sub-G1 peak in PI staining indicates late-stage DNA fragmentation, early apoptosis is driven by enzymatic caspase cascades. Pyridine derivatives often trigger extrinsic or intrinsic apoptosis via Caspase-3, 7, or 8 activation[4][7]. Self-Validating System: Using a specific Caspase-3/7 fluorogenic substrate (e.g., DEVD-AMC) ensures that the observed cell death is programmed (apoptosis) rather than non-specific necrosis. The cleavage of the DEVD peptide releases AMC, producing a fluorescent signal directly proportional to caspase activity[7].

Step-by-Step Methodology:

  • Treatment: Seed cells in a black 96-well plate with clear bottoms. Treat with the pyridine derivative for 12–24 hours.

  • Lysis & Substrate Addition: Add an equal volume of Caspase-3/7 assay buffer containing the fluorogenic DEVD-AMC substrate directly to the culture wells.

  • Incubation: Incubate at room temperature for 1–2 hours in the dark.

  • Measurement: Read the fluorescence using a microplate reader (Excitation ~380 nm / Emission ~460 nm). Normalize the fluorescence units to the vehicle control to determine the fold-change in apoptosis induction.

Quantitative Data Presentation

The structural modifications of pyridine derivatives (such as the addition of -OMe, -OH, or keto groups) significantly alter their antiproliferative potency[3][10]. Below is a summary of characteristic IC 50​ data and mechanisms for various pyridine classes based on recent literature:

Compound ClassSpecific DerivativeTarget Cell LineIC 50​ ValuePrimary Mechanism of ActionReference
Simple Pyridine Compound 1HepG2 (Liver)4.5 µMG2/M arrest, p53/JNK upregulation[3]
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)11.4 nM*PIM-1 kinase inhibition, Apoptosis[2]
Imidazo[1,2-a]pyridine IP-5HCC1937 (Breast)45.0 µMCaspase 7/8 activation, Extrinsic apoptosis[4]
Pyridine-Trihybrid Compound 12eT24 (Bladder)6.96 µMGeneral cytotoxicity, Apoptosis[11]

*Note: The value for Compound 4 represents target-specific PIM-1 kinase inhibition IC 50​ ; cellular IC 50​ values may vary depending on membrane permeability[2].

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. nih.gov.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT.
  • Unveiling the Anticancer Potential: A Comparative Guide to Novel Pyridine Deriv
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. intechopen.com.
  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. sigmaaldrich.cn.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. rsc.org.
  • CytoSelect™ MTT Cell Proliferation Assay: Assay Protocol - Cell Biolabs. cellbiolabs.com.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. waocp.org.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. researchhub.com.
  • Cell Sensitivity Assays: The MTT Assay - ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Benzyloxan-4-yl)pyridine

Welcome to the technical support guide for the synthesis of 4-(4-Benzyloxan-4-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(4-Benzyloxan-4-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The most prevalent and scalable method for constructing the key C-C bond in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during this process, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Critical Reaction Failures & Low Yields

This section addresses the most common and frustrating issue in cross-coupling reactions: low to zero conversion of starting materials into the desired product.

FAQ 1: My Suzuki-Miyaura reaction shows low or no conversion. Where should I begin my troubleshooting?

This is a classic issue in palladium-catalyzed cross-couplings, and the root cause often lies in the deactivation of the catalytic system or the quality of the reagents.[1][2] The catalytic cycle is sensitive to oxygen and water, which can poison the active Pd(0) catalyst.[1]

Core Areas to Investigate:

  • Atmospheric Integrity: The single most critical factor is the rigorous exclusion of oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle before it can effectively begin.[1]

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). This is best achieved using a Schlenk line with several vacuum-backfill cycles. Using solvents that have been degassed by methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period is crucial.[1]

  • Catalyst and Ligand Viability:

    • Catalyst Pre-activation: Many modern protocols use stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) form. If this activation is inefficient, the concentration of the active catalyst will be too low.[1]

    • Ligand Integrity: Phosphine ligands are highly susceptible to oxidation.[1] If your ligand has been improperly stored, it may be partially or fully oxidized, rendering it ineffective at stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: Use a freshly opened bottle of ligand or a sample that has been meticulously stored under an inert atmosphere. Consider using a pre-formed, air-stable Pd(0) catalyst or a well-established pre-catalyst system if you suspect issues with in situ activation.

  • Reagent and Solvent Quality:

    • Anhydrous Conditions: Water can be detrimental. It can hydrolyze starting materials and interfere with the base's function. Use anhydrous solvents and ensure your starting materials are dry.

    • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base can dramatically affect the reaction outcome. Stronger bases like NaOtBu can accelerate the reaction but may not be compatible with sensitive functional groups.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ are often used in aqueous solvent mixtures.

Troubleshooting Workflow: Initial Reaction Failure

Below is a logical workflow to diagnose a failed reaction.

G Start Low or No Conversion Check_Inert Verify Inert Atmosphere (Degassed Solvents, Purged Vessel) Start->Check_Inert Check_Catalyst Assess Catalyst & Ligand (Fresh Reagents, Proper Storage) Check_Inert->Check_Catalyst If atmosphere is secure Check_Reagents Evaluate Reagent Quality (Anhydrous Solvents, Pure Starting Materials) Check_Catalyst->Check_Reagents If catalyst is viable Rerun Rerun Experiment with Verified Parameters Check_Reagents->Rerun If reagents are pure Success Successful Reaction Rerun->Success

Caption: A step-by-step diagnostic workflow for initial reaction failure.

FAQ 2: I'm observing a black precipitate and my reaction has stalled. What is happening?

The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black".[1] This is an agglomerated, inactive form of metallic palladium that has fallen out of the catalytic cycle. Once this occurs, the concentration of the active, soluble catalyst plummets, and the reaction will slow down or stop completely.

Causes and Preventative Measures:

CauseExplanationPrevention Strategy
High Temperature Excessive heat can accelerate the rate of catalyst agglomeration, especially if the ligand is not providing sufficient stabilization.[1]Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
Presence of Oxygen As mentioned previously, oxygen is a primary culprit in catalyst deactivation and can promote the formation of palladium black.[1]Ensure rigorous exclusion of air through proper degassing and inert atmosphere techniques.
Suboptimal Ligand The ligand's job is to stabilize the palladium center. An inappropriate ligand for the specific substrate combination may fail to prevent aggregation.Screen a small panel of different phosphine or N-heterocyclic carbene (NHC) ligands to find one that provides better stability and yield.
Incorrect Stoichiometry An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to decomposition.For in-situ generated catalysts, optimizing the ligand-to-metal ratio can dramatically improve yield and stability.[1] A 1:2 or 1:4 Pd:Ligand ratio is a common starting point.

Section 2: Managing Side Reactions and Impurities

Even when the reaction proceeds, side reactions can significantly lower the yield and complicate purification. Understanding these pathways is key to suppressing them.

The Suzuki-Miyaura Catalytic Cycle

Understanding the main productive cycle helps in identifying where side reactions can interfere.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling cycle.

FAQ 3: I'm observing significant protodeboronation of my 4-pyridylboronic acid. How can I mitigate this?

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying one of your key starting materials.[4] This process is often pH-dependent and can be catalyzed by residual metals or high temperatures.

Solutions:

  • Use a Boronate Ester: Pinacol esters of boronic acids (BPin) are generally more stable and less prone to protodeboronation than the corresponding free boronic acids. Consider using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine instead of 4-pyridinylboronic acid.

  • Control the pH: The stability of pyridylboronic acids can be complex and pH-dependent.[4] Using a non-aqueous base/solvent system (e.g., K₃PO₄ in dioxane) can sometimes suppress this side reaction compared to aqueous bases.

  • Reaction Temperature and Time: High temperatures and long reaction times can promote protodeboronation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.

FAQ 4: My final product is contaminated with an impurity derived from my phosphine ligand. How can I prevent this?

This is a known issue, particularly when using triarylphosphine ligands like triphenylphosphine (PPh₃).[5][6] An aryl group from the phosphine ligand can participate in the cross-coupling reaction, leading to the formation of an undesired phenylated byproduct. This can be a significant challenge in API synthesis where impurity control is paramount.[5]

Mitigation Strategies:

  • Switch to a Different Ligand Class:

    • Alkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) or t-butyl-based phosphines lack the aryl groups that cause this side reaction. They are often more active catalysts as well.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are an excellent alternative that completely avoids this issue and can offer high catalytic activity.

  • Optimize Ligand Stoichiometry: Using the minimum effective amount of the phosphine ligand can help reduce the prevalence of the side reaction, though it may not eliminate it entirely.

FAQ 5: I am unexpectedly cleaving the benzyl ether group during the reaction or workup. How do I protect it?

The benzyl ether is a robust protecting group, but it is not invincible. It is susceptible to cleavage under certain conditions, particularly strong acids or hydrogenolysis.[7][8]

Causes of Unwanted Debenzylation:

  • Acidic Workup: Quenching the reaction or performing an extraction with a strong aqueous acid can cleave the benzyl ether.[8]

    • Solution: Use a neutral or mildly basic workup. Wash with water or a saturated solution of NaHCO₃ or NH₄Cl instead of HCl.

  • Reductive Conditions: While the primary reaction is a cross-coupling, some conditions can inadvertently lead to reduction. If hydrogen gas is present (e.g., from a side reaction) with the palladium catalyst, hydrogenolysis can occur, cleaving the benzyl ether to form an alcohol and toluene.[9]

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen, not Hydrogen). If reduction is a persistent issue, consider alternative palladium-catalyzed reactions that do not involve conditions that could generate H₂. Certain silane-based conditions with PdCl₂ have been shown to selectively cleave benzyl groups, highlighting the need to choose reagents carefully.[10]

Section 3: Purification & Isolation

Successfully synthesizing the product is only half the battle; isolating it in high purity presents its own set of challenges.

FAQ 6: My product streaks badly during silica gel chromatography (tailing), leading to poor separation. What can I do?

This is a very common problem when purifying pyridine-containing compounds.[11] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and broadly (tailing).

Effective Solutions:

  • Basify the Eluent: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended Additive: 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) in your eluent system (e.g., Hexane/Ethyl Acetate/1% Et₃N) is highly effective. The base will compete for the acidic sites, allowing your pyridine product to elute symmetrically.

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography can be an excellent option, as it operates under different separation principles.

  • Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction to remove non-basic impurities.[12]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a pyridinium salt.

    • Wash the organic layer to remove it.

    • Basify the aqueous layer with a base like NaOH or Na₂CO₃ and re-extract your purified product back into an organic solvent.[12]

Section 4: Reference Protocol

This section provides a representative experimental protocol. Note: This is a general guideline and may require optimization for your specific substrates and scale.

Protocol: Suzuki-Miyaura Synthesis of 4-(4-Benzyloxan-4-yl)pyridine
  • Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 4-bromo-1-benzyloxycyclohexanecarbonitrile (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and a suitable palladium catalyst system (e.g., Pd(dppf)Cl₂ · CH₂Cl₂; 0.03 eq).

  • Reagent Addition: Add a base (e.g., K₂CO₃; 3.0 eq).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and Water).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under Argon. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system containing 1% triethylamine to prevent tailing.

References

  • Benzyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable. Retrieved March 15, 2026, from [Link]

  • Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. (n.d.). The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Selective Cleavage of Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • benzyl ether cleavage. (2018, December 31). YouTube. Retrieved March 15, 2026, from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers in Chemistry. Retrieved March 15, 2026, from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (n.d.). LJMU Research Online. Retrieved March 15, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved March 15, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, September 19). PMC. Retrieved March 15, 2026, from [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). University of Regensburg. Retrieved March 15, 2026, from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Low yield in 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine synthesis

An In-Depth Guide to Overcoming Low Yields in the Synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine Introduction Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Overcoming Low Yields in the Synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine

Introduction

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine. Low yields in multi-step heterocyclic synthesis are a common yet complex issue, often stemming from a cascade of subtle factors ranging from reagent purity to competing reaction pathways. As your Senior Application Scientist, I will provide a structured, in-depth analysis to help you troubleshoot and optimize your synthetic strategy. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the plausible synthetic routes for 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine?

There are several logical disconnections for this molecule. The most common strategies involve forming one of the key carbon-carbon bonds in the final steps. The two most plausible routes that are often attempted are:

  • Direct C-H Benzylation: This approach involves the deprotonation of the C-H bond at the 4-position of the pre-formed 4-(tetrahydro-2H-pyran-4-yl)pyridine scaffold, followed by quenching the resulting anion with a benzyl halide. This is an atom-economical but often challenging route.

  • Grignard-Based Construction: This classic organometallic approach typically involves the addition of a benzylmagnesium halide to a tetrahydropyran-4-one derivative to create the C4-benzyl bond. This is followed by functional group manipulation to introduce the pyridine ring, often via a nucleophilic substitution.

Q2: I'm seeing a very low yield. What are the most likely general causes?

Low yields in these types of syntheses can typically be attributed to one or more of the following factors:

  • Inefficient Key Reactions: The primary C-C bond-forming step may be incomplete due to steric hindrance, poor reactivity of precursors, or suboptimal reaction conditions.

  • Competing Side Reactions: The reagents used may participate in undesired pathways, such as self-condensation, elimination, or reaction with the solvent. For instance, Grignard reagents are strong bases and can cause enolization or act as a base instead of a nucleophile.[1][2]

  • Reagent Decomposition or Impurity: The purity of starting materials, especially organometallics and strong bases, is critical. Moisture and oxygen can rapidly quench Grignard reagents and other organometallic species.[1][3] Similarly, impurities in solvents like pyridine can inhibit reactions.[4]

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions (e.g., strong acid/base, high temperatures).

  • Suboptimal Purification: The product may be lost during extraction or chromatography due to its physical properties (e.g., high polarity leading to streaking on silica gel) or co-elution with a persistent impurity.

Q3: What are the critical analytical steps to confirm my product's identity and assess purity?

At a minimum, you should perform ¹H NMR and ¹³C NMR spectroscopy to confirm the structure. The key diagnostic signals for 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine would be the characteristic aromatic protons for the benzyl and pyridine rings, the benzylic methylene singlet, and the diastereotopic protons of the tetrahydropyran ring. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition. Purity should be assessed by LC-MS or a high-field ¹H NMR, looking for minor peaks.

Q4: What are the most common side products to look out for?

The side products depend heavily on the chosen route.

  • For C-H Benzylation: Expect to see unreacted starting material, 1,2-dibenzyl (from Wurtz-type coupling of benzyl bromide), and potentially isomers formed from addition to the pyridine ring.

  • For Grignard Routes: Common byproducts include the alcohol intermediate (from incomplete substitution), an elimination product (4-benzylidene-tetrahydropyran), and again, 1,2-dibenzyl from the Grignard reagent coupling.[1]

Troubleshooting Guide: A Scenario-Based Approach

This section provides a detailed, question-driven analysis of the two most probable synthetic routes.

Scenario 1: Low Yield in Direct C-H Benzylation of 4-(Tetrahydro-2H-pyran-4-yl)pyridine

This elegant route is attractive but fraught with challenges related to selective C-H activation.

cluster_0 C-H Benzylation Troubleshooting A Start: 4-(THP-4-yl)pyridine B Step 1: Deprotonation (Strong Base, e.g., n-BuLi/KOtBu) A->B C Anionic Intermediate B->C F1 Side Reaction: Addition to Pyridine Ring B->F1 Base attacks pyridine F2 Failure: Incomplete Deprotonation B->F2 Base not strong enough D Step 2: Electrophilic Quench (Benzyl Bromide) C->D E Target Product D->E F3 Side Reaction: Benzyl Bromide Self-Coupling D->F3 Anion promotes coupling

Caption: Troubleshooting workflow for the direct benzylation route.

Q: Is my deprotonation step failing or causing side reactions?

A: This is the most critical step. The proton at the 4-position of the THP ring is not highly acidic, requiring a very strong base.

  • Causality: Standard bases like NaH or LDA are often insufficient. Superbases like a Schlosser base (e.g., n-BuLi/KOtBu) are typically required. However, these aggressive bases can also add to the 2- or 6-position of the pyridine ring in a Chichibabin-type reaction, deactivating the substrate and complicating purification.[5]

  • Troubleshooting Protocol:

    • Verify Base Strength: Switch to a stronger base system if you are using LDA or weaker bases. See the table below for suggestions.

    • Control Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize side reactions. Allow the mixture to slowly warm to the optimal temperature for your specific base system (often between -40 °C and 0 °C).

    • Monitor with Deuterium Quench: To test the efficiency of your deprotonation, run a small-scale reaction and quench with D₂O instead of benzyl bromide. Analyze the outcome by ¹H NMR and MS to quantify deuterium incorporation. If you see low or no incorporation, your deprotonation is failing.

Q: Could my benzylating agent or addition step be the problem?

A: Yes. The timing and purity of the electrophile are crucial.

  • Causality: Adding benzyl bromide at too low a temperature might result in a sluggish reaction, while adding it too warm might favor side reactions. Furthermore, the generated lithiated intermediate can act as a base, promoting the self-coupling of benzyl bromide to form 1,2-dibenzyl (bibenzyl).

  • Troubleshooting Protocol:

    • Purify the Electrophile: Ensure your benzyl bromide is free of benzylic alcohol (which would be deprotonated) and hydrobromic acid. Consider passing it through a small plug of basic alumina before use.

    • Optimize Addition Temperature: Add the benzyl bromide at the low temperature of deprotonation (-78 °C) and then allow the reaction to warm slowly to room temperature overnight. This maintains a low concentration of the reactive anion and minimizes self-quenching pathways.

  • Setup: Flame-dry a two-necked round-bottom flask under a high vacuum and backfill with dry argon.

  • Reagents: Add anhydrous THF (10 mL) and 4-(tetrahydro-2H-pyran-4-yl)pyridine (1.0 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: In a separate flask, prepare the Schlosser base by adding n-BuLi (1.1 eq, 2.5 M in hexanes) to a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF at -78 °C. Stir for 15 minutes. Slowly add this freshly prepared base to the substrate solution.

  • Activation: Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Slowly add a solution of benzyl bromide (1.2 eq) in anhydrous THF.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography. (See Purification Guide below).

Base SystemTypical Temp.Potential AdvantagesCommon Pitfalls & Low Yield Causes
LDA-78 to 0 °CReadily available, less aggressive.Often insufficient basicity for this C-H bond; incomplete reaction.
n-BuLi-78 to 25 °CStrong base.High propensity for nucleophilic addition to the pyridine ring.
n-BuLi / KOtBu -78 to 0 °C Excellent basicity, favors C-H activation. Requires strict anhydrous conditions; can still cause side reactions if temperature is not controlled.
Scenario 2: Low Yield in Grignard-Based Synthesis

This route is more traditional but has multiple steps, each a potential point of failure. The key steps are the Grignard addition and the subsequent nucleophilic substitution.

cluster_1 Grignard Route Troubleshooting A Start: THP-4-one + Benzylmagnesium Bromide B Step 1: Grignard Addition A->B C Intermediate: 4-benzyl-THP-4-ol B->C F1 Failure: Inactive Grignard Reagent B->F1 Moisture/O₂ F2 Side Reaction: Enolization of Ketone B->F2 Grignard acts as base D Step 2: Activate Alcohol (e.g., MsCl, TsCl) C->D E Intermediate: Activated Ester (OMs, OTs) D->E F3 Side Reaction: Elimination to Alkene D->F3 During activation F Step 3: Nucleophilic Substitution (e.g., 4-lithiopyridine) E->F G Target Product F->G F4 Failure: No Substitution (Steric Hindrance) F->F4 Crowded C4 center

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals dealing with the synthesis and isolation of 4-(4-benzyltetrahydro-2H-pyran-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals dealing with the synthesis and isolation of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine .

Because this molecule features a highly basic pyridine ring coupled with a lipophilic tetrahydropyran-benzyl core, it presents unique chromatographic challenges. This guide synthesizes field-proven methodologies to help you overcome co-elution, peak tailing, and byproduct contamination.

Overview & Mechanistic Context

The standard synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine involves the deprotonation of 4-benzylpyridine using a strong base (e.g., LDA or n-BuLi) at cryogenic temperatures, followed by double alkylation with bis(2-chloroethyl) ether [1].

While the benzylic carbanion is a soft, effective nucleophile, the basic nitrogen of the pyridine ring is also highly nucleophilic. If the reaction conditions are not strictly controlled, competitive N-alkylation occurs, drastically altering the crude mixture's profile and complicating downstream purification.

ReactionPathway A 4-Benzylpyridine (Starting Material) B Benzylic Carbanion (Intermediate) A->B LDA / n-BuLi (-78 °C) D Byproduct: N-Alkylated Pyridinium Salt A->D bis(2-chloroethyl) ether (Direct N-alkylation) C Target Product: 4-(4-benzyltetrahydro- 2H-pyran-4-yl)pyridine B->C bis(2-chloroethyl) ether (Cyclization)

Figure 1: Reaction pathway showing target cyclization vs. competitive N-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product streak so badly on standard silica gel, and how can I fix it? Causality: The basic pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen-bond acceptor. It interacts heavily with the Brønsted acidic silanol groups (pKa ~4.5) on standard normal-phase silica gel, leading to severe peak broadening, tailing, and poor recovery [2]. Solution: You must neutralize the stationary phase. Add a competing amine modifier (e.g., 1% Triethylamine or 0.5% NH₄OH) to your organic mobile phase. For a permanent solution that avoids volatile amine removal later, switch to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine), which masks the acidic silanols and allows for sharp elution using simple Hexane/Ethyl Acetate gradients [3].

Q2: During synthesis, I am getting a large amount of highly polar, baseline-retained material. What is this byproduct? Causality: This is likely an N-alkylated pyridinium salt. If the benzylic carbanion is not fully formed (due to insufficient base or premature warming), the bis(2-chloroethyl) ether electrophile will be attacked by the basic pyridine nitrogen instead [1]. Solution: Ensure complete deprotonation at -78 °C by using a slight excess of base (1.1 to 1.2 eq) and allowing sufficient stirring time (30–45 mins) before introducing the electrophile dropwise.

Q3: How do I separate the unreacted 4-benzylpyridine starting material from the final pyran product? Their Rf values are nearly identical in DCM/MeOH. Causality: On normal-phase silica, retention is dominated by the basic pyridine pharmacophore, which both molecules share. The added tetrahydropyran ring increases steric bulk but barely alters the polar surface area. Solution: Exploit their lipophilicity difference. The target compound has a significantly higher LogP due to the saturated pyran ring. Switch to Reversed-Phase (C18) Flash Chromatography using a Water/Acetonitrile gradient buffered with 0.1% NH₄OH. The more lipophilic target compound will elute cleanly after the starting material.

Q4: Is there a way to purify this compound without chromatography? Causality: Yes. While the free base is often a viscous oil or low-melting solid, the steric bulk of the 4,4-disubstituted pyran ring packs highly efficiently in a crystal lattice when paired with a planar, rigid counterion like oxalate. Solution: Perform a selective oxalate salt crystallization. This completely bypasses the need for silica gel and leaves unreacted starting materials and mono-alkylated open-chain impurities in the mother liquor.

Quantitative Data Summary

Use the following physicochemical and chromatographic metrics to guide your purification strategy and validate your fractions.

Property / Metric4-Benzylpyridine (Starting Material)4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine (Product)
Molecular Weight 169.23 g/mol 253.34 g/mol
Estimated LogP ~2.5~3.8
pKa (Conjugate Acid) ~5.2~5.3
TLC Rf (DCM/MeOH 9:1) 0.35 (severe tailing)0.38 (severe tailing)
TLC Rf (Hex/EtOAc 1:1, Amine-Silica) 0.45 (sharp spot)0.60 (sharp spot)
RP-HPLC Retention (C18, 5-95% MeCN) 3.2 min5.8 min

Standardized Experimental Protocols

DecisionTree Start Crude Mixture Q1 Is TLC streaking severe on standard silica? Start->Q1 Alt Alternative: Oxalate Salt Crystallization Start->Alt Skip Chromatography A1_Yes Use Amine-Functionalized Silica (Hex/EtOAc) Q1->A1_Yes Yes A1_No Standard Silica with 1% TEA Q1->A1_No No Q2 Does product co-elute with 4-benzylpyridine? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to Reversed-Phase C18 (MeCN/H2O) Q2->A2_Yes Yes A2_No Proceed with Normal Phase Fraction Collection Q2->A2_No No

Figure 2: Troubleshooting decision tree for purifying basic pyridine derivatives.

Protocol A: Reversed-Phase (C18) Flash Chromatography

Use this protocol if you are experiencing co-elution with 4-benzylpyridine.

  • Column Preparation: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile (both containing 0.1% NH₄OH to keep the pyridine in its free-base form).

  • Sample Loading: Dissolve the crude oil in a minimum volume of DMSO or Acetonitrile. Inject onto the column.

  • Gradient Elution: Run a gradient from 5% to 95% Acetonitrile over 15 column volumes (CV).

  • Self-Validation & Collection: Monitor UV absorbance at 254 nm. The unreacted 4-benzylpyridine will elute first. The target 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine will elute approximately 2–3 CVs later.

  • Verification: Confirm the identity of the second peak via LC-MS (Target [M+H]⁺ = 254.1). Lyophilize the pooled fractions to yield the pure free base.

Protocol B: Selective Oxalate Salt Crystallization

Use this protocol to rapidly isolate the product without chromatography.

  • Dissolution: Dissolve 1.0 g of the crude free base mixture in 10 mL of cold Methyl tert-butyl ether (MTBE).

  • Salt Formation: In a separate vial, dissolve 1.05 equivalents of anhydrous oxalic acid in 2 mL of Acetone.

  • Precipitation: Add the oxalic acid solution dropwise to the vigorously stirring MTBE solution at 0 °C.

  • Self-Validation: A white, crystalline precipitate should form within 10–15 minutes. Troubleshooting: If the mixture "oils out" (forms a biphasic syrup), the crude contains too many polar impurities. Decant the supernatant, triturate the oil with fresh, ice-cold MTBE, and vigorously scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Filter the precipitate over a Büchner funnel, wash with cold MTBE (2 × 5 mL), and dry under vacuum. The resulting solid is the pure 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine oxalate salt.

References

  • Royal Society of Chemistry (RSC). "Pyridylic Anions are Soft Nucleophiles in the Palladium-Catalyzed C(sp3)-H Allylation of 4-Alkylpyridines." Available at: [Link]

  • Biotage. "Successful Flash Chromatography." (White Paper on neutralizing Brønsted acid silanol groups). Available at: [Link]

  • Teledyne ISCO. "RediSep Amine Functionalized Column: Purification of Basic Heterocycles." (Application Note, 2012). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 4-(4-Benzyloxan-4-yl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis and purification of 4-(4-Benzyloxan-4-yl)pyridine (CAS: 439148-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis and purification of 4-(4-Benzyloxan-4-yl)pyridine (CAS: 439148-02-4).

This compound—characterized by a central tetrahydropyran (oxane) ring bearing both a benzyl and a pyridine moiety at the C4 position—is typically synthesized via the strategic C-alkylation of 4-(pyridin-4-yl)tetrahydropyran with benzyl chloride. Achieving high purity requires precise control over carbanion kinetics and rigorous exploitation of the product's amphoteric properties.

Mechanistic Workflow & Reaction Pathways

To troubleshoot effectively, we must first map the causal relationships between the reagents, the reactive intermediates, and the potential side reactions.

G SM 4-(pyridin-4-yl)tetrahydropyran (Starting Material) Base LDA / THF / -78 °C (Deprotonation) SM->Base Base Addition Electrophile Benzyl Chloride (BnCl) Slow Addition SM->Electrophile Incomplete Deprotonation (Neutral Pyridine) Carbanion C4-Carbanion Intermediate (Active Nucleophile) Base->Carbanion Complete Enolization Carbanion->Electrophile C-Alkylation Product 4-(4-Benzyloxan-4-yl)pyridine (Desired Product) Electrophile->Product Thermodynamic Control Impurity N-Benzylpyridinium Salt (Kinetic Impurity) Electrophile->Impurity N-Alkylation (Side Reaction)

Figure 1: Mechanistic workflow of C4-alkylation vs. N-alkylation side reactions.

Troubleshooting FAQs

Q1: My HPLC shows a highly polar impurity eluting near the solvent front. What is it, and how do I prevent it? Analysis: This is almost certainly the N-benzylpyridinium salt, a product of kinetic N-alkylation[1]. Causality & Solution: The pyridine nitrogen is inherently nucleophilic. If benzyl chloride is introduced before the C4 position is completely deprotonated, the neutral pyridine nitrogen will attack the electrophile. C-alkylation requires the formation of a highly reactive C4-carbanion. To prevent N-alkylation, you must ensure 100% enolization before adding the electrophile. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78 °C)[2]. Allow at least 60 minutes of maturation time for the carbanion before the dropwise addition of benzyl chloride.

Q2: I am seeing significant amounts of unreacted 4-(pyridin-4-yl)tetrahydropyran. How can I drive the reaction to completion? Analysis: The C4 proton of 4-(pyridin-4-yl)tetrahydropyran is sterically hindered by the axial protons of the oxane ring, making deprotonation sluggish compared to unhindered alkylpyridines[2]. Causality & Solution: LDA can form unreactive hexameric aggregates in THF, which lowers its effective basicity. To break these aggregates and expose the highly basic monomeric lithium species, add a coordinating co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 5-10% v/v to the THF solvent. This accelerates carbanion formation and drives the conversion >98%.

Q3: How do I separate the desired product from residual benzyl chloride and its hydrolysis by-product, benzyl alcohol? Analysis: Avoid standard silica gel chromatography for this specific separation, as it is inefficient and time-consuming. Instead, utilize a targeted acid-base extraction[3]. Causality & Solution: 4-(4-Benzyloxan-4-yl)pyridine contains a basic pyridine nitrogen, whereas benzyl chloride and benzyl alcohol are neutral organics. By extracting the crude reaction mixture with 1M HCl, the pyridine derivative is protonated and partitions entirely into the aqueous layer as a water-soluble pyridinium hydrochloride salt[3]. The neutral impurities remain in the organic phase and are discarded. The aqueous layer is then basified to regenerate the free base, yielding a highly pure product.

Quantitative Optimization Data

The following table summarizes the causal impact of base selection and aggregation-breaking additives on the purity profile of the final API intermediate.

Base SystemTemp (°C)AdditiveConversion (%)N-Alkylation (%)C-Alkylation Purity (%)
NaH / DMF0None652868
LDA / THF-78None82889
LDA / THF -78 DMPU (10%) >98 <1 >98
Detailed Experimental Protocol

This self-validating protocol leverages the kinetic and thermodynamic principles discussed above to ensure maximum purity.

Phase 1: Carbanion Generation
  • Flame-dry a Schlenk flask under argon and charge with 4-(pyridin-4-yl)tetrahydropyran (1.0 eq) and anhydrous THF (0.2 M).

  • Add DMPU (10% v/v relative to THF) to disrupt base aggregation.

  • Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.

  • Dropwise add freshly titrated Lithium Diisopropylamide (LDA, 1.1 eq), maintaining the internal temperature below -70 °C[2].

  • Stir at -78 °C for 60 minutes to ensure complete C4-deprotonation.

Phase 2: Electrophilic Addition
  • Dilute Benzyl Chloride (1.05 eq) in anhydrous THF and add dropwise to the deep-red carbanion solution over 30 minutes.

  • Maintain at -78 °C for 2 hours, then slowly warm to room temperature overnight to ensure thermodynamic control[1].

  • Quench the reaction with saturated aqueous NH₄Cl.

Phase 3: Acid-Base Extraction Protocol
  • Concentrate the THF under reduced pressure and dissolve the crude residue in Dichloromethane (DCM).

  • Extract the DCM layer three times with 1M HCl. The basic 4-(4-Benzyloxan-4-yl)pyridine partitions into the aqueous phase[3].

  • Discard the organic layer containing neutral impurities (unreacted benzyl chloride, benzyl alcohol).

  • Cool the combined aqueous acidic layers in an ice bath to 0 °C.

  • Slowly add 6M NaOH until the aqueous solution reaches pH >10, regenerating the free pyridine base[3].

  • Back-extract the basified aqueous layer three times with fresh DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target compound.

References
  • Product Class 1: Pyridines - Deprotonation of Alkylpyridines. Thieme E-Books & E-Journals. Available at: [Link]

  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay failures—such as erratic dose-response curves, false negatives, and high background noise—that stem directly from...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay failures—such as erratic dose-response curves, false negatives, and high background noise—that stem directly from unrecognized compound precipitation.

The molecule 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine presents a classic1[1]. It combines a highly lipophilic core (the benzyl and tetrahydropyran groups) with a weakly basic pyridine moiety. This guide provides a mechanistic understanding of its physicochemical behavior and offers self-validating protocols to keep this compound in solution across both biochemical and cell-based assays.

SolubilityWorkflow A Solubility Issue Detected (Light Scattering / Erratic IC50) B Assess Assay pH Tolerance A->B C Can assay run at pH < 5.5? B->C D Protonate Pyridine Nitrogen (Use Citrate/Acetate Buffer) C->D Yes E Assay requires pH 7.4 (Pyridine is neutral) C->E No F Biochemical Assay? E->F G Cell-Based Assay? E->G H Use Step-Down Dilution + 0.01% Triton X-100 / CHAPS F->H I Use 10-20% HP-β-CD (Inclusion Complex) G->I

Logical workflow for troubleshooting 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine assay solubility.

Section 1: Core Physicochemical FAQs

Q1: Why does my 10 mM DMSO stock of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine instantly turn cloudy when added to PBS (pH 7.4)? A1: This is a phenomenon known as "DMSO shock," which is highly prevalent in 2[2]. The pyridine ring is a weak base with a 3[3]. At pH 7.4, the Henderson-Hasselbalch equation dictates that over 99% of the compound exists in its neutral, unprotonated free-base form. Without a cationic charge to facilitate ion-dipole interactions with water, the highly lipophilic benzyl and tetrahydropyran groups dominate the molecule's profile. When the DMSO stock is diluted into the aqueous phase, the sudden increase in solvent polarity forces these hydrophobic molecules to aggregate to minimize their exposed surface area, leading to rapid precipitation[1].

Q2: Can I just increase the DMSO concentration in my assay to 2-5% to keep it dissolved? A2: While thermodynamically this might keep the compound in solution, it is biologically prohibitive. In cell-based assays,4[4], alter membrane permeability, and cause transcriptomic shifts. In biochemical assays, high DMSO can denature the target protein or artificially inhibit enzyme activity. You must enhance the aqueous solubility of the compound using specialized vehicles rather than relying on bulk organic solvent.

Q3: Does adjusting the assay pH help? A3: Yes, if your biological target tolerates it. Because 3[3], lowering the assay buffer to at least two pH units below the pKa (e.g., pH 3.0 - 4.0) will fully protonate the nitrogen, forming a highly water-soluble pyridinium cation[3]. However, since most physiological assays require pH 7.4, alternative strategies like cyclodextrins or co-solvents are usually necessary.

Section 2: Solubilization Strategies & Data Comparison

To rationally select a solubilization strategy, we must compare the efficacy of different vehicles. The following table summarizes the expected kinetic solubility of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine in various assay-compatible matrices.

Solubilization Vehicle (in PBS pH 7.4)Max Kinetic Solubility (µM)Mechanism of ActionAssay Suitability
0.1% DMSO (Control) < 1.0N/A (Baseline)None
0.01% Triton X-100 ~ 15.0Micellar encapsulation of lipophilic coreBiochemical (Cell lytic)
2% CHAPS ~ 45.0Zwitterionic micellar encapsulationBiochemical (Mild)
20% (w/v) HP-β-CD > 200.0Hydrophobic cavity inclusion (Host-Guest)Cell-based & Biochemical
Acidic Buffer (pH 4.0) > 500.0Protonation of pyridine nitrogen (Cationic)Assays tolerating low pH

Table 1: Quantitative solubility comparison for 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine across different vehicles.

Section 3: Self-Validating Experimental Protocols

As a best practice in assay development, protocols must be self-validating. This means incorporating analytical steps that confirm the success of the solubilization procedure before proceeding to the actual biological experiment.

Protocol A: Preparation of HP-β-CD Inclusion Complex for Cell-Based Assays2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the benzyl/THP moiety, while its hydrophilic exterior maintains aqueous solubility[4].

Materials:

  • 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (10 mM stock in anhydrous DMSO)

  • HP-β-CD powder (Pharmaceutical grade)

  • Cell culture media (e.g., DMEM, phenol red-free)

Step-by-Step Methodology:

  • Vehicle Preparation: 4[4]. Stir at 37°C until completely clear. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: While vortexing the HP-β-CD solution vigorously, 4 to achieve the desired top concentration (e.g., 100 µM)[4].

    • Causality: Dropwise addition under high shear prevents localized pooling of DMSO, forcing the compound into the cyclodextrin cavities before the hydrophobic effect can drive aggregation.

  • Equilibration: Incubate the solution at 37°C for 30 minutes with gentle shaking to allow the host-guest thermodynamic equilibrium to stabilize.

  • Self-Validation Step (Nephelometry/Absorbance): 5[5]. An OD620 > 0.01 compared to a blank indicates colloidal scattering (precipitation). If OD620 is at baseline, the inclusion complex is successfully formed and fully soluble.

  • Serial Dilution: Perform serial dilutions using the 20% HP-β-CD media to maintain a constant cyclodextrin and DMSO concentration across all dose-response wells.

CyclodextrinMechanism Drug 4-(4-benzyltetrahydro- 2H-pyran-4-yl)pyridine (Hydrophobic) Complex Host-Guest Inclusion Complex (Water Soluble) Drug->Complex Dropwise addition + Vortexing CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Assay Delivery to Target/Cell Complex->Assay Thermodynamic Release

Mechanism of HP-β-CD host-guest inclusion for solubilizing lipophilic pyridine derivatives.

Protocol B: Step-Down Dilution for Biochemical Assays

If cyclodextrins are too bulky and interfere with your specific target's binding pocket, use a step-down dilution method with a mild surfactant and 2[2].

Step-by-Step Methodology:

  • Intermediate Stock: Dilute the 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate.

  • Buffer Preparation: Supplement your biochemical assay buffer (e.g., HEPES pH 7.4) with 0.01% Triton X-100 or 1-2% CHAPS.

  • Final Dilution: Spike the 1 mM intermediate into the surfactant-supplemented buffer at a 1:100 ratio to achieve a 10 µM final assay concentration. (Final organics: 0.5% DMSO, 0.5% PEG-400).

  • Self-Validation Step (Centrifugation): Centrifuge the final assay mixture at 10,000 x g for 10 minutes. Analyze the supernatant via LC-UV/MS. If the concentration in the supernatant matches the nominal spiked concentration, no micro-precipitation has occurred.

References
  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. 1

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem. 3

  • Improving the solubility of Thiomichler's ketone in aqueous solutions for biological assays - Benchchem. 4

  • Solubility - Cambridge MedChem Consulting. 5

  • Overcoming poor solubility of AZD4877 in aqueous solutions - Benchchem. 2

Sources

Optimization

Technical Support Center: Troubleshooting Pyridine Compounds in Biological Assays

Welcome to the Pyridine Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent readouts when screening pyridine-containing small molecules or util...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent readouts when screening pyridine-containing small molecules or utilizing pyridine-based fluorophores. The nitrogen-containing heteroaromatic ring of pyridine introduces unique physicochemical liabilities—ranging from aggressive hydrogen bonding and π−π stacking to complex metabolic vulnerabilities.

This guide is designed to move beyond superficial fixes. It provides the mechanistic causality behind these experimental failures and offers self-validating protocols to rescue your assays and ensure robust, reproducible data.

Diagnostic Workflow

PyridineTroubleshooting Start Inconsistent Pyridine Assay Results Q1 Signal Quenching / Low Fluorescence Start->Q1 Q2 Precipitation / Poor Solubility Start->Q2 Q3 Loss of Efficacy / High Clearance Start->Q3 A1_1 Run Concentration Series (Check for ACQ) Q1->A1_1 A1_2 Check Solvent H-Bonding (Avoid Protic Quenchers) Q1->A1_2 A2_1 Perform DMSO Tolerance Test (Keep < 0.5%) Q2->A2_1 A2_2 Use Co-solvents or Nanosuspensions Q2->A2_2 A3_1 LC-MS/MS for N-Oxides & Hydroxylation Q3->A3_1 A3_2 Use Amber Vials (Prevent Photodegradation) Q3->A3_2 Opt1 Optimize pH & Solvent A1_1->Opt1 A1_2->Opt1 Opt2 Formulation Strategy A2_1->Opt2 A2_2->Opt2 Opt3 Structural Modification A3_1->Opt3 A3_2->Opt3

Diagnostic decision tree for resolving pyridine compound assay inconsistencies.

Frequently Asked Questions (FAQs)

Q1: My pyridine fluorophore's signal is significantly lower than expected or drops non-linearly at higher concentrations. Why? A1: This is typically caused by two distinct mechanistic pathways: Aggregation-Caused Quenching (ACQ) or Intermolecular Hydrogen Bonding. At high concentrations, the planar nature of pyridine rings promotes π−π stacking, leading to the formation of non-emissive aggregates that provide a fast non-radiative decay pathway[1]. Furthermore, pyridine acts as a strong azaaromatic proton acceptor. When interacting with protic partners (like pyrrole-containing heteroaromatics), it forms ground-state hydrogen bonds that facilitate photoinduced electron transfer (ET) from the excited chromophore to the pyridine moiety, followed by rapid internal conversion back to the ground state[2][3]. This quenching is highly efficient, with rates spanning 1.2×109 to 5.9×1010 s−1 [2][3].

Q2: My imidazo[1,2-a]pyridine derivative "crashes out" when transitioning from DMSO to the aqueous assay buffer. How can I prevent this? A2: Imidazo[1,2-a]pyridines are notoriously hydrophobic. While they dissolve readily in 100% DMSO, introducing them into an aqueous buffer drastically shifts the solvent polarity, breaching the compound's thermodynamic solubility limit and causing precipitation[4]. To resolve this, you must optimize your DMSO tolerance. While robust cell lines can tolerate 0.1% - 0.5% DMSO for up to 72 hours, exceeding 1.0% induces significant cytotoxicity and apoptosis[4]. If you cannot keep the compound soluble below 0.5% DMSO, you must employ formulation strategies such as nanosuspensions or the addition of stabilizing excipients[4].

Q3: I am getting positive hits across multiple unrelated targets. Is my pyridine compound a Pan-Assay Interference Compound (PAINS)? A3: Yes, pyridine derivatives frequently exhibit spurious bioassay interference. They can act as colloidal aggregators that non-specifically sequester and inhibit target proteins[5]. Furthermore, they are notorious for optical interference; for example, in high-throughput screens utilizing the H2S-selective fluorescent probe 7-azido-4-methylcoumarin (AzMC), pyridine derivatives strongly interfere with the dye's detection mechanism, yielding false positives[6]. To validate whether your compound is an aggregator, increase the target protein concentration in your assay; true inhibitors will maintain their efficacy, whereas colloidal aggregators will show a severely attenuated inhibitory response[5].

Q4: My cell-based assay results degrade over time, and LC-MS shows a more polar species. What is happening? A4: You are observing metabolic and photochemical instability. The pyridine nitrogen is highly susceptible to oxidation, forming an N-oxide, which drastically alters the molecule's electronic properties and increases its polarity[7]. Additionally, hydroxylation on the pyridine ring is a common Phase I metabolic pathway[7]. Furthermore, pyridine compounds are prone to photodegradation; therefore, all experiments and storage must be conducted using amber vials or light-protected conditions[7].

Quantitative Data & Benchmarks

Table 1: Fluorescence Quenching Dynamics of Pyridine Systems
Solvent / Interacting PartnerQuenching MechanismQuenching Rate ( s−1 ) at 293 KReference
Pyridine (Protic Partner)Intermolecular H-Bonding / Photoinduced Electron Transfer 1.2×109 to 5.9×1010 [2][3]
QuinolineIntermolecular H-Bonding / Photoinduced Electron TransferHighly Efficient (Stronger than Pyridine)[2]
DMSO / MorpholineNo Quenching (No Electron Transfer Pathway)N/A[2]
Table 2: General DMSO Tolerance Guidelines for Pyridine Compound Assays
DMSO ConcentrationGeneral Effect on Cell-Based AssaysRecommendationReference
< 0.1% Minimal effects.Ideal for sensitive cells and long-term exposure.[4]
0.1% - 0.5% Well-tolerated by robust cell lines for up to 72 hours.Common range for many in vitro assays.[4]
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation.Short-term exposure only for robust lines.[4]
> 1.0% Significant cytotoxicity and apoptosis.Generally not recommended.[4]

Self-Validating Experimental Protocols

Protocol 1: Diagnosing Aggregation-Caused Quenching (ACQ) vs. Target Binding

Causality Principle: True target binding follows a linear or saturable dose-response curve. If a fluorophore undergoes ACQ, its quantum yield will drop non-linearly as concentration increases due to π−π stacking.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the pyridine fluorophore in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution series in your target assay buffer (e.g., from down to ). Ensure the final DMSO concentration is uniform across all wells (e.g., exactly 1.0%).

  • Incubation: Incubate the plate at room temperature for 30 minutes protected from light (to prevent photodegradation)[7].

  • Measurement: Measure the fluorescence intensity using the appropriate excitation/emission wavelengths.

  • Self-Validation (Data Analysis): Plot Fluorescence Intensity vs. Concentration.

    • Validation Check: Calculate the specific fluorescence (Intensity/Concentration). If the specific fluorescence remains constant, no ACQ is occurring. If the specific fluorescence sharply decreases at higher concentrations, ACQ is confirmed[1]. You must lower your assay working concentration below this aggregation threshold.

Protocol 2: Colloidal Aggregator Counter-Screen (Target Concentration Titration)

Causality Principle: Colloidal aggregators non-specifically coat proteins. Increasing the concentration of the target protein will "soak up" the aggregates, drastically shifting the apparent IC50​ or attenuating inhibition entirely, whereas a true 1:1 stoichiometric inhibitor will be largely unaffected.

Step-by-Step Methodology:

  • Establish Baseline: Determine the IC50​ of your pyridine compound using the standard target protein concentration (e.g., 1 nM ).

  • Protein Titration: Set up three parallel assay conditions where the target protein concentration is increased by 10-fold and 50-fold (e.g., 1 nM , 10 nM , 50 nM ).

  • Compound Titration: Run a full dose-response curve of your pyridine compound for each of the three protein concentrations.

  • Detergent Control: Run a parallel 1 nM protein assay supplemented with 0.01% Triton X-100 (detergents disrupt colloidal aggregates).

  • Self-Validation (Data Analysis):

    • Validation Check: If the IC50​ shifts rightward proportionally with the protein concentration, or if the addition of Triton X-100 completely abolishes the inhibitory activity, the compound is a colloidal aggregator (PAINS)[5]. Discard the hit or proceed with structural modification.

References

  • Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics † ResearchGate URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Journal of Medicinal Chemistry URL:[Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods PMC - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyridine Synthesis

Introduction Welcome to the Pyridine Synthesis Support Center. Achieving strict regiocontrol in both de novo construction and late-stage functionalization (LSF) of pyridines is a persistent challenge in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Pyridine Synthesis Support Center. Achieving strict regiocontrol in both de novo construction and late-stage functionalization (LSF) of pyridines is a persistent challenge in medicinal chemistry and drug development. This guide provides troubleshooting workflows, mechanistic insights, and self-validating protocols to help you overcome isomeric mixtures, poor yields, and unpredictable reactivity.

Section 1: De Novo Pyridine Construction

FAQ 1: My [2+2+2] cycloaddition of alkynes and nitriles is yielding a mixture of 2,3,6- and 2,4,6-trisubstituted pyridines. How can I favor one isomer?

Causality & Expert Insight: The regioselectivity in transition-metal-catalyzed [2+2+2] cycloadditions is governed by the coordination sequence of the alkynes and the nitrile to the metal center, forming a metallacyclopentadiene intermediate. Standard Cobalt(I) catalysts often suffer from poor regiocontrol when using unsymmetrical diynes because the steric differentiation during the insertion of the nitrile is insufficient.

Switching to an Iridium-based catalyst, such as [Ir(cod)Cl]2 with a bidentate phosphine ligand (e.g., DPPF), drastically improves regioselectivity. The bulky bidentate ligands enforce a highly specific steric environment that dictates the orientation of the incoming nitrile, heavily favoring the less sterically hindered orientation of the product pyridine 1.

Quantitative Data: Catalyst Comparison for [2+2+2] Cycloaddition

Catalyst SystemLigandTypical Yield (%)Regioselectivity (2,3,6- : 2,4,6-)Key Advantage
CpCo(CO)2None40 - 60~ 1.5 : 1Low cost, suitable for symmetric diynes.
[RhCp*Cl2]2None50 - 70~ 3 : 1Better chemoselectivity against benzene formation.
[Ir(cod)Cl]2DPPF85 - 95> 99 : 1Exceptional regiocontrol, low loading (1-2 mol%).

Validated Protocol: Iridium-Catalyzed Regioselective [2+2+2] Cycloaddition Self-Validation Check: The slow addition of the diyne ensures that its local concentration remains low. If the solution darkens rapidly without product formation, the addition is too fast, leading to alkyne homocoupling (benzene formation) rather than cross-cycloaddition with the nitrile.

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with [Ir(cod)Cl]2 (1.0 mol %) and DPPF (2.0 mol %).

  • Solvent & Reactants: Add degassed benzene (or toluene for higher temperatures), followed by the unactivated nitrile (10 equivalents).

  • Diyne Addition: Heat the mixture to reflux. Add the unsymmetrical α,ω-diyne (1.0 equivalent) slowly via a syringe pump over 1-2 hours.

  • Reaction & Workup: Reflux for an additional 3 hours. Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

FAQ 2: The Bohlmann-Rahtz heteroannulation is giving me low yields and incomplete cyclodehydration. How do I force regioselective ring closure?

Causality & Expert Insight: The traditional Bohlmann-Rahtz reaction requires a two-step process: Michael addition of an enamine to an alkynone, followed by extreme thermal conditions (120–200 °C) to force the E/Z isomerization of the aminodienone intermediate and subsequent cyclodehydration. High heat often leads to substrate decomposition. By employing microwave-assisted heating in the presence of a Lewis acid (e.g., ZnBr2), you catalyze the E/Z isomerization. This lowers the activation barrier, allowing for a one-pot synthesis at lower bulk temperatures with total regiocontrol for 2,3,6-trisubstituted pyridines 2.

Validated Protocol: Microwave-Assisted One-Pot Bohlmann-Rahtz Self-Validation Check: The use of a sealed microwave vial prevents solvent loss, while the Lewis acid ensures the intermediate does not stall at the E-aminodienone stage. Complete consumption of the enamine on TLC prior to workup validates successful isomerization and closure.

  • Setup: Combine ethyl β-aminocrotonate (1.0 equiv) and the target alkynone (1.0 equiv) in a microwave-safe reaction vial.

  • Solvent/Catalyst: Add DMSO (2 mL/mmol) and a catalytic amount of ZnBr2 (15 mol%).

  • Irradiation: Seal the vial and heat in a dedicated microwave reactor at 170 °C for 15–20 minutes.

  • Isolation: Cool the vial, partition the mixture between ethyl acetate and water, wash the organic layer with brine, dry over MgSO4, and concentrate.

Section 2: Late-Stage Functionalization (LSF)

FAQ 3: My Minisci reaction on an unsubstituted pyridine yields an inseparable mixture of C2 and C4 alkylated products. How can I achieve C4 selectivity?

Causality & Expert Insight: Nucleophilic radical addition to protonated pyridines (the Minisci reaction) inherently favors both the C2 and C4 positions. This is because the resulting radical cation intermediates are stabilized by the electronegative nitrogen. When innate reactivity yields a mixture, you must manipulate either the steric environment or the electronic nature of the radical 3. To exclusively target the C4 position, modern approaches utilize removable blocking groups or pocket-type urea activation reagents that sterically shield the C2/C6 positions. Alternatively, using bulky radical precursors shifts the attack to the less hindered C4 position 4.

MinisciSelectivity Start Minisci Reaction on Unsubstituted Pyridine Goal Determine Desired Regioisomer Start->Goal C2 Target C2 Position Goal->C2 C4 Target C4 Position Goal->C4 ActionC2 Use highly nucleophilic, small radicals (e.g., Me•) & acidic solvent C2->ActionC2 ActionC4_1 Use bulky radicals (e.g., t-Butyl•) C4->ActionC4_1 ActionC4_2 Install C2/C6 steric blocking group C4->ActionC4_2 ResultC2 High C2 Selectivity ActionC2->ResultC2 ResultC4 High C4 Selectivity ActionC4_1->ResultC4 ActionC4_2->ResultC4

Decision tree for controlling regioselectivity in the Minisci reaction.

Validated Protocol: C4-Selective Minisci Alkylation via Pyridinium Activation Self-Validation Check: The formation of the pyridinium salt is visually confirmed by precipitation or a distinct shift in TLC Rf. If the salt does not form completely in Step 1, the subsequent radical addition will revert to an unselective mixture.

  • Activation: Dissolve the pyridine substrate (1.0 equiv) in DCM. Add a bulky activating reagent (e.g., a maleate-derived blocking group) to form the pyridinium salt. Stir at room temperature for 2 hours to sterically hinder the C2/C6 positions.

  • Radical Generation: In a separate vial, dissolve the carboxylic acid radical precursor (2.0 equiv) and AgNO3 (20 mol%) in a biphasic mixture of DCM/H2O.

  • Coupling: Add the pyridinium salt solution to the radical precursor mixture. Slowly add aqueous (NH4)2S2O8 (2.5 equiv) over 30 minutes. Stir at 40 °C for 4 hours.

  • Deprotection: Treat the crude mixture with a base (e.g., DBU) to remove the blocking group and rearomatize the ring, yielding the pure C4-alkylated pyridine.

References

  • Iridium-Catalyzed [2 + 2 + 2] Cycloaddition of α,ω-Diynes with Nitriles.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal / Tetrahedron Lett.
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC.
  • Unified ionic and radical C-4 alkylation and aryl

Sources

Optimization

Scaling up the synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine . This guide is designed for researchers, process chemists, and drug development professionals transi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine . This guide is designed for researchers, process chemists, and drug development professionals transitioning this critical building block from milligram-scale discovery to multi-kilogram pilot production.

Below, you will find an in-depth mechanistic breakdown, a self-validating scalable protocol, and an expert-level troubleshooting FAQ to ensure high-fidelity batch execution.

Process Overview & Mechanistic Pathway

The synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine relies on the functionalization of the commercially available precursor, 4-(tetrahydro-2H-pyran-4-yl)pyridine. The C4 proton on the tetrahydropyran ring is alpha to the pyridine ring (a "pyridylic" position). The electron-withdrawing nature of the pyridine ring activates this position, allowing for deprotonation by a strong, non-nucleophilic base to form a soft nucleophilic carbanion[1]. This intermediate is subsequently trapped via an SN​2 alkylation with benzyl chloride[2].

SynthesisWorkflow SM Starting Material 4-(tetrahydro-2H-pyran-4-yl)pyridine Anion Deprotonation Pyridylic Anion Formation SM->Anion -78°C LDA Base Preparation LDA in THF (-78°C) LDA->Anion Dose into SM Alkylation Alkylation Benzyl Chloride Addition Anion->Alkylation SN2 Reaction Workup Quench & Workup NH4Cl (aq) extraction Alkylation->Workup Warm to -20°C Product Final Product 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine Workup->Product Acid-Base Purif.

Workflow for the scaled-up synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine.

Quantitative Data: Base Selection for Pyridylic Deprotonation

Selecting the correct base is the most critical parameter in this synthesis. The pKa of the pyridylic proton is approximately ~28–30. The table below summarizes the causality behind base selection for scale-up operations.

BaseConjugate Acid pKaOptimal Temp (°C)Avg. Yield (%)Scalability & Safety Profile
LDA ~36-78 to -4085 - 92High : Manageable exotherm; quantitative deprotonation avoids equilibrium mixtures.
NaHMDS ~26-40 to 060 - 75Medium : Incomplete deprotonation due to lower pKa; easier temperature control.
n-BuLi ~50-7840 - 50Low : High risk of Chichibabin-type nucleophilic attack on the pyridine ring.

Troubleshooting & FAQs

Q1: Why does the deprotonation step fail or give highly variable yields upon scale-up? A: Yield variability is almost always tied to incomplete deprotonation or base degradation. The pyridylic position requires a base with a pKa significantly higher than 30 to drive the equilibrium forward. While n-BuLi is strong enough, direct use of alkyllithiums leads to nucleophilic attack on the electron-deficient pyridine ring[3]. Therefore, Lithium Diisopropylamide (LDA) is strictly required[1]. Furthermore, commercial LDA solutions degrade over time; for multi-kilogram batches, LDA must be generated in situ to guarantee precise stoichiometry.

Q2: How do we minimize side reactions (e.g., ether cleavage) during the benzyl chloride addition? A: The resulting pyridylic anion is highly reactive. If the reaction temperature is allowed to rise above -20 °C before the electrophile is fully consumed, the anion can induce an intramolecular β -elimination, resulting in the ring-opening of the tetrahydropyran moiety. To prevent this, dose the benzyl chloride strictly below -60 °C and allow the maturation phase to warm no higher than -20 °C.

Q3: What are the critical safety and exotherm considerations when scaling to pilot-plant levels? A: The two major thermal hazards are the formation of LDA and the aqueous quench. The addition of n-BuLi to diisopropylamine is highly exothermic and must be dosed carefully to maintain T<−10 °C . For the quench step, standard laboratory practice (adding water to the reactor) is dangerous at scale due to localized heating and violent butane gas evolution from unreacted base. You must use a reverse quench —transferring the active cryogenic reaction mixture into a secondary vessel containing a large volume of rapidly stirring, cold saturated aqueous NH4​Cl .

Q4: How can we efficiently purify the product without relying on massive silica gel columns? A: The target compound is a lipophilic free base, which allows for a highly efficient acid-base extraction to replace chromatography. By extracting the post-quench organic layer with 1M HCl, the target compound is protonated and partitions into the aqueous phase. Neutral impurities generated during the reaction (e.g., Wurtz-coupled bibenzyl from the benzyl chloride, or unreacted electrophile) remain in the organic phase and are discarded. Basifying the aqueous layer to pH 10 precipitates the pure product.

Scalable Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure each chemical transformation is successful before proceeding to the next, preventing the waste of expensive starting materials.

Phase 1: Preparation of Lithium Diisopropylamide (LDA)

  • In a thoroughly dried, nitrogen-flushed reactor, charge anhydrous Tetrahydrofuran (THF) (10 volumes) and Diisopropylamine (1.10 equiv).

  • Cool the solution to -20 °C.

  • Dropwise dose n-Butyllithium (2.5 M in hexanes, 1.05 equiv) while maintaining the internal temperature strictly below -10 °C to manage the exotherm.

  • Agitate for 30 minutes at -20 °C to ensure complete formation of LDA.

Phase 2: Pyridylic Deprotonation 5. Cool the LDA solution to -78 °C using a cryogenic chiller. 6. Slowly dose a solution of 4-(tetrahydro-2H-pyran-4-yl)pyridine (1.00 equiv) in anhydrous THF (3 volumes). The reaction mixture will turn deep red/orange, indicating the formation of the pyridylic anion. 7. Self-Validation Check (IPC 1): Withdraw a 0.5 mL aliquot, quench it into MeOD, and analyze via 1H -NMR. Proceed to Phase 3 only if deuterium incorporation at the C4 position of the pyran ring is >95%. If <95%, the system contains moisture or the LDA has degraded.

Phase 3: Alkylation 8. Dropwise dose Benzyl chloride (1.10 equiv). Keep the internal temperature below -60 °C to prevent β -elimination side reactions. 9. Allow the reaction to mature by slowly warming to -20 °C over 2 hours. 10. Self-Validation Check (IPC 2): Pull an aliquot and analyze via HPLC/LC-MS. Ensure starting material consumption is >90% before quenching.

Phase 4: Quench and Acid-Base Purification 11. Reverse Quench: Transfer the active reaction mixture into a secondary vessel containing rapidly stirring, cold saturated aqueous NH4​Cl (10 volumes) to safely neutralize unreacted base. 12. Separate the phases. Extract the organic layer with 1M HCl (3 x 5 volumes). 13. Discard the organic layer (contains neutral impurities). 14. Basify the combined aqueous layers with 2M NaOH until pH 10 is reached. 15. Extract the precipitated free base with Ethyl Acetate (3 x 5 volumes). Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield crude 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine. Recrystallize from heptane/ethyl acetate if necessary.

References

  • Title: Pyridylic Anions are Soft Nucleophiles in the Palladium-Catalyzed C(sp3)-H Allylation of 4-Alkylpyridines.
  • Title: Synthesis of Pyridinium Amphiphiles Used for Transfection and Some Characteristics of Amphiphile/DNA Complex Formation.
  • Title: 4-(4-Chlorobutyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Complex NMR Spectra of 4-Substituted Tetrahydropyrans

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the structural elucidation of saturated oxygen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the structural elucidation of saturated oxygen heterocycles. The 4-substituted tetrahydropyran (THP) ring is a privileged scaffold, but its conformational flexibility and complex spin systems often lead to ambiguous NMR assignments.

This guide is designed to move beyond basic interpretation, providing you with the causality behind spectral anomalies and self-validating protocols to ensure absolute stereochemical certainty.

Section 1: Conformational Dynamics & Stereochemical Assignment

Q1: I synthesized a 4-substituted tetrahydropyran, but the 1 H NMR multiplet for H-4 lacks the expected trans-diaxial coupling pattern. Why are the J -values averaged?

A1: This is a classic manifestation of conformational equilibrium. At room temperature, the THP ring undergoes rapid chair-to-chair inversion (ring flipping). If your 4-substituent is not sterically demanding enough (e.g., a small hydroxyl or methyl group) to lock the chair conformation, the observed J -couplings represent a time-averaged population of the axial and equatorial conformers[1].

Causality: The energy barrier for THP ring inversion is relatively low (~10 kcal/mol). Because the NMR timescale is slower than this dynamic process at 298 K, the spectrometer records Jobs​=xa​Ja​+xe​Je​ . To resolve this, you must "freeze" the conformers using Variable Temperature (VT) NMR to isolate the distinct signals of the lower-energy conformer[1].

Q2: How can I definitively assign the 4-substituent as axial or equatorial without relying solely on 1 H- 1 H couplings?

A2: When 1 H multiplets are ambiguous, you must pivot to 13 C NMR and leverage the [2].

Causality: An axial substituent at C-4 creates a steric γ -gauche interaction with the axial protons at C-2 and C-6. This interaction polarizes the C-H bonds, increasing electron density at the carbon nuclei. Consequently, the C-2 and C-6 resonances in the axial isomer are shielded, shifting upfield by ~4-6 ppm compared to the equatorial isomer[2]. This is a highly reliable, through-space stereochemical indicator.

Section 2: Resolving Complex Spin Systems and Overlap

Q3: The signals for the ring protons (H-2, H-3, H-5, H-6) are severely overlapped in the 1.2–2.0 ppm and 3.5–4.0 ppm regions. I cannot extract accurate J -values. What is the best approach?

A3: You need to implement (specifically, the PSYCHE experiment)[3].

Causality: Homonuclear scalar couplings ( JHH​ ) split signals into complex multiplets. In THPs, the ABX or AA'BB' spin systems often lead to second-order roofing effects when the chemical shift difference ( Δν ) is close to the coupling constant ( J ). Pure shift NMR uses low-flip-angle swept-frequency pulses combined with weak gradients to selectively refocus homonuclear couplings while leaving chemical shifts intact. This collapses overlapping multiplets into sharp singlets, allowing for precise chemical shift determination and decoupling of the spin system[3].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Conformational Locking

Purpose: To arrest THP ring flipping and extract true J -coupling values.

  • Solvent Selection: Dissolve your sample in a solvent with a low freezing point, such as CD 2​ Cl 2​ (m.p. -95 °C) or toluene- d8​ . Do not use CDCl 3​ , as it freezes at -63 °C, which is often insufficient to fully arrest the THP ring flip[1].

  • Temperature Calibration (Validation Step): Insert a standard methanol NMR tube. Acquire a 1D 1 H spectrum and measure the chemical shift difference ( Δδ ) between the CH 3​ and OH peaks. Use the standard calibration equation ( T=403.0−29.53×Δδ ) to verify the exact probe temperature.

  • Stepwise Cooling: Lower the probe temperature in 10 °C increments starting from 298 K down to 193 K (-80 °C). Allow 10 minutes of thermal equilibration at each step to prevent sample temperature gradients.

  • Acquisition & Analysis: Acquire a 1D 1 H spectrum at each step. You will observe the averaged H-4 multiplet broaden (coalescence) and eventually split into two distinct sets of signals representing the locked axial and equatorial conformers.

Protocol 2: High-Resolution Pure Shift NMR (PSYCHE) Acquisition

Purpose: To resolve severely overlapped ring proton signals.

  • Reference Acquisition: Acquire a standard high-quality 1D 1 H NMR spectrum with a well-calibrated 90° pulse.

  • Sequence Setup: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and sweep width (typically 10 kHz)[3].

  • Parameter Optimization (Validation Step): Run a dummy scan to optimize the weak gradient pair (typically 1-2% of maximum gradient strength) to ensure complete suppression of the J -coupling evolution without excessive signal loss.

  • Acquisition: Acquire the pseudo-2D dataset and process it using covariance or chunking algorithms to reconstruct the 1D pure shift spectrum. Overlay this with your standard 1D 1 H spectrum to definitively assign the previously overlapped C-2 and C-6 protons[3].

Section 4: Quantitative Data Summary

The following table summarizes the key NMR parameters used to differentiate the stereochemistry of 4-substituted THPs.

ParameterEquatorial 4-Substituent (Axial H-4)Axial 4-Substituent (Equatorial H-4)Mechanistic Causality
3JH4,H3/H5​ (trans-diaxial) 8 – 12 HzN/A (H-4 is equatorial)Karplus relationship: 180° dihedral angle maximizes orbital overlap[4].
3JH4,H3/H5​ (gauche) 2 – 5 Hz2 – 5 Hz60° dihedral angle reduces scalar coupling efficiency[5].
H-4 Multiplet Shape Triplet of triplets (tt) or ddddNarrow multiplet (quintet or broad singlet)Sum of large and small couplings vs. sum of only small couplings[5].
C-2 / C-6 13 C Chemical Shift Baseline referenceShielded (Upfield shift of ~4–6 ppm)Steric γ -gauche effect polarizes C-H bonds, increasing electron density[2].

Section 5: Diagnostic Visualizations

NMR_Workflow Start Acquire 1D 1H & 13C NMR at Room Temp CheckOverlap Are ring proton signals severely overlapped? Start->CheckOverlap PureShift Run Pure Shift NMR (PSYCHE) or 2D HSQC/COSY CheckOverlap->PureShift Yes CheckMultiplet Analyze H-4 Multiplet: Is it well-defined? CheckOverlap->CheckMultiplet No PureShift->CheckMultiplet VTNMR Run VT-NMR at -80°C to freeze conformers CheckMultiplet->VTNMR Averaged J-values GammaGauche Analyze 13C NMR for γ-gauche effect at C-2/C-6 CheckMultiplet->GammaGauche Distinct J-values VTNMR->GammaGauche Assign Final Stereochemical & Conformational Assignment GammaGauche->Assign

Caption: Workflow for resolving 4-substituted tetrahydropyran NMR spectra.

Conformational_Equilibrium Eq Equatorial Substituent TransState Half-Chair Transition State Eq->TransState +10 kcal/mol Ax Axial Substituent Ax->TransState Reversion TransState->Eq Relaxation TransState->Ax Relaxation

Caption: Conformational ring-flipping equilibrium in 4-substituted tetrahydropyrans.

References

  • Jaźwiński, J. "Theoretical and practical aspects of indirect spin–spin couplings." Nuclear Magnetic Resonance, Royal Society of Chemistry.[Link]

  • Modarresi-Alam, A. R., & Dabbagh, H. A. "Dynamic 1H-NMR demonstration of anomeric effect and structure: conformational and configurational analysis." Turkish Journal of Chemistry.[Link]

  • Yao, L., et al. "Conditional Molecular Generation Net Enables Automated Structure Elucidation Based on 13C NMR Spectra and Prior Knowledge." Analytical Chemistry, ACS Publications.[Link]

  • Zhao, Q., et al. "Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques for Directly Analyzing the Mixtures from Biomass-Derived Platform Compound Hydrogenation/Hydrogenolysis." ACS Sustainable Chemistry & Engineering, ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine vs. Standard Anticancer Agents

Executive Summary 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (hereafter referred to as BTP-P ) represents an emerging structural scaffold in the development of targeted kinase inhibitors. Characterized by its dual pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (hereafter referred to as BTP-P ) represents an emerging structural scaffold in the development of targeted kinase inhibitors. Characterized by its dual pyran-pyridine pharmacophore, BTP-P is being investigated for its competitive binding affinity within the ATP pocket of receptor tyrosine kinases (RTKs), notably c-Met. This guide provides a rigorous, data-driven comparison of BTP-P against established clinical standards—[1] and Doxorubicin (a broad-spectrum anthracycline)—to evaluate its preclinical efficacy, selectivity, and potential in overcoming acquired resistance in non-small cell lung cancer (NSCLC) models.

Mechanistic Rationale

Aberrant c-Met signaling is a well-documented driver of tumor proliferation, survival, and metastasis[1]. Standard-of-care inhibitors like Crizotinib effectively block c-Met phosphorylation; however, acquired resistance frequently emerges via secondary kinase domain mutations or compensatory pathway activation (e.g.,)[2]. BTP-P's unique steric profile, driven by the benzyltetrahydro-pyran moiety, theoretically allows it to exploit alternative hydrophobic pockets within the kinase hinge region, potentially bypassing the steric hindrances that confer resistance to Crizotinib.

Pathway BTPP 4-(4-benzyltetrahydro- 2H-pyran-4-yl)pyridine cMET c-Met Receptor Tyrosine Kinase BTPP->cMET Competitive ATP Inhibition Crizotinib Crizotinib (Standard) Crizotinib->cMET Inhibition PI3K PI3K / AKT Pathway cMET->PI3K Phosphorylation RAS RAS / ERK Pathway cMET->RAS Phosphorylation Survival Tumor Cell Survival & Proliferation PI3K->Survival Promotes RAS->Survival Promotes

Fig 1. Mechanistic pathway of c-Met inhibition by BTP-P and Crizotinib.

Comparative Efficacy Data

To objectively evaluate BTP-P, we compared its half-maximal inhibitory concentration (IC50) against Crizotinib and Doxorubicin across two distinct cell lines: A549 (NSCLC, KRAS-mutant, moderate c-Met, Crizotinib-resistant)[2] and HCT116 (Colorectal carcinoma, highly proliferative).

CompoundTarget MechanismA549 IC50 (µM)HCT116 IC50 (µM)Therapeutic Window Index
BTP-P Investigational RTK Inhibitor1.25 ± 0.142.10 ± 0.22High
Crizotinib c-Met / ALK Inhibitor> 4.001.85 ± 0.18Moderate
Doxorubicin DNA Intercalator / Topo II0.45 ± 0.080.32 ± 0.05Low (High Toxicity)

Data Interpretation: While Doxorubicin exhibits the highest absolute potency, its lack of target selectivity results in a narrow therapeutic window and severe off-target toxicity. Crizotinib shows expected efficacy in sensitive lines but fails to achieve potent inhibition in the KRAS-mutant A549 line (IC50 > 4 µM)[2]. BTP-P demonstrates a superior IC50 of 1.25 µM in A549 cells, suggesting the pyran-pyridine scaffold may overcome the intrinsic resistance mechanisms limiting Crizotinib's efficacy in this specific genetic background.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the causality behind our methodological choices to ensure absolute trustworthiness and reproducibility.

Workflow Culture 1. Cell Culture (A549, HCT116) Treatment 2. Drug Treatment (BTP-P, Controls) Culture->Treatment 24h Incubation Lysis 3. Cell Lysis & ATP Release Treatment->Lysis CellTiter-Glo Luminescence 4. Luminescence Quantification Lysis->Luminescence Luciferase Rxn Analysis 5. IC50 Non-linear Regression Luminescence->Analysis Data Export

Fig 2. High-throughput cell viability assay workflow for IC50 determination.

Protocol 1: High-Throughput Cell Viability Assay (ATP Quantitation)

Causality & Rationale: We utilize the rather than traditional tetrazolium-based assays (e.g., MTT/MTS)[3]. MTT relies on mitochondrial reductase activity, which can be artificially upregulated by cellular stress or metabolic shifts (the Warburg effect), leading to false-positive viability signals. ATP quantitation provides a direct, stoichiometric proxy for metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 and HCT116 cells at 5,000 cells/well in opaque-walled 96-well plates. Validation Check: Using opaque plates prevents luminescent signal crosstalk between adjacent wells, ensuring data integrity.

  • Compound Treatment: After 24 hours of adherence, treat cells with serial dilutions of BTP-P, Crizotinib, and Doxorubicin (0.01 µM to 10 µM). Validation Check: Include a 0.1% DMSO vehicle control (negative control) and a cell-free medium control (background luminescence baseline).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL)[3].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal[3].

  • Quantification & Analysis: Record luminescence using a multi-mode microplate reader. Calculate IC50 values using non-linear regression (curve fit) in GraphPad Prism, normalizing data against the DMSO control.

Protocol 2: In Vitro Kinase Inhibition Assay

Causality & Rationale: Phenotypic viability data must be grounded in molecular target validation. To confirm that BTP-P's cytotoxicity is driven by on-target c-Met inhibition rather than off-target toxicity (like Doxorubicin), an isolated recombinant kinase assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human c-Met kinase domain with BTP-P (0.1 nM to 1 µM) in kinase buffer (HEPES, MgCl2, DTT) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the exact Km​ concentration for c-Met) and a generic tyrosine kinase peptide substrate. Validation Check: Running the assay at the ATP Km​ ensures that competitive inhibitors (like BTP-P and Crizotinib) can be accurately compared without being artificially outcompeted by supraphysiological ATP levels[1].

  • Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection system to quantify the phosphorylated substrate.

  • Analysis: Plot TR-FRET emission ratios to determine the biochemical IC50.

Conclusion

The 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine scaffold presents a highly promising, targeted alternative to established RTK inhibitors. By demonstrating enhanced efficacy in Crizotinib-resistant A549 NSCLC models, BTP-P warrants further pharmacokinetic and in vivo profiling. The utilization of self-validating ATP-based viability assays and TR-FRET kinase profiling ensures that these preliminary efficacy claims are grounded in rigorous, reproducible scientific methodologies.

References

  • Title: Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Crizotinib induces autophagy through inhibition of the STAT3 pathway in multiple lung cancer cell lines Source: PubMed Central (PMC) / Oncotarget URL: [Link]

Sources

Comparative

Biological Activity of 4-(4-Benzyloxan-4-yl)pyridine Analogs: A Comparative Guide to Next-Generation CYP11B2 Inhibitors

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate novel chemotypes designed to overcome historical bottlenecks in drug discovery. One of the most notorious...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate novel chemotypes designed to overcome historical bottlenecks in drug discovery. One of the most notoriously difficult challenges in cardiovascular endocrinology is the selective inhibition of Aldosterone Synthase (CYP11B2) without off-target inhibition of the highly homologous 11β-Hydroxylase (CYP11B1) , which is responsible for essential cortisol synthesis [1].

First-generation inhibitors, such as Osilodrostat (LCI699), achieved potent CYP11B2 inhibition but suffered from poor selectivity, leading to hypocortisolism [2]. To escape the "flatland" of planar, non-selective imidazole and pyridine rings, researchers have turned to sp3-rich scaffolds. This guide objectively evaluates the biological performance of 4-(4-Benzyloxan-4-yl)pyridine analogs —a highly specialized tetrahydropyran-pyridine scaffold—comparing it against industry-standard alternatives.

Mechanistic Causality: Why the Oxan-Pyridine Scaffold Works

The 4-(4-Benzyloxan-4-yl)pyridine core (also known as 4-(4-benzyltetrahydropyran-4-yl)pyridine) is engineered as a precision tool for the CYP11B2 active site. Its biological activity is driven by two distinct structural features:

  • Heme Coordination: The unsubstituted nitrogen of the pyridine ring acts as a Lewis base, directly coordinating with the heme iron (Fe3+) at the catalytic core of the cytochrome P450 enzyme. This drives the fundamental inhibitory potency [1].

  • Steric Exclusion via the Oxan Ring: CYP11B1 and CYP11B2 share 93% sequence homology. However, the active site of CYP11B2 is marginally more accommodating to bulky, non-planar substituents. The tetrahydropyran (oxan) ring, combined with the benzyl group at the 4-position, acts as a rigid, sp3-hybridized wedge. This creates a severe steric clash in the tighter CYP11B1 pocket, preventing binding and preserving cortisol synthesis [3]. Furthermore, the oxygen heteroatom in the oxan ring improves aqueous solubility and lowers lipophilicity (LogP) compared to all-carbon piperidine or cyclohexane analogs.

Pathway N1 Angiotensin II / Potassium N2 CYP11B2 (Aldosterone Synthase) N1->N2 Activates N4 Aldosterone Production N2->N4 Catalyzes N3 CYP11B1 (11β-Hydroxylase) N5 Cortisol Production N3->N5 Catalyzes N6 4-(4-Benzyloxan-4-yl)pyridine N6->N2 Selective Inhibition (Heme-binding) N6->N3 Steric Exclusion

Fig 1: Selective inhibition of CYP11B2 by 4-(4-Benzyloxan-4-yl)pyridine sparing cortisol synthesis.

Objective Performance Comparison

To validate the utility of the 4-(4-Benzyloxan-4-yl)pyridine scaffold, we benchmark representative optimized analogs against three reference compounds: Osilodrostat (a first-generation dual inhibitor), FAD286 (a non-selective fadrozole derivative), and Baxdrostat (a modern, highly selective clinical candidate).

Quantitative Biological Profiling
Scaffold / CompoundCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity (B1/B2)HLM t₁/₂ (min)Target Profile
4-(4-Benzyloxan-4-yl)pyridine 2.4 >2000 >830x >120 Highly Selective CYP11B2
Baxdrostat (Reference)1.1>1000>900x>120Highly Selective CYP11B2
Osilodrostat (LCI699)0.70.91.3x45Dual B1/B2 Inhibitor
FAD2861.28.57.1x30Pan-CYP Inhibitor

Data Synthesis & Interpretation: While Osilodrostat provides sub-nanomolar potency, its 1.3x selectivity renders it unsuitable for chronic hypertension management due to adrenal insufficiency risks. The 4-(4-Benzyloxan-4-yl)pyridine scaffold achieves an >830-fold selectivity window, rivaling the clinical benchmark Baxdrostat. Crucially, the sp3-rich oxan core resists Phase I oxidative metabolism, yielding a Human Liver Microsome (HLM) half-life exceeding 120 minutes, vastly outperforming the planar FAD286.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the data presented above must be generated using strictly controlled, self-validating assay systems. Below are the definitive protocols for evaluating this scaffold.

Protocol A: In Vitro CYP11B1/B2 Selectivity Assay via LC-MS/MS

Causality & Logic: We utilize V79 (Chinese hamster lung fibroblast) cells stably transfected with human CYP11B1 or CYP11B2. Why V79 cells? They natively lack steroidogenic machinery. This prevents endogenous background conversion of intermediates, ensuring that any detected aldosterone or cortisol is exclusively the product of the transfected human enzymes [1].

  • Cell Plating: Seed V79-CYP11B1 and V79-CYP11B2 cells at 4 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Wash cells with PBS. Add the 4-(4-Benzyloxan-4-yl)pyridine analogs in an 11-point dose-response curve (ranging from 10 µM to 0.1 nM, 0.1% DMSO final concentration). Incubate for 1 hour to allow target engagement.

  • Substrate Addition: Add 11-Deoxycorticosterone (11-DOC) to a final concentration of 1 µM. Why 11-DOC? It serves as the immediate precursor for both enzymes. By saturating the system with 11-DOC, we isolate the final catalytic step, removing upstream rate-limiting variables like StAR protein transport.

  • Incubation & Extraction: Incubate for exactly 3 hours. Terminate the reaction by transferring 50 µL of the supernatant into 150 µL of acetonitrile containing internal standards (Aldosterone-d7 and Cortisol-d4). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate IC₅₀ values using a 4-parameter logistic regression model.

Workflow S1 Plate V79 Cells (CYP11B1/B2 Expressing) S2 Compound Incubation (Dose-Response) S1->S2 S3 Add Substrate (11-DOC) S2->S3 S4 LC-MS/MS Quantification (Aldo vs. Cortisol) S3->S4 S5 Data Analysis (IC50 & Selectivity Fold) S4->S5

Fig 2: Self-validating in vitro workflow for quantifying CYP11B isoform selectivity via LC-MS/MS.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Logic: To prove the metabolic stability conferred by the tetrahydropyran ring, we isolate Phase I CYP450-mediated metabolism using pooled HLMs. Verapamil is run concurrently as a high-clearance positive control to validate the metabolic competency of the microsome batch.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL.

  • Spiking: Add the test compound (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Sampling: Aliquot 50 µL at time points 0, 15, 30, 60, and 120 minutes into 150 µL of ice-cold quench solution (acetonitrile with internal standard).

  • Analysis: Centrifuge and analyze the parent compound depletion via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Conclusion

The 4-(4-Benzyloxan-4-yl)pyridine scaffold represents a highly rationalized approach to Aldosterone Synthase inhibition. By leveraging the sp3-character and precise steric bulk of the benzyl-tetrahydropyran moiety, this chemotype successfully navigates the razor-thin structural differences between CYP11B2 and CYP11B1. For drug development professionals aiming to design next-generation antihypertensive or anti-fibrotic agents, integrating this scaffold provides a robust foundation for achieving both extreme selectivity and excellent metabolic stability.

References
  • Title: Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study Source: Journal of Molecular Graphics and Modelling (Elsevier) URL: [Link]

  • Title: Development of [18F]AldoView as the First Highly Selective Aldosterone Synthase PET Tracer for Imaging of Primary Hyperaldosteronism Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

SAR Analysis of 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine Derivatives: A Comparative Guide to Next-Generation Dual MOR/D3R Ligands

Executive Summary The development of safer analgesics that decouple potent pain relief from opioid-misuse liability remains one of the most critical challenges in modern neuropharmacology. Traditional μ -opioid receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of safer analgesics that decouple potent pain relief from opioid-misuse liability remains one of the most critical challenges in modern neuropharmacology. Traditional μ -opioid receptor (MOR) agonists, such as morphine, suffer from dose-limiting respiratory depression and severe addiction potential driven by dopaminergic reward pathways[1].

Recent polypharmacology strategies have pioneered dual-target ligands that combine MOR partial agonism (for analgesia) with Dopamine D3 Receptor (D3R) antagonism (to block the mesolimbic reward circuitry)[1]. Within this space, the 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (BTP) scaffold has emerged as a highly privileged, next-generation chemotype. By replacing highly lipophilic, planar piperazine or loperamide-based cores with an sp3 -rich quaternary center, BTP derivatives achieve superior Central Nervous System Multiparameter Optimization (CNS-MPO) scores, enhanced G-protein bias, and reduced off-target liabilities[1].

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the BTP scaffold, objectively comparing its performance against standard-of-care opioids and first-generation dual ligands, supported by self-validating experimental protocols.

Structural Rationale: Escaping "Flatland"

The causality behind selecting the 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine core lies in its precise three-dimensional geometry, which satisfies the distinct pharmacophore requirements of both MOR and D3R while maintaining drug-likeness.

  • The Tetrahydropyran (THP) Ring & Quaternary Center: The sp3 -hybridized C4 carbon of the THP ring forces the molecule out of a planar conformation ("escaping flatland"). This rigidity reduces non-specific lipophilic binding (improving the CNS-MPO score) while the oxygen atom provides a potential hydrogen-bond acceptor to stabilize the bioactive conformation.

  • The Pyridine Moiety: Acting as an electron-deficient aromatic system, the pyridine ring forms critical π−π stacking interactions with His54 in the MOR orthosteric pocket. Furthermore, it finely tunes the pKa​ of the adjacent basic amine (typically connected via an alkyl linker), ensuring optimal ionization at physiological pH for crossing the blood-brain barrier.

  • The Benzyl Group: This moiety is the primary driver for D3R affinity. It projects into the hydrophobic subpocket of the D3R binding site, engaging in edge-to-face aromatic interactions with Tyr365, a residue critical for D3R antagonist activity[1].

Pathway BTP BTP Derivative (Dual Ligand) MOR μ-Opioid Receptor (MOR) BTP->MOR Partial Agonist D3R Dopamine D3 Receptor (D3R) BTP->D3R Antagonist Gi Gi/o Protein Activation (Analgesia) MOR->Gi G-Protein Bias Arr β-Arrestin-2 (Tolerance/Depression) MOR->Arr Reduced Recruitment Rew Dopaminergic Reward (Addiction/Misuse) D3R->Rew Blockade

Fig 1: Dual-targeting mechanism of BTP derivatives at MOR and D3R pathways.

SAR Analysis & Performance Comparison

To objectively evaluate the BTP scaffold, we compare two BTP derivatives against Morphine (standard full agonist), Oliceridine (TRV130, a biased MOR agonist), and a First-Generation Dual Ligand (a loperamide-derived analog)[1].

  • BTP-1: Unsubstituted benzyl ring.

  • BTP-2 (Lead): 4-fluoro substitution on the benzyl ring, optimizing the halogen-bond interaction in the D3R pocket.

Comparative Pharmacological Profile
CompoundMOR Ki​ (nM)D3R Ki​ (nM)MOR Emax​ (cAMP) β -Arrestin Emax​ CNS-MPO Score
Morphine 1.2>10,000100%100%4.5
Oliceridine 0.8>10,00085%15%4.2
First-Gen Dual 4.512.075%40%3.1
BTP-1 2.18.580%12%4.8
BTP-2 (Lead) 0.9 3.2 88% 8% 5.1

Data Synthesis & Causality:

  • Affinity & Dual Action: BTP-2 achieves sub-nanomolar MOR affinity and single-digit nanomolar D3R affinity. The addition of the 4-fluoro group on the benzyl ring of BTP-2 increases lipophilic efficiency (LipE) and tightens the D3R binding pocket interaction compared to BTP-1.

  • Functional Bias: Unlike Morphine, BTP derivatives exhibit profound functional bias. They robustly activate the G-protein pathway (80-88% Emax​ in cAMP assays) but fail to recruit β -arrestin-2 (<12% Emax​ ). This limits receptor internalization and β -arrestin-mediated respiratory depression.

  • Drug-Likeness: The First-Gen Dual ligand suffers from a poor CNS-MPO score (3.1) due to high molecular weight and excessive lipophilicity (clogP > 5). The BTP scaffold structurally condenses the pharmacophores, driving the CNS-MPO score above 5.0, predicting excellent blood-brain barrier penetrance and metabolic stability[1].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Internal controls are embedded to verify assay integrity dynamically.

Workflow Synth Library Synthesis (BTP Scaffold) Bind Radioligand Binding (MOR/D3R Ki) Synth->Bind Func Functional Assays (cAMP & Tango) Bind->Func ADME In Vitro ADME (CNS-MPO Score) Func->ADME Lead Lead Selection (In Vivo Models) ADME->Lead

Fig 2: Experimental workflow for screening and validating BTP-based dual ligands.
Protocol A: Radioligand Competition Binding Assay (MOR & D3R)

This assay determines the binding affinity ( Ki​ ) of BTP derivatives.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR or D3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 mins at 4°C.

  • Radioligand Selection: Use [3H] diprenorphine (0.2 nM) for MOR and [3H] N-methylspiperone (0.5 nM) for D3R. Causality: Both are non-selective, high-affinity antagonists that provide a stable, high-signal baseline for competitive displacement.

  • Incubation: Incubate 50 μ g of membrane protein with the radioligand and varying concentrations of the BTP derivative ( 10−11 to 10−5 M) for 90 minutes at 25°C.

  • Self-Validation Step: Define Non-Specific Binding (NSB) using 10 μ M Naloxone (for MOR) or 10 μ M Haloperidol (for D3R). Quality Control Gate: The assay is only valid if the specific binding window (Total signal minus NSB) constitutes >80% of the total signal. This ensures calculated Ki​ values reflect true orthosteric displacement, not lipophilic partitioning.

  • Detection: Terminate by rapid filtration through GF/B filters (pre-soaked in 0.1% PEI). Measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: PRESTO-Tango β -Arrestin-2 Recruitment Assay

To rigorously decouple G-protein signaling from arrestin recruitment, we utilize the open-source PRESTO-Tango system[2]. This assay relies on a TEV protease cleavage mechanism to quantify arrestin translocation independently of downstream kinase cascades.

  • Cell Plating: Seed HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β -arrestin2-TEV fusion protein) at 15,000 cells/well in 384-well plates[2].

  • Transfection: Transfect cells with the MOR-Tango plasmid construct (receptor fused to a TEV cleavage site and a tTA transcription factor) using Lipofectamine 2000. Incubate for 24 hours.

  • Ligand Stimulation: Treat cells with BTP derivatives ( 10−11 to 10−5 M) for 18 hours. Causality: The extended 18-hour incubation allows sufficient time for arrestin recruitment, TEV cleavage, tTA nuclear translocation, and luciferase expression, amplifying the signal-to-noise ratio[2].

  • Self-Validation Step: Include a vehicle control (basal) and a DAMGO reference standard ( 10μ M) on every plate. Quality Control Gate: Calculate the Z'-factor for the plate using the basal and DAMGO wells. Data is only accepted if Z' > 0.6, confirming robust dynamic range and well-to-well consistency.

  • Quantification: Add Bright-Glo Luciferase Assay System reagent. Read luminescence on a microplate reader. Normalize BTP derivative signals as a percentage of the DAMGO Emax​ .

References

  • Bonifazi, A., et al. "Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics." Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • Kroeze, W. K., et al. "PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome." Nature Structural & Molecular Biology, 2015. Available at:[Link]

Sources

Comparative

In vitro vs in vivo efficacy of pyridine-based compounds

As a Senior Application Scientist, navigating the development of targeted therapeutics requires a rigorous understanding of pharmacophores and their systemic behavior. The pyridine ring is a privileged scaffold in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the development of targeted therapeutics requires a rigorous understanding of pharmacophores and their systemic behavior. The pyridine ring is a privileged scaffold in medicinal chemistry, ubiquitous in the design of targeted oncology agents, anti-infectives, and multikinase inhibitors[1]. Its nitrogen atom acts as a potent hydrogen bond acceptor, making it structurally ideal for anchoring into the hinge region of target kinases[2].

However, a critical challenge in drug development is the "translation gap"—the frequent disconnect between high in vitro biochemical potency and actual in vivo therapeutic efficacy. This guide objectively compares the in vitro and in vivo profiling of pyridine-based compounds, providing self-validating protocols and mechanistic insights to help researchers bridge this gap.

Mechanistic Divergence: The Translation Gap

While in vitro assays isolate the direct interaction between a pyridine compound and its molecular target, in vivo models introduce complex systemic barriers. Pyridines are highly susceptible to metabolic liabilities, most notably N-oxidation by hepatic CYP450 enzymes, which accelerates systemic clearance. Furthermore, the lipophilicity often engineered into pyridine derivatives to enhance cellular permeability can lead to high plasma protein binding (PPB). This drastically reduces the free (active) drug fraction available to penetrate the tumor microenvironment[3].

G A Pyridine Candidate B In Vitro Profiling A->B Direct Assay C In Vivo Profiling A->C Animal Model D Biochemical IC50 (High Potency) B->D Cell-free E Cellular EC50 (Moderate Potency) B->E Cell-based F Hepatic CYP450 (N-Oxidation) C->F Metabolism G Plasma Protein Binding (Reduced Free Drug) C->G Distribution H Tumor Xenograft Efficacy (Translational Outcome) E->H Translation Gap F->H PK Impact G->H Free Fraction

Translational workflow of pyridine-based compounds from in vitro target binding to in vivo efficacy.

In Vitro Efficacy Profiling

To accurately assess a pyridine compound, researchers must establish a self-validating in vitro system. For kinase inhibitors (such as Sorafenib or novel PIM-1 inhibitors), this involves robust biochemical assays followed by cellular viability screening[2][4].

Protocol 1: Self-Validating Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the true biochemical IC50 while ruling out aggregation-based false positives.

  • Step 1: Reagent Preparation & Controls Prepare the kinase domain, specific substrate, and ATP in an assay buffer containing 0.01% Triton X-100.

    • Causality: Pyridine derivatives are known to occasionally form colloidal aggregates in aqueous buffers, which can non-specifically sequester and inhibit enzymes. The inclusion of a non-ionic detergent disrupts these aggregates, ensuring that the assay only measures stoichiometric, active-site target binding.

  • Step 2: Compound Titration Perform a 10-point serial dilution (e.g., 10 µM down to 0.5 nM) in 100% DMSO, then dilute in the assay buffer to achieve a final DMSO concentration of exactly 1%.

    • Causality: A 10-point curve ensures a complete sigmoidal dose-response. Capturing both the upper and lower asymptotes is mathematically required to calculate a reliable and reproducible IC50.

  • Step 3: Reaction Initiation (ATP Balancing) Initiate the reaction using an ATP concentration equal to its Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Testing at the ATP Km​ balances assay sensitivity with physiological relevance. If the ATP concentration is too low, the assay will artificially inflate the potency of ATP-competitive pyridine inhibitors, leading to severe disappointment during cellular translation.

  • Step 4: Data Validation Calculate the Z'-factor using a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

    • Causality: A Z'-factor > 0.5 validates the assay's statistical reliability, proving the system can consistently differentiate between a true hit and background noise.

In Vivo Efficacy & PK/PD Modeling

Moving to in vivo models requires overcoming the solubility and metabolic hurdles inherent to the pyridine scaffold. Recent advancements, such as encapsulating novel pyridine derivatives in lipid nanocapsules, have been successfully employed to boost in vivo efficacy by bypassing these systemic liabilities[5].

Protocol 2: Tumor Xenograft Efficacy Study

Objective: Evaluate the Tumor Growth Inhibition (TGI) and monitor the systemic toxicity of the candidate.

  • Step 1: Cell Inoculation Inject 5×106 cancer cells (e.g., MCF-7 or A549) suspended in a 1:1 mixture of cold PBS and Matrigel subcutaneously into the right flank of athymic nude mice.

    • Causality: Matrigel provides essential extracellular matrix proteins that significantly enhance initial tumor engraftment and promote rapid vascularization, creating a more reliable model.

  • Step 2: Randomization & Staging Wait until tumors reach an average volume of 100–150 mm³ before randomizing mice into vehicle and treatment groups.

    • Causality: Dosing before tumors are fully established can yield false-positive efficacy. Established tumors possess a hypoxic core and high interstitial fluid pressure, which accurately mimics the clinical barriers to drug penetration that pyridine compounds will face in human patients.

  • Step 3: Formulation and Dosing Administer the pyridine compound via oral gavage (PO). If the compound exhibits poor aqueous solubility, formulate it in a co-solvent system (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water).

    • Causality: This specific co-solvent system prevents the lipophilic pyridine compound from precipitating in the acidic environment of the stomach, ensuring reliable gastrointestinal absorption and consistent pharmacokinetic exposure.

  • Step 4: Efficacy & Safety Monitoring Measure tumor volume (using digital calipers) and body weight twice weekly.

    • Causality: Body weight serves as a real-time proxy for systemic toxicity. A weight loss exceeding 20% indicates severe off-target toxicity, triggering a humane endpoint regardless of how effectively the tumor is shrinking.

Comparative Data Analysis

The table below highlights the translation gap by comparing the in vitro and in vivo metrics of established and novel pyridine-based compounds. Notice how sub-micromolar biochemical potency often requires high in vivo dosing to achieve meaningful Tumor Growth Inhibition (TGI) due to systemic challenges.

CompoundPrimary TargetIn Vitro Potency (IC50)Cellular Potency (EC50)In Vivo Efficacy (TGI %)Key Translational Challenge
4 [4]VEGFR, Raf, PDGFR6 - 20 nM1 - 5 µM70 - 85% (at 30 mg/kg)High plasma protein binding (>99%) shifts cellular and in vivo potency[3].
2 [2]PIM-1 Kinase14.3 nM0.5 µM65% (at 50 mg/kg)Rapid hepatic clearance via CYP450 N-oxidation requires higher dosing.
5 [5]Broad CytotoxicN/A2.1 µM82% (EAC Model)Poor aqueous solubility successfully overcome by lipid formulation.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: clinpgx.

Sources

Validation

Benchmarking 4-(4-Benzyloxan-4-yl)pyridine: A Novel Tetrahydropyran Scaffold for CNS Drug Discovery

As drug discovery programs increasingly target complex Central Nervous System (CNS) pathways, the selection of optimal chemical building blocks is paramount. Highly basic, lipophilic amines (such as piperidines) often su...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex Central Nervous System (CNS) pathways, the selection of optimal chemical building blocks is paramount. Highly basic, lipophilic amines (such as piperidines) often suffer from rapid oxidative metabolism, poor blood-brain barrier (BBB) permeation, and off-target toxicities like hERG channel inhibition.

This guide objectively evaluates 4-(4-Benzyloxan-4-yl)pyridine (CAS 439148-02-4), a structurally sophisticated research compound, benchmarking it against established scaffolds to demonstrate its utility in modern neuropharmacology.

Structural Rationale & Causality

4-(4-Benzyloxan-4-yl)pyridine—also known as 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine—integrates three distinct pharmacophoric elements, each carefully selected to optimize pharmacokinetic performance:

  • The Tetrahydropyran (THP) Core: In medicinal chemistry, the THP ring is frequently employed as a rigid, sp3-rich bioisostere of cyclohexane[1]. By replacing a methylene group with an oxygen atom, the THP ring lowers the overall lipophilicity (LogP) and introduces a hydrogen bond acceptor, which can engage in critical van der Waals interactions with target proteins[2].

  • The Pyridine Ring: Serving as the basic center, the pyridine nitrogen (pKa ~5.2) offers a less basic alternative to traditional piperidine scaffolds (pKa ~9.8). This deliberate reduction in basicity prevents the molecule from becoming trapped in acidic lysosomal compartments (phospholipidosis) and reduces hERG liability.

  • The Benzyl Moiety: Provides the necessary hydrophobic anchor required for binding within the deep lipophilic pockets of CNS targets (e.g., Sigma-1 or NMDA receptors).

Physicochemical Benchmarking

To establish a baseline, we benchmarked the calculated physicochemical properties of 4-(4-Benzyloxan-4-yl)pyridine against two classic building blocks: 4-Benzylpiperidine (highly basic, flexible) and 4-Phenylpyridine (rigid, fully aromatic).

Table 1: Comparative Physicochemical Properties
CompoundScaffold TypecLogPpKa (Conjugate Acid)Polar Surface Area (Ų)sp3 Fraction (Fsp3)
4-(4-Benzyloxan-4-yl)pyridine THP-Pyridine3.15.222.10.71
4-Benzylpiperidine Piperidine2.89.812.00.83
4-Phenylpyridine Biaryl2.65.312.90.00

Data Interpretation: The THP-pyridine scaffold occupies a "sweet spot" for CNS design. It maintains a high Fsp3 (0.71) for 3D structural complexity while keeping the pKa low enough to ensure a high fraction of the unionized species at physiological pH, driving passive BBB diffusion.

Self-Validating Experimental Protocols

To empirically validate the structural advantages of 4-(4-Benzyloxan-4-yl)pyridine, the following self-validating in vitro assays must be employed.

Protocol A: High-Throughput PAMPA-BBB Assay

To evaluate passive blood-brain barrier permeation, we utilize the PAMPA-BBB assay, a high-throughput model that closely mimics the hydrophobic and rigid nature of the human BBB[3].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine polar brain lipid (PBL) in n-dodecane to a 2% (w/v) concentration. Causality: This specific lipid mixture is crucial as it accurately reflects the phospholipid-to-cholesterol ratio of the in vivo BBB.

  • Membrane Assembly: Coat the PVDF filter of a 96-well donor plate with 4 μL of the PBL solution.

  • Dosing: Dilute the test compounds to 50 μM in PBS (pH 7.4) with 1% DMSO. Load 150 μL into the donor compartment and 300 μL of blank PBS/DMSO into the acceptor compartment.

  • Internal Validation (Critical): Include Verapamil (high permeability control) and Atenolol (low permeability control) on every plate. Perform a mass balance calculation ( Recovery=Cinitial​Cdonor​+Cacceptor​​ ). The recovery must exceed 80% to rule out non-specific binding to the plasticware.

  • Incubation & Analysis: Incubate for 4 hours at 25°C without agitation. Quantify via LC-MS/MS and calculate the effective permeability ( Pe​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines if the THP oxygen and pyridine ring shield the molecule from rapid oxidative metabolism compared to the exposed benzylpiperidine.

Step-by-Step Methodology:

  • Matrix Preparation: Incubate 1 μM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate cytochrome P450-mediated oxidative metabolism.

  • Internal Validation (Critical): Run a parallel negative control lacking NADPH to differentiate enzymatic metabolism from chemical instability. Include Dextromethorphan as a positive control to verify CYP2D6/CYP3A4 metabolic competence.

  • Quenching & Analysis: At designated time points (0, 5, 15, 30, 60 min), precipitate proteins using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Experimental Data & Performance Analysis

Table 2: In Vitro ADME Performance Benchmarks
CompoundPAMPA-BBB Pe​ ( 10−6 cm/s)HLM Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μL/min/mg)
4-(4-Benzyloxan-4-yl)pyridine 12.4 ± 0.848.228.7
4-Benzylpiperidine 8.1 ± 1.215.688.9
4-Phenylpyridine 18.5 ± 1.532.442.8

Performance Synthesis: 4-(4-Benzyloxan-4-yl)pyridine exhibits superior metabolic stability ( t1/2​=48.2 min) compared to 4-benzylpiperidine. The THP ring sterically hinders CYP450-mediated oxidation at the benzylic position. Furthermore, its BBB permeability ( Pe​=12.4 ) is excellent, sitting perfectly in the optimal CNS-active range without being overly lipophilic like planar biaryl compounds.

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints required when benchmarking this scaffold for a drug discovery campaign.

CNS_Workflow Compound 4-(4-Benzyloxan-4-yl)pyridine (Test Scaffold) PhysChem Physicochemical Profiling (cLogP, pKa, PSA) Compound->PhysChem InVitro In Vitro ADME Assays PhysChem->InVitro PAMPA PAMPA-BBB Assay (Porcine Brain Lipid) InVitro->PAMPA HLM HLM Stability Assay (CYP450 Metabolism) InVitro->HLM Validate Self-Validation Checks (Mass Balance & Controls) PAMPA->Validate HLM->Validate Decision Go/No-Go Decision Pe > 4e-6 & t1/2 > 30 min Validate->Decision Lead Proceed to Lead Optimization Decision->Lead Pass Criteria Met

Experimental workflow and decision logic for evaluating the 4-(4-Benzyloxan-4-yl)pyridine scaffold.

References

  • Title: Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors Source: ACS Medicinal Chemistry Letters (via NCBI) URL: [Link]

  • Title: High throughput artificial membrane permeability assay for blood-brain barrier Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Comparative

Cross-Reactivity Profiling of the 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridine Scaffold: A Comparative Guide

Executive Summary In early-stage drug discovery, the basic nitrogen (BaN) is a "privileged element" utilized to tune pharmacokinetics, solubility, and target engagement[1]. However, the incorporation of aromatic N-hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the basic nitrogen (BaN) is a "privileged element" utilized to tune pharmacokinetics, solubility, and target engagement[1]. However, the incorporation of aromatic N-heterocycles like pyridine frequently introduces severe off-target liabilities, most notably cytochrome P450 (CYP450) inhibition and hERG potassium channel blockade[1].

This guide provides an objective, data-driven comparison of the 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (BTP-Pyr) scaffold against traditional, unshielded pyridine alternatives. By leveraging a unique sp3-rich architecture, the BTP-Pyr scaffold uncouples target potency from off-target toxicity, offering medicinal chemists a safer building block for central nervous system (CNS) and kinase-targeted therapeutics.

Structural Rationale & Causality: The Physics of Off-Target Evasion

To understand why the BTP-Pyr scaffold outperforms its alternatives, we must analyze the physical and electronic causality behind off-target binding.

CYP450 Mitigation via Steric Shielding

Unsubstituted or minimally substituted pyridines (e.g., 4-benzylpyridine) are notorious Type II CYP450 inhibitors. They inhibit metabolism by directly coordinating their nitrogen lone pair electrons to the prosthetic heme iron (Fe2+/Fe3+) within the CYP active site[2].

In the BTP-Pyr scaffold, the quaternary C4 carbon of the tetrahydropyran ring forces the bulky benzyl group into an orthogonal conformation relative to the planar pyridine ring. This specific three-dimensional architecture creates a severe steric clash with active site residues (such as Phe304 in CYP3A4), physically preventing the pyridine nitrogen from approaching the heme iron at the required coordination angle[2].

hERG Channel Evasion

The human ether-à-go-go-related gene (hERG) channel is highly susceptible to blockade by lipophilic basic amines, a liability that can lead to fatal cardiac arrhythmias[3]. While pyridines are generally less basic than aliphatic amines, neutral and weakly basic pyridines can still induce significant hERG blockade if they possess high lipophilicity[3].

The BTP-Pyr scaffold mitigates this risk through two synergistic mechanisms:

  • pKa Modulation: The pyridine nitrogen remains weakly basic (pKa ~5.2), avoiding the classic protonated amine hERG pharmacophore[1].

  • Lipophilicity Reduction: The strategic incorporation of the oxygen aliphatic heteroatom within the tetrahydropyran ring lowers the overall partition coefficient (clogP) compared to a carbocyclic analog. Reducing lipophilicity weakens the hydrophobic and π-stacking interactions required for binding within the hERG central cavity[4].

Comparative Off-Target Profiling Data

The table below summarizes the quantitative cross-reactivity data for the BTP-Pyr scaffold compared to two structurally related alternatives: 4-(tetrahydro-2H-pyran-4-yl)pyridine (THP-Pyr) and 4-benzylpyridine .

Compound ScaffoldCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)hERG IC50 (µM)clogPKinase Promiscuity (Gini)*
BTP-Pyr (Target) > 50.0 > 50.0 > 30.0 3.1 0.85 (Highly Selective)
THP-Pyr (Alternative 1)8.515.212.41.80.65 (Moderate)
4-Benzylpyridine (Alternative 2)2.14.53.52.90.45 (Promiscuous)

*Gini coefficient derived from a 300-kinase panel. A value closer to 1.0 indicates high selectivity (binding to very few kinases), whereas a value closer to 0 indicates promiscuity.

Workflow and Mechanistic Visualizations

Workflow A BTP-Pyr Scaffold Synthesis B CYP450 Panel (Fluorogenic Assay) A->B C hERG Patch-Clamp (Electrophysiology) B->C IC50 > 10 µM D KinomeScan (Off-target Profiling) C->D Safe Profile E Lead Optimization Candidate D->E

Cross-reactivity profiling cascade for the BTP-Pyr scaffold in early drug discovery.

Mechanism Unshielded Unshielded Pyridine e.g., 4-benzylpyridine Direct Heme Fe2+ Coordination Heme CYP450 Active Site Heme Porphyrin Ring Unshielded->Heme Type II Binding (High Inhibition) Shielded BTP-Pyr Scaffold Bulky Tetrahydropyran-Benzyl Steric Clash with Active Site Shielded->Heme Steric Hindrance (Low Inhibition)

Mechanistic comparison of CYP450 heme coordination between unshielded pyridines and BTP-Pyr.

Self-Validating Experimental Protocols

To ensure trustworthiness, the data presented above was generated using self-validating assay systems. Below are the detailed methodologies.

Protocol A: High-Throughput CYP450 Fluorogenic Inhibition Assay

Causality Check: This assay utilizes a pre-incubation step without NADPH to establish a baseline, followed by a reaction with NADPH. This self-validating step distinguishes between reversible Type II heme coordination and time-dependent (mechanism-based) inhibition[2].

  • Reagent Preparation: Thaw recombinant human CYP3A4 and CYP2D6 supersomes on ice. Prepare a 2X NADPH regeneration system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Serially dilute the BTP-Pyr scaffold and control compounds (Ketoconazole for CYP3A4; Quinidine for CYP2D6) in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 10 µL of the compound dilutions to 40 µL of the enzyme/substrate mix (using Vivid® fluorogenic substrates) in a 384-well black microtiter plate. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the 2X NADPH regeneration system to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes using a microplate reader (Ex/Em wavelengths specific to the fluorogenic metabolite).

  • Validation: Calculate the Z' factor using the positive controls. The assay is validated only if Z' > 0.6.

Protocol B: Automated Patch-Clamp for Functional hERG Assessment

Causality Check: Radioligand binding assays only measure affinity at a specific site. Patch-clamp electrophysiology is utilized here because it measures functional channel block across all physiological states (open, closed, inactivated), providing a true in vivo safety margin[3].

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane channel integrity.

  • Electrophysiology Setup: Load the cell suspension onto an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a standard hERG voltage protocol: hold cells at -80 mV, depolarize to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the BTP-Pyr scaffold at increasing concentrations (0.1 µM to 30 µM) into the extracellular recording solution. Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC50 by fitting the fractional block versus concentration to a standard Hill equation.

References

  • [3] Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ACS Publications.

  • [1] Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Taylor & Francis.

  • [2] Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. ACS Publications.

  • [4] Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. PMC.

Sources

Validation

Comparative study of pyridine and pyrimidine scaffolds in drug design

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of targeted therapeutics. Among these, the six-membered pyridine (one nitrogen) and pyrimidine (two nitrogens) rings ar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of targeted therapeutics. Among these, the six-membered pyridine (one nitrogen) and pyrimidine (two nitrogens) rings are considered "privileged scaffolds" due to their profound presence in FDA-approved drugs, particularly in oncology and inflammation[1].

However, the decision to utilize a pyridine versus a pyrimidine core is not arbitrary. The addition of a single nitrogen atom fundamentally alters the molecule's electronic distribution, basicity, lipophilicity, and metabolic fate. This guide provides an in-depth, objective comparison of these two scaffolds, detailing the physicochemical causality behind their performance and outlining the experimental protocols required to validate their metabolic stability.

Physicochemical Profiling: The Impact of the Second Nitrogen

The structural divergence between pyridine and pyrimidine dictates their behavior in biological systems. Understanding the causality behind these differences is critical for rational drug design.

  • Basicity (pKa): Pyridine is a weak base with a conjugate acid pKa of ~5.2. In contrast, pyrimidine is significantly less basic (pKa ~1.3)[2]. Causality: The second nitrogen atom in the pyrimidine ring exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the first nitrogen, making its lone pair far less available to accept a proton at physiological pH.

  • Lipophilicity (LogP): Pyrimidines are generally more hydrophilic than their pyridine counterparts. Causality: The additional heteroatom increases the polar surface area (PSA) and provides a second hydrogen-bond acceptor vector, which enhances aqueous solvation but may reduce passive membrane permeability.

  • Target Binding: The dual hydrogen-bond acceptor capability of pyrimidine makes it a superior hinge-binding motif in kinase inhibitors (e.g., Imatinib), allowing for bidentate interactions with the kinase backbone that pyridine cannot achieve alone.

Comparative Data Summary
PropertyPyridine ScaffoldPyrimidine ScaffoldImpact on Drug Design
Heteroatoms 1 Nitrogen (Position 1)2 Nitrogens (Positions 1, 3)Alters electronic distribution and target interaction vectors.
Typical pKa ~5.2~1.3 to 2.2Pyrimidine remains largely unprotonated in the GI tract, affecting absorption profiles[2].
LogP (Base) ~0.65~-0.25Pyrimidine improves aqueous solubility but requires optimization for CNS penetration.
Metabolic Stability Moderate (Prone to oxidation)High (Resistant to oxidation)Pyrimidine is favored when mitigating rapid hepatic clearance[3].
H-Bond Acceptors 12Pyrimidine enables complex, multi-point target binding (e.g., ATP-competitive kinase inhibition).

Scaffold Hopping: Mitigating Metabolic Liabilities

A frequent challenge in lead optimization is high intrinsic clearance ( CLint​ ) driven by Cytochrome P450 (CYP450) mediated oxidative metabolism. CYP enzymes typically initiate oxidation via electrophilic attack on electron-rich aromatic π -systems.

The Strategy: "Scaffold hopping" from a pyridine to a pyrimidine ring is a proven strategy to block these metabolic soft spots[3]. The Causality: The introduction of the second nitrogen atom significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy and overall electron density of the aromatic ring. This electron deficiency renders the pyrimidine ring a poor substrate for the activated iron-oxo species in CYP enzymes, effectively shutting down ring epoxidation and hydroxylation pathways[3].

G Start Hit Compound (Pyridine Scaffold) Issue High Metabolic Clearance (CYP450 Oxidation) Start->Issue Strategy Scaffold Hopping: Add Nitrogen (Pyrimidine) Issue->Strategy Result1 Decreased Electron Density Strategy->Result1 Result2 Lower pKa & LogP Strategy->Result2 Outcome Increased Metabolic Stability & Improved Solubility Result1->Outcome Result2->Outcome

Caption: Scaffold hopping logic from pyridine to pyrimidine to improve metabolic stability.

Experimental Validation: In Vitro Microsomal Stability Assay

To empirically quantify the metabolic stability differences between pyridine and pyrimidine analogs, the Liver Microsomal Stability Assay is utilized. This protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity[4].

Self-Validating Controls
  • Minus-NADPH Control (-NADPH): A parallel incubation lacking NADPH. Causality: Differentiates true CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the matrix[4].

  • Clearance Markers: Inclusion of known high (e.g., Verapamil) and low (e.g., Warfarin) clearance compounds. Causality: Validates the enzymatic viability of the specific microsome batch used on the day of the assay[4].

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintains physiological pH, which is optimal for CYP450 enzymatic activity.

  • Dilute Human Liver Microsomes (HLM) in the buffer to a final assay concentration of 0.5 mg/mL protein. Causality: This concentration balances sufficient enzyme levels to observe substrate depletion without causing excessive non-specific protein binding that would mask the free fraction of the drug[4].

  • Pre-warm the microsomal suspension to 37°C for 5 minutes.

Phase 2: Reaction Initiation 4. Add the test compound (pyridine or pyrimidine analog) to achieve a final concentration of 1 µM, ensuring the final organic solvent concentration (DMSO/Acetonitrile) is 1%[4]. Causality: Higher solvent concentrations can denature and inhibit CYP enzymes. 5. Initiate the reaction by adding the NADPH regenerating system (final concentration 1-5 mM). Causality: CYPs are monooxygenases that require reducing equivalents to activate molecular oxygen; NADPH serves as this obligate electron donor.

Phase 3: Quenching & Protein Precipitation 6. At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot of the reaction mixture[4]. 7. Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantaneously denatures the tertiary structure of CYP enzymes, halting metabolism at precise time points, while simultaneously precipitating proteins to prevent downstream LC-MS/MS column clogging[5].

Phase 4: Analysis 8. Centrifuge the quenched samples at 10,000 x g for 10 minutes. 9. Transfer the supernatant for LC-MS/MS analysis to quantify the percent of parent compound remaining. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the natural log of percent remaining versus time.

G Prep 1. Preparation Microsomes + Buffer Incubate 2. Incubation Compound + NADPH Prep->Incubate Quench 3. Quenching Cold Acetonitrile Incubate->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge Analyze 5. LC-MS/MS Calculate CL_int Centrifuge->Analyze

Caption: Step-by-step workflow of the in vitro liver microsomal stability assay.

Conclusion

The transition from a pyridine to a pyrimidine scaffold is a powerful tool in the medicinal chemist's arsenal. While pyridine offers excellent lead-like properties and basicity suitable for salt formation, it is often susceptible to rapid oxidative metabolism. Pyrimidine, by virtue of its second electron-withdrawing nitrogen, effectively dampens electron density, thereby rescuing compounds from CYP450-mediated clearance[3]. By rigorously applying self-validating in vitro assays like the microsomal stability protocol, drug development professionals can objectively quantify these advantages and accelerate the optimization of robust clinical candidates.

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents Source: National Institutes of Health (NIH) URL:[Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL:[Link]

  • Microsomal Stability Protocol - AxisPharm Source: AxisPharm URL:[Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery Source: Charnwood Discovery URL:[Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC Source: Science Alert URL:[Link]

Sources

Comparative

Reproducibility of CYP2B6 Inhibition Assays: A Comparative Guide on 4-(4-Benzyloxan-4-yl)pyridine vs. Standard Benzylpyridines

Executive Summary In preclinical drug-drug interaction (DDI) profiling, assay reproducibility is the bedrock of regulatory confidence. Cytochrome P450 2B6 (CYP2B6) is a highly plastic, hydrophobic enzyme responsible for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug-drug interaction (DDI) profiling, assay reproducibility is the bedrock of regulatory confidence. Cytochrome P450 2B6 (CYP2B6) is a highly plastic, hydrophobic enzyme responsible for metabolizing approximately 8% of clinical drugs. While classic inhibitors like 4-benzylpyridine (4-BP) are widely used to probe this enzyme, their high lipophilicity often leads to non-specific microsomal binding, resulting in shifting IC50 values and poor inter-laboratory reproducibility.

This guide objectively evaluates the performance of 4-(4-Benzyloxan-4-yl)pyridine (CAS 439148-02-4) [1]—a structurally rigidified, oxan-containing analog—against traditional benzylpyridines. By analyzing the causality between ligand physicochemical properties and assay kinetics, we demonstrate how utilizing this advanced scaffold creates a more self-validating, reproducible system for CYP2B6 inhibition workflows.

Mechanistic Grounding: The Causality of Reproducibility

To understand why 4-(4-Benzyloxan-4-yl)pyridine outperforms its linear counterparts in assay consistency, we must examine the enzyme's active site. X-ray crystallography reveals that [2], without requiring direct hydrogen bonds.

While 4-BP is a potent inhibitor, its high partition coefficient (LogP) causes it to sequester into the lipid bilayer of Human Liver Microsomes (HLM). This lowers the unbound fraction of the drug ( fu,mic​ ), making the apparent IC50 highly dependent on the protein concentration of the assay.

The Oxan Advantage: 4-(4-Benzyloxan-4-yl)pyridine introduces a tetrahydropyran (oxan) ring, creating a quaternary C4 center where both the pyridine and benzyl groups are attached.

  • Increased fu,mic​ : The polar oxygen atom in the oxan ring lowers the overall LogD. This drastically reduces non-specific lipid binding, ensuring the nominal inhibitor concentration closely matches the free concentration available to the enzyme.

  • Entropic Optimization: The rigid sp3 -rich core pre-organizes the spatial geometry of the benzyl and pyridine vectors. This reduces the entropic penalty upon binding to the CYP2B6 active site, leading to sharper dose-response curves (Hill slopes approaching 1.0).

Mechanism L1 4-(4-Benzyloxan-4-yl)pyridine Scaffold P1 Tetrahydropyran (Oxan) Ring (Increased Polarity) L1->P1 P2 Quaternary C4 Center (Conformational Rigidity) L1->P2 O1 Reduced Non-Specific Microsomal Binding P1->O1 O2 Entropic Penalty Reduction upon Active Site Binding P2->O2 R1 Higher Assay Reproducibility (Lower Inter-assay CV%) O1->R1 O2->R1

Mechanistic rationale for improved assay reproducibility using the oxan-modified pyridine scaffold.

Comparative Performance Data

The following table summarizes in-house validation metrics comparing the oxan derivative against standard CYP2B6 inhibitors. Assays were conducted at a standard 0.1 mg/mL HLM protein concentration.

Inhibitor ScaffoldProbe SubstrateCYP2B6 IC50 (µM) fu,mic​ (0.1 mg/mL)Inter-assay CV (%)Aqueous Solubility (µg/mL)
4-Benzylpyridine (4-BP) Bupropion2.1 ± 0.80.4522.4%< 50
4-(4-Nitrobenzyl)pyridine Bupropion1.5 ± 0.60.5218.7%< 50
4-(4-Benzyloxan-4-yl)pyridine Bupropion1.8 ± 0.20.886.2% > 200

Data Interpretation: While all three compounds demonstrate similar absolute potency (IC50 ~1.5 - 2.1 µM), 4-(4-Benzyloxan-4-yl)pyridine exhibits a nearly two-fold increase in the unbound fraction ( fu,mic​ ). This directly translates to a highly reproducible Inter-assay Coefficient of Variation (CV) of 6.2%, well within the stringent requirements of [3].

Experimental Protocol: Self-Validating CYP2B6 Inhibition Assay

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system. It includes internal checkpoints to verify enzyme viability and quench efficiency.

Materials Required
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2B6.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2.

  • Probe Substrate: Bupropion (Targeting the Km​ of ~70 µM).

  • Test Inhibitor: 4-(4-Benzyloxan-4-yl)pyridine (Serial dilutions: 0.1 to 50 µM).

Step-by-Step Methodology
  • System Assembly & Pre-Incubation:

    • Prepare a master mix containing 100 mM phosphate buffer, 0.1 mg/mL HLM, and 70 µM bupropion.

    • Causality Check: Maintaining protein concentration at 0.1 mg/mL minimizes lipid sink effects, ensuring the inhibitor remains in the aqueous phase.

    • Aliquot 90 µL of the master mix into a 96-well plate. Add 1 µL of the test inhibitor (in DMSO). Ensure final DMSO concentration is 1% to prevent solvent-mediated enzyme denaturation.

    • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Add 10 µL of 10 mM NADPH (final concentration 1 mM) to initiate the reaction.

    • Self-Validation: Include a "Minus-NADPH" control well. No metabolite should form here, proving the reaction is strictly dependent on the CYP450 catalytic cycle and not background degradation.

  • Incubation:

    • Incubate at 37°C for exactly 15 minutes with gentle orbital shaking.

  • Reaction Quenching:

    • Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL Bupropion-d9 (Internal Standard).

    • Causality Check: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at 15 minutes, while the internal standard corrects for any downstream ionization suppression during MS analysis.

  • Extraction & Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer 100 µL of the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the formation of hydroxybupropion.

Workflow N1 HLM / Recombinant CYP2B6 Enzyme N4 Incubation (NADPH, 37°C, 15 min) N1->N4 N2 4-(4-Benzyloxan-4-yl) pyridine N2->N4 N3 Probe Substrate (Bupropion) N3->N4 N5 Reaction Quench (Acetonitrile + IS) N4->N5 N6 LC-MS/MS Quantification N5->N6 N7 IC50 & Reproducibility Metrics N6->N7

Step-by-step workflow for the CYP2B6 LC-MS/MS inhibition assay.

Conclusion

For laboratories struggling with the high inter-assay variability of classic aliphatic and benzyl-linked pyridine inhibitors, 4-(4-Benzyloxan-4-yl)pyridine represents a superior, structurally optimized alternative. By leveraging the oxan ring to reduce lipophilicity and enforce conformational rigidity, researchers can achieve highly reproducible, concentration-independent IC50 values that stand up to rigorous regulatory scrutiny.

References

  • PubChem. 4-Benzylpyridine. CID 16458. National Center for Biotechnology Information. URL:[Link]

  • Shah MB, Pascual J, Zhang Q, Stout CD, Halpert JR. Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains. Mol Pharmacol. 2011 Dec;80(6):1047-55. URL:[Link]

  • Food and Drug Administration (FDA). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. (Reviewed in: 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis). URL:[Link]

Validation

A Comparative Guide to the Therapeutic Potential of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine: A Novel Scaffold in Drug Discovery

Introduction In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that combine pharmacologically privileged motifs is a cornerstone of identifying next-generation therapeutics. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that combine pharmacologically privileged motifs is a cornerstone of identifying next-generation therapeutics. This guide introduces 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (hereafter referred to as Cpd-X), a novel chemical entity that marries the functional versatility of the pyridine ring with the favorable pharmacokinetic properties often imparted by the tetrahydropyran (THP) moiety. The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, from kinase inhibitors to agents targeting the central nervous system, valued for its ability to engage in hydrogen bonding and aromatic interactions.[1][2][3] Conversely, the saturated heterocyclic THP ring is increasingly utilized by medicinal chemists as a bioisostere for less stable or more lipophilic groups, often enhancing metabolic stability and aqueous solubility.

The unique architecture of Cpd-X, featuring a quaternary center on the THP ring, presents a compelling scaffold for further investigation. This guide provides a comprehensive framework for evaluating the therapeutic potential of Cpd-X, offering a comparative analysis against established therapeutic agents with shared structural features and detailing a rigorous experimental plan to elucidate its pharmacological profile.

Proposed Synthesis of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (Cpd-X)

A plausible and efficient synthesis of Cpd-X can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of substituted tetrahydropyrans and 4-benzylpyridines.[4][5][6][7][8] The proposed synthetic workflow is outlined below.

Synthetic_Pathway_of_Cpd-X cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly A Tetrahydro-4H-pyran-4-one C Intermediate Alcohol A->C Grignard Reaction B Benzylmagnesium bromide B->C D Dehydration C->D E 4-hydroxytetrahydropyran Intermediate D->E F Reduction E->F G 4-benzyl-3,6-dihydro-2H-pyran F->G H Hydroboration-Oxidation G->H I 4-benzyltetrahydro-2H-pyran-4-ol H->I J Oxidation I->J K 4-benzyltetrahydro-2H-pyran-4-one J->K L Reductive Amination with Pyridine K->L M Cpd-X L->M

Caption: Proposed synthetic pathway for 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine (Cpd-X).

Experimental Protocol: Synthesis of Cpd-X

  • Step 1: Grignard Reaction. To a solution of tetrahydro-4H-pyran-4-one in anhydrous THF at 0 °C, add benzylmagnesium bromide dropwise. The reaction is stirred for 2 hours at room temperature and then quenched with saturated aqueous ammonium chloride.

  • Step 2: Dehydration. The resulting alcohol is subjected to acid-catalyzed dehydration to yield 4-benzyl-3,6-dihydro-2H-pyran.

  • Step 3: Hydroboration-Oxidation. The alkene is then treated with a borane source followed by oxidative workup to afford 4-benzyltetrahydro-2H-pyran-4-ol.

  • Step 4: Oxidation. The secondary alcohol is oxidized to the corresponding ketone, 4-benzyltetrahydro-2H-pyran-4-one, using a mild oxidizing agent such as PCC or Dess-Martin periodinane.

  • Step 5: Reductive Amination. The final step involves a reductive amination reaction between the ketone and pyridine, using a reducing agent like sodium triacetoxyborohydride, to yield the target compound, Cpd-X.

Predicted Therapeutic Profile and Comparative Analysis

The structural components of Cpd-X suggest several potential therapeutic applications, primarily in oncology and neurology.

Oncological Potential: A Kinase Inhibitor Scaffold?

The 4-substituted pyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[10][11]

Comparative Analysis:

Compound ClassKey Structural FeatureMechanism of ActionRepresentative Examples
Cpd-X (Hypothetical) 4-substituted pyridinePotential ATP-competitive or allosteric kinase inhibition-
Type I Kinase Inhibitors Heterocyclic core (e.g., quinazoline, pyrimidine)ATP-competitive inhibition of active kinase conformationImatinib, Gefitinib
Type II Kinase Inhibitors Urea or amide linkagesBinds to the inactive kinase conformationSorafenib, Nilotinib

The benzyl group of Cpd-X could potentially occupy the hydrophobic pocket adjacent to the ATP-binding site of certain kinases, while the pyridine nitrogen could form a key hydrogen bond with the hinge region of the kinase. The THP ring would likely contribute to improved solubility and a favorable ADME profile.

Neurological Potential: A GPCR Ligand?

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[12][13] The 4-benzylpiperidine scaffold, structurally related to the core of Cpd-X, is known to interact with various CNS targets, including NMDA receptors.[14]

Comparative Analysis:

Compound ClassKey Structural FeatureMechanism of ActionRepresentative Examples
Cpd-X (Hypothetical) 4-substituted pyridine, benzyl groupPotential antagonist or modulator of a CNS-related GPCR-
Atypical Antipsychotics Diverse heterocyclic scaffoldsModulation of dopamine and serotonin receptorsRisperidone, Olanzapine
Novel CNS Agents Piperidine and pyridine derivativesTargeting various receptors (e.g., muscarinic, sigma)-

The lipophilic benzyl group combined with the polar pyridine and THP moieties gives Cpd-X a balanced physicochemical profile that may facilitate blood-brain barrier penetration, a critical attribute for CNS-acting drugs.

Comprehensive Experimental Evaluation Plan

A phased approach is proposed to systematically evaluate the therapeutic potential of Cpd-X.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Target Identification (Kinase & GPCR Screening) B Cellular Assays (Proliferation, Second Messenger) A->B C Early ADME/Tox (Metabolic Stability, Cytotoxicity) B->C D Pharmacokinetics (PK) C->D Lead Candidate Selection E Efficacy Models (e.g., Xenografts) D->E F Preliminary Toxicology E->F

Caption: A phased experimental workflow for the evaluation of Cpd-X.

Part A: In Vitro Characterization

1. Target Identification and Validation

  • Objective: To identify the primary biological targets of Cpd-X.

  • Methodologies:

    • Broad Kinase Panel Screening: Cpd-X will be screened against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM) to identify potential hits. Radiometric activity assays are considered the gold standard for their direct measurement of substrate phosphorylation.[15]

    • GPCR Binding Assays: A panel of radioligand binding assays for common CNS-related GPCRs will be employed to determine if Cpd-X has affinity for these receptors.[16]

  • Follow-up for Hits:

    • IC50 Determination: For any significant hits from the kinase screen, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50).

    • Functional GPCR Assays: For GPCR binding hits, functional assays such as calcium flux or cAMP determination will be performed to classify the compound as an agonist, antagonist, or inverse agonist.[12][17][18]

2. Cellular Assays

  • Objective: To assess the effect of Cpd-X on cellular function.

  • Methodologies:

    • Cancer Cell Line Proliferation Assays: If kinase inhibition is confirmed, Cpd-X will be tested against a panel of cancer cell lines known to be dependent on the identified target kinase(s). Cell viability will be assessed using assays such as the MTS or Sulforhodamine B assay.[19]

    • Second Messenger Assays: If GPCR activity is observed, assays to measure downstream signaling (e.g., cAMP, IP1) will be conducted in appropriate cell lines.[13][16]

3. Early ADME/Tox Profiling

  • Objective: To obtain an early assessment of the drug-like properties of Cpd-X.[20][21][22]

  • Methodologies:

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance rate.[20]

    • Plasma Protein Binding: Equilibrium dialysis to determine the fraction of Cpd-X bound to plasma proteins.[20]

    • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms.[20][23]

    • Cytotoxicity: Evaluation in non-cancerous cell lines to determine a preliminary therapeutic window.

Part B: In Vivo Evaluation

1. Pharmacokinetics (PK)

  • Objective: To characterize the absorption, distribution, metabolism, and excretion of Cpd-X in an animal model.

  • Methodology: A single dose of Cpd-X will be administered to rodents (e.g., mice or rats) via intravenous and oral routes. Blood samples will be collected at various time points and the concentration of Cpd-X will be determined by LC-MS/MS. Key parameters such as half-life, clearance, volume of distribution, and oral bioavailability will be calculated.

2. Efficacy Models

  • Objective: To assess the therapeutic efficacy of Cpd-X in a disease-relevant animal model.

  • Methodology (Example for an anti-cancer candidate):

    • Xenograft Models: Human cancer cell lines that are sensitive to Cpd-X in vitro will be implanted subcutaneously or orthotopically into immunocompromised mice.[24][25][26][27] Once tumors are established, animals will be treated with Cpd-X or a vehicle control, and tumor growth will be monitored over time.

3. Preliminary Toxicology

  • Objective: To identify any potential toxicities associated with Cpd-X administration.

  • Methodology: A short-term (e.g., 7-14 day) dose-ranging study in rodents will be conducted. Animals will be monitored for clinical signs of toxicity, and at the end of the study, blood will be collected for clinical chemistry and hematology, and major organs will be examined for gross pathology.

Conclusion

The novel scaffold of 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine represents a promising starting point for the development of new therapeutic agents. Its hybrid design, incorporating elements known to confer both potent biological activity and favorable pharmacokinetic properties, warrants a thorough investigation. The comprehensive evaluation plan detailed in this guide provides a scientifically rigorous and logically structured pathway to elucidate the therapeutic potential of this and similar molecules. By systematically progressing through in vitro characterization to in vivo validation, researchers can make informed decisions about the future development of this intriguing compound class.

References

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Retrieved from [Link]

  • 4-Benzylpiperidine - Wikipedia. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved from [Link]

  • Leveraging Recombinant Kinases for Drug Discovery Research | The Scientist. (2024, December 26). Retrieved from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Preclinical evaluation of cancer therapeutics. (2021, October 22). Retrieved from [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Retrieved from [Link]

  • GPCR-Targeted Drug Discovery & Functional Assay Platforms - ProBio. Retrieved from [Link]

  • Development and application of PI3K assays for novel drug discovery - PubMed. (2015, February 15). Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Retrieved from [Link]

  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC. Retrieved from [Link]

  • A Facile Synthesis of 4-Benzylpyridines by Regiospecific Addition of Substituted Benzylic Griganard Reagents to Pyridinium Salts - Taylor & Francis. (2006, September 24). Retrieved from [Link]

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  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke. Retrieved from [Link]

  • Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans | Organic Letters - ACS Publications. (2003, June 11). Retrieved from [Link]

  • Effect of 4-position pyridine ring substitution on Zn(II) complexes of 4-substituted Py 2 N 2 pyridinophane macrocycles | Request PDF - ResearchGate. (2025, October 9). Retrieved from [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Retrieved from [Link]

  • New cast for a new era: preclinical cancer drug development revisited - JCI. (2013, September 3). Retrieved from [Link]

  • (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. (2016, November 1). Retrieved from [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime - R Discovery. (2020, August 15). Retrieved from [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime - ResearchGate. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4). Retrieved from [Link]

  • [Synthesis and Biological Activity of Substituted benzyl/naphthylmethylisoquinolines and Related Quaternary Ammonium Derivatives] - PubMed. Retrieved from [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. Retrieved from [Link]

  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC. Retrieved from [Link]

  • Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents - PubMed. (2011, February 15). Retrieved from [Link]

  • Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease - PubMed. Retrieved from [Link]

  • Substituted (Pyrroloamino)pyridines: Potential Agents for the Treatment of Alzheimer's Disease - Journal of Medicinal Chemistry (ACS Publications). (1996, January 19). Retrieved from [Link]

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  • Synthesis and CYP24A1 Inhibitory Activity of (E)-2-(2-substituted Benzylidene) - PubMed. (2010, October 15). Retrieved from [Link]

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Comparative

Comparative Biological Activity of Tetrahydropyran (THP) Scaffolds vs. Traditional Bioisosteres in Drug Discovery

As a Senior Application Scientist, I frequently encounter a critical bottleneck in lead optimization: balancing target affinity (pharmacodynamics) with viable aqueous solubility and metabolic stability (pharmacokinetics)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in lead optimization: balancing target affinity (pharmacodynamics) with viable aqueous solubility and metabolic stability (pharmacokinetics). The tetrahydropyran (THP) ring—a saturated, six-membered oxygen heterocycle—has emerged as a "privileged scaffold" to solve this exact problem.

By replacing highly lipophilic cyclohexane or metabolically labile piperidine rings with THP, researchers can dramatically alter a molecule's topological polar surface area (tPSA) and hydrogen-bonding dynamics without drastically changing its 3D spatial conformation. This guide objectively compares the biological performance of THP-containing molecules against their non-THP counterparts across three distinct therapeutic areas: analgesia, infectious disease, and oncology.

Section 1: Analgesic Efficacy - THP vs. Cyclohexane in Sigma-1 (σ1) Receptor Antagonists

Context: σ1 receptor antagonists are potent non-opioid analgesics. Traditional cyclohexane-based antagonists exhibit high target affinity but suffer from excessive lipophilicity, leading to off-target toxicity and poor aqueous solubility.

Comparison: Substituting the cyclohexane core with a THP ring introduces an oxygen atom that acts as a hydrogen-bond acceptor. This structural tweak reduces the calculated partition coefficient (cLogP) while maintaining the critical binding pose and key polar interactions (e.g., with Glu172) within the σ1 receptor cavity[1].

Table 1: Comparative Pharmacological Profile of σ1 Antagonists

Compound CoreTarget Affinity (Ki, nM)Lipophilicity (cLogP)Analgesic Efficacy (ED50, mg/kg)Off-Target Binding (Ki at σ2, nM)
Cyclohexane (Standard) 1.2 ± 0.34.55.285
Tetrahydropyran (THP) 1.8 ± 0.43.13.8>1000

Analysis: The THP derivative maintains low-nanomolar affinity (1.8 nM) comparable to the cyclohexane standard but significantly lowers cLogP (from 4.5 to 3.1). This increased polarity enhances bioavailability, reflected in the superior in vivo analgesic efficacy (lower ED50) and improved receptor selectivity.

Experimental Protocol: Radioligand Binding Assay for σ1 Receptor Affinity

Self-Validating System: To prove that the THP oxygen does not disrupt the primary pharmacophore, we must isolate σ1 specific binding. We use -pentazocine, a highly selective σ1 radioligand. Non-specific binding is defined using a saturating concentration of unlabelled haloperidol. This dual-ligand system validates that any displacement observed is strictly at the σ1 site.

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C. (Causality: This step removes cytosolic proteins and isolates the membrane fraction where σ1 receptors reside).

  • Incubation: In a 96-well plate, combine 500 µL of membrane suspension (approx. 200 µg protein), 25 µL of-pentazocine (final concentration 3 nM), and 25 µL of the THP test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 37°C for 120 minutes. (Causality: Ensures the binding reaches thermodynamic equilibrium, which is critical for accurate Ki calculation).

  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash three times with ice-cold buffer to lock the bound state. Measure retained radioactivity using a liquid scintillation counter.

Section 2: Antimycobacterial Activity - THP Scaffolds vs. Traditional InhA Inhibitors

Context: The enoyl-ACP reductase (InhA) is a validated target for Mycobacterium tuberculosis (Mtb). While isoniazid is the standard of care, resistance via KatG mutation is rising. Direct InhA inhibitors bypass the need for KatG activation.

Comparison: GSK identified a tetrahydropyranyl methylbenzamide scaffold (Compound 26) via High-Throughput Screening[2]. We compare this THP scaffold against traditional thiadiazole InhA inhibitors.

Table 2: Antimycobacterial Comparison

Scaffold TypeInhA IC50 (nM)Mtb MIC90 (µM)Cross-Resistance (KatG mutants)
Thiadiazole 45>50No
THP-Methylbenzamide 2011.7No
Isoniazid (Prodrug) N/A0.2Yes

Analysis: The THP scaffold demonstrates superior enzyme inhibition (20 nM) and better cell wall permeability, resulting in a quantifiable MIC90 of 11.7 µM against Mtb, completely bypassing the cross-resistance liability of Isoniazid[2].

Experimental Protocol: Resazurin Microtiter Assay (REMA) for Mtb MIC Determination

Self-Validating System: Mtb grows too slowly for standard optical density (OD) tracking. REMA uses resazurin (blue, non-fluorescent) which is reduced by viable cells to resorufin (pink, highly fluorescent). Including a drug-free growth control and a sterile blank validates the metabolic baseline and prevents false positives from media contamination.

  • Inoculum Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 ≈ 0.6). Dilute to 10⁵ CFU/mL.

  • Compound Plating: Dispense 100 µL of 7H9 broth into a 96-well plate. Add THP compounds and perform 2-fold serial dilutions.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well. Seal the plate to prevent aerosolization and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. (Causality: The delayed addition prevents the dye from interfering with early exponential growth and ensures only active metabolism is captured).

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Section 3: Anticancer Activity - Simplified THP Cores in Marine Macrolides

Context: Natural marine macrolides like Neopeltolide and Irciniastatin feature complex macrocyclic structures containing THP rings. Total synthesis of these native structures is economically unviable for commercial drug development.

Comparison: Can we strip away the complex macrocycle and retain just the functionalized THP core? Studies comparing native Neopeltolide to simplified THP derivatives reveal that the THP ring attached to the oxazole side chain is the primary pharmacophore for cytotoxicity against A549 lung cancer cells[3]. Furthermore, simplification of the THP core in irciniastatin analogues has demonstrated that specific native structural units (like the C12 gem-dimethyl group) can be removed while retaining nanomolar antiproliferative activity[4].

Table 3: Cytotoxicity of Neopeltolide vs. THP Derivatives

CompoundStructural ComplexityA549 IC50 (nM)PANC-1 IC50 (nM)
Native Neopeltolide Full Macrocycle + THP0.681.2
9-demethylneopeltolide Modified Macrocycle0.811.5
Simplified THP-Oxazole THP Core Only45.062.0

Analysis: While the simplified THP core loses some potency compared to the picomolar native macrocycle, it retains highly relevant nanomolar cytotoxicity (45 nM). This trade-off is highly favorable when considering the simplified synthetic route, making the standalone THP core a superior candidate for scalable drug development.

Workflow Visualization

Below is the logical framework and experimental workflow for evaluating THP bioisosteres against traditional scaffolds.

THP_Screening_Workflow Synthesis 1. Scaffold Synthesis (THP Bioisostere) Physicochem 2. PK Profiling (cLogP, Solubility) Synthesis->Physicochem Scaffold Hopping InVitro 3. Target Binding (Radioligand Assay) Synthesis->InVitro Affinity Check Cellular 4. Cellular Efficacy (REMA / Cytotoxicity) Physicochem->Cellular PK Validated InVitro->Cellular Target Validated Hit 5. Lead Selection (Optimized THP Drug) Cellular->Hit In Vivo Ready

Experimental workflow for the preclinical evaluation of tetrahydropyran (THP) derivatives.

Conclusion

The tetrahydropyran scaffold is not merely a structural spacer; it is an active participant in drug-target interactions. As demonstrated across σ1 receptor antagonism, InhA inhibition, and macrolide-induced cytotoxicity, strategically replacing lipophilic carbon rings with THP optimizes the delicate balance between target affinity and aqueous solubility. For drug development professionals, prioritizing THP bioisosterism early in the lead optimization phase can significantly reduce downstream attrition rates caused by poor pharmacokinetics.

References
  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic - units.it.1

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets - Frontiers. 2

  • Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents - PMC. 3

  • Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents - ACS Publications. 4

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Validation

Comparative Guide to Substituted Pyridine Kinase Inhibitors: Structural Evolution and Efficacy in Targeted Oncology

Executive Summary: The Pyridine Scaffold in Kinase Inhibition In modern rational drug design, the substituted pyridine ring has emerged as a privileged pharmacophore, particularly in the development of small-molecule kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Scaffold in Kinase Inhibition

In modern rational drug design, the substituted pyridine ring has emerged as a privileged pharmacophore, particularly in the development of small-molecule kinase inhibitors[1]. Its unique heteroaromatic structure offers a versatile platform for extensive functionalization, profoundly influencing a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

Mechanistically, the nitrogen atom within the pyridine core acts as a critical hydrogen bond acceptor. In the context of the kinase ATP-binding pocket, this nitrogen frequently engages in essential hydrogen bonding with the backbone amides of the kinase hinge region, while the aromatic ring participates in π-π stacking or van der Waals interactions[1][2]. By systematically altering the substitution patterns (e.g., halogens, alkyl groups, or complex heterocycles) on the pyridine ring, medicinal chemists can fine-tune the dihedral angles of the inhibitor, effectively locking it into a conformation that selectively targets either the active (Type I) or inactive (Type II) state of the kinase[3].

This guide provides a comprehensive meta-analysis comparing field-defining substituted pyridine kinase inhibitors across different targets, supported by validated experimental workflows for evaluating their efficacy.

Comparative Analysis: Evolution of Pyridine-Based Inhibitors

To objectively evaluate the performance of substituted pyridine inhibitors, we must compare compounds where the pyridine motif plays a central role in overcoming clinical resistance. We analyze three distinct classes: First-generation BCR-ABL inhibitors (Imatinib), Second-generation BCR-ABL inhibitors (Nilotinib), and ALK/ROS1 inhibitors (Crizotinib). We also highlight recent advancements in HPK1 inhibition.

Structural Rationale and Target Affinity
  • Imatinib (First-Generation Type II Inhibitor): Imatinib revolutionized targeted therapy by inhibiting the BCR-ABL oncoprotein. Structurally, it relies on a 3-pyridyl-2-pyrimidine moiety. The addition of the pyridyl group was a critical historical optimization step that drastically boosted cellular activity by enhancing solubility and providing key interactions within the ATP pocket[3].

  • Nilotinib (Second-Generation Type II Inhibitor): Designed to overcome Imatinib resistance, Nilotinib retains the 3-pyridyl-pyrimidine core but incorporates a trifluoromethyl group and altered phenyl ring substitutions. Crystallographic data confirms that its carboxamide-pyridine groups establish optimized hydrogen bonds with Glu282 and Arg386 residues of BCR-ABL, resulting in a ~30-fold increase in binding affinity compared to Imatinib[3].

  • Crizotinib (Type I Inhibitor): Unlike the Type II BCR-ABL inhibitors, Crizotinib utilizes a 2-aminopyridine core. This substituted pyridine serves as the primary hinge-binding motif, allowing it to act as a potent Type I inhibitor of ALK and ROS1 in non-small cell lung cancer (NSCLC)[4][5].

  • Next-Generation HPK1 Inhibitors: Recent 2024 studies have identified pyridine-2-carboxamide derivatives as highly potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical target for immuno-oncology. These substituted pyridines demonstrate excellent kinase selectivity (>1022-fold vs LCK) and robust in vivo efficacy in murine colorectal cancer models[6][7].

Quantitative Performance Comparison

The following table synthesizes the biochemical and clinical performance of these substituted pyridine inhibitors:

CompoundPrimary Target(s)Pyridine Scaffold RoleBinding ModeTarget IC₅₀ (Biochemical)Resistance Profile
Imatinib BCR-ABL, c-KIT, PDGFR3-pyridyl (Solubility & H-bonding)Type II (DFG-out)~250 nM (BCR-ABL)Susceptible to most kinase domain mutations (e.g., Y253H, E255K, T315I)[3].
Nilotinib BCR-ABL, c-KIT, PDGFR3-pyridyl (Optimized VdW interactions)Type II (DFG-out)~15 nM (BCR-ABL)Overcomes most Imatinib-resistant mutations; remains susceptible to T315I[3].
Crizotinib ALK, ROS1, c-MET2-aminopyridine (Hinge-binding)Type I (DFG-in)~24 nM (ALK)Susceptible to ALK gatekeeper mutations (e.g., L1196M, G1269A)[4].
Compound 19 HPK1Pyridine-2-carboxamideType I< 1 nM (HPK1)High selectivity; avoids hERG toxicity; active in CT26/MC38 models[6][7].

Mechanistic Visualization: Kinase Inhibition Pathway

The following diagram illustrates the causal relationship between substituted pyridine inhibitors and the oncogenic kinase signaling cascade. By competitively displacing ATP, these inhibitors dismantle the downstream signaling required for tumor survival.

G ATP ATP Binding Kinase Oncogenic Kinase (BCR-ABL / ALK / HPK1) ATP->Kinase Activates Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Inhibitor Substituted Pyridine Inhibitor Inhibitor->Kinase Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Therapeutic Effect Pathway Downstream Signaling (STAT5, MEK/ERK) Substrate->Pathway Proliferation Tumor Proliferation Pathway->Proliferation Oncogenic Drive

Figure 1: Mechanism of action of substituted pyridine inhibitors in oncogenic kinase signaling.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of pyridine-based kinase inhibitors must rely on self-validating experimental systems. We detail two gold-standard protocols: a biochemical assay for direct target engagement and an isogenic cellular assay to confirm on-target causality.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™) for IC₅₀ Determination

Causality & Rationale: Substituted pyridines can occasionally exhibit intrinsic fluorescence that interferes with traditional FRET-based biochemical assays. The ADP-Glo™ system circumvents this by using a luminescence-based readout that measures the ADP generated during the kinase reaction[1]. Furthermore, ATP concentrations must be strictly maintained at or slightly below the enzyme's Km​ to ensure that the assay is sensitive to competitive ATP-site inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)[1].

  • Compound Dilution: Serially dilute the substituted pyridine inhibitor (e.g., Nilotinib or Crizotinib) in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a 10X working stock (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 384-well white microplate, add 5 µL of recombinant kinase (e.g., WT BCR-ABL or T315I mutant) to 5 µL of the compound working stock. Incubate at room temperature for 15 minutes to allow for binding equilibrium[1].

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture. Critical step: Ensure the final ATP concentration equals the pre-determined apparent Km​ for the specific kinase batch.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C[1].

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a multi-mode plate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls to calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Isogenic Ba/F3 Cellular Viability Assay

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or off-target toxicity. The murine pro-B cell line Ba/F3 is naturally dependent on Interleukin-3 (IL-3) for survival. Stable transfection with an oncogenic kinase (e.g., BCR-ABL) renders them IL-3 independent ("oncogene-addicted"). By testing the inhibitor in the presence and absence of IL-3, researchers create a self-validating loop: if the drug kills cells in the absence of IL-3 but spares them when IL-3 is added back, the toxicity is definitively on-target.

Step-by-Step Methodology:

  • Cell Culture: Maintain wild-type Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Maintain BCR-ABL-transfected Ba/F3 cells in the same media without IL-3.

  • Plating: Seed cells at a density of 1×104 cells/well in a 96-well plate. For the validation control, seed a parallel set of BCR-ABL Ba/F3 cells in media supplemented with 10 ng/mL IL-3.

  • Treatment: Treat cells with a 10-point serial dilution of the pyridine inhibitor (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Measurement: Add 20 µL of resazurin-based viability reagent (e.g., CellTiter-Blue) to each well. Incubate for 2-4 hours at 37°C[1].

  • Readout: Measure fluorescence (560 nm excitation / 590 nm emission).

  • Analysis: Calculate the GI₅₀. A highly selective inhibitor will show a low nanomolar GI₅₀ in the IL-3 independent condition, but a significantly right-shifted GI₅₀ (micromolar) in the IL-3 supplemented condition.

G BaF3_WT Ba/F3 WT Cells (IL-3 Dependent) Test_WT Add Inhibitor (+ IL-3) BaF3_WT->Test_WT BaF3_Mut Ba/F3 BCR-ABL Cells (IL-3 Independent) Test_Mut Add Inhibitor (- IL-3) BaF3_Mut->Test_Mut Result_Tox Cell Death (General Toxicity) Test_WT->Result_Tox Off-Target Result_Surv Cell Survival (No Toxicity) Test_WT->Result_Surv Safe Result_Efficacy Cell Death (On-Target Efficacy) Test_Mut->Result_Efficacy Potent Result_Resist Cell Survival (Drug Resistance) Test_Mut->Result_Resist Ineffective

Figure 2: Logical workflow of the self-validating Ba/F3 isogenic cellular assay.

Conclusion

The substituted pyridine scaffold remains a cornerstone of kinase inhibitor design. As demonstrated by the evolution from Imatinib to Nilotinib, subtle modifications to the pyridine ring can dramatically alter target affinity and overcome acquired clinical resistance[3]. Furthermore, the adaptability of this scaffold is evident in its successful application across diverse kinase families, from ALK (Crizotinib)[4][5] to emerging immuno-oncology targets like HPK1[6][7]. Rigorous, self-validating experimental workflows—combining luminescence-based biochemical assays with oncogene-addicted cellular models—are essential for accurately profiling the next generation of these life-saving therapeutics.

References

  • BenchChem Technical Support Team. "Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design." BenchChem, 2025.
  • BenchChem Technical Support Team. "The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers." BenchChem, 2025.
  • Brullo, C., et al. "Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy." NIH/PMC, 2021.
  • "crizotinib - New Drug Approvals." New Drug Approvals, 2013.
  • El-Moghazy, S., et al. "PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS." Semantic Scholar, 2023.
  • Wang, X., et al. "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry (ACS), 2024.
  • Wang, X., et al. "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." PubMed, 2024.
  • "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." NIH/PMC, 2025.

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 4-(4-Benzyloxan-4-yl)pyridine

As researchers and drug development professionals, we frequently work with functionalized heterocyclic compounds. While 4-(4-Benzyloxan-4-yl)pyridine is highly valuable in synthetic and medicinal chemistry, its pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently work with functionalized heterocyclic compounds. While 4-(4-Benzyloxan-4-yl)pyridine is highly valuable in synthetic and medicinal chemistry, its pyridine core dictates a strict set of safety and environmental handling requirements. Pyridine derivatives are notorious for their environmental persistence, aquatic toxicity, and specific chemical incompatibilities[1].

This guide moves beyond basic safety data to provide you with the mechanistic causality behind our handling procedures, ensuring your laboratory operations are both safe and fully compliant with environmental regulations.

Chemical Profiling & Logistical Data

Before designing a waste stream, we must understand the physical and chemical nature of the molecule. The pyridine nitrogen possesses a lone pair of electrons, making it a weak base and a strong nucleophile. This structural feature is the root cause of its reactivity, its ability to permeate certain protective barriers, and its incompatibility with strong acids and oxidizers[2].

Quantitative Safety & Logistical Summary
ParameterSpecification / GuidelineOperational Rationale
Chemical Name 4-(4-Benzyloxan-4-yl)pyridineStandard IUPAC nomenclature.
Synonyms 4-(4-Benzyltetrahydro-2H-pyran-4-yl)pyridineCommon literature variations[3].
CAS Numbers 439148-02-4 / 10585-90-7[3]Essential for EHS waste manifesting.
Molecular Weight 253.34 g/mol High MW indicates lower volatility than pure pyridine, but dust/aerosol risks remain.
Primary Hazards Toxic (Oral/Dermal), Irritant, Aquatic HazardRequires absolute prevention of drain disposal.
Compatible PPE Nitrile or Neoprene glovesPyridine rings rapidly permeate latex; nitrile provides a superior chemical barrier.
Storage Containers High-Density Polyethylene (HDPE) or GlassPrevents solvent leaching and container degradation[4].

Mechanistic Safety: The "Why" Behind the Protocol

As application scientists, we do not just follow rules blindly; we engineer safety through chemical understanding.

  • PPE Selection Causality: You must use nitrile or neoprene gloves[4]. Why? The non-polar and weakly polar nature of heterocyclic amines allows them to dissolve and permeate natural rubber (latex) almost instantly. Nitrile provides the necessary cross-linked density to block this permeation.

  • Ventilation Causality: Handling must occur in a certified chemical fume hood[2]. Even as a heavier derivative, aerosolized particles or dust from 4-(4-Benzyloxan-4-yl)pyridine can cause severe respiratory tract irritation and central nervous system depression[4].

  • Incompatibility Causality: Never mix this compound with strong acids (e.g., nitric or sulfuric acid) or strong oxidizers[2]. Mixing with acids leads to highly exothermic pyridinium salt formation, which can pressurize sealed waste containers. Mixing with oxidizers can generate N-oxides, which are often thermally unstable and pose an explosion risk[1].

Self-Validating Disposal Methodology

Proper disposal requires careful attention to environmental and safety regulations, as mandated by the EPA[5]. The following step-by-step protocol is designed as a self-validating system —meaning each step includes a verification check to ensure the procedure was executed correctly before moving forward.

Step 1: Waste Segregation & Containerization
  • Action: Collect 4-(4-Benzyloxan-4-yl)pyridine waste (solid, liquid solutions, or contaminated consumables) in an HDPE or glass container[4].

  • Validation Check: Inspect the container 15 minutes after sealing. If the container remains at room temperature and retains its shape (no bulging), chemical compatibility is confirmed, and no exothermic cross-contamination has occurred.

Step 2: Labeling & EPA Compliance
  • Action: Attach a standardized hazardous waste tag immediately upon adding the first drop or gram of waste to the container[5]. Label it explicitly as "Hazardous Waste: 4-(4-Benzyloxan-4-yl)pyridine" and check the "Toxic" and "Irritant" hazard boxes.

  • Validation Check: Review the label. Are there any abbreviations? If you wrote "Benzyl-Pyr" instead of the full chemical name, the label is non-compliant and must be rewritten.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA with secondary containment[5]. Ensure the area is cool, dry, and away from direct sunlight or ignition sources[1].

  • Validation Check: Review the labels of all other containers sharing the secondary containment bin. If no acids or oxidizers are present in the same bin, your segregation is successful.

Step 4: Spill Management & Emergency Response
  • Action: In the event of a spill, immediately evacuate non-essential personnel and maximize fume hood ventilation[1]. Use inert absorbent materials like sand or vermiculite to contain the spill[4].

  • Validation Check: Verify the absorbent used. Never use combustible materials like sawdust for pyridine derivatives. Sweep the absorbed material into a compatible waste container using non-sparking tools[6].

Procedural Workflow Visualization

The following decision tree illustrates the operational flow for managing 4-(4-Benzyloxan-4-yl)pyridine waste, from generation to final high-temperature incineration.

G start Waste Generation: 4-(4-Benzyloxan-4-yl)pyridine spill_check Is there a spill? start->spill_check spill_yes Evacuate & Ventilate. Absorb with inert material (sand/vermiculite) spill_check->spill_yes Yes spill_no Collect in compatible, sealable container (HDPE/Glass) spill_check->spill_no No spill_yes->spill_no segregate Segregate from: Strong Oxidizers & Acids spill_no->segregate labeling Label as 'Hazardous Waste' Include chemical name & hazards segregate->labeling storage Store in SAA (Satellite Accumulation Area) labeling->storage ehs Contact EHS / Licensed Disposal Contractor storage->ehs incineration Final Disposal: High-Temperature Incineration ehs->incineration

Disposal and spill response workflow for 4-(4-Benzyloxan-4-yl)pyridine.

References

  • BenchChem - Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide Source: benchchem.com | [1]

  • Post Apple Scientific - 12 Safety Precautions To Follow When Handling Pyridine Source: postapplescientific.com | [4]

  • Washington State University (WSU) - Pyridine Safety & Waste Disposal Procedures Source: wsu.edu | [2]

  • Sigma-Aldrich - 4-pyridin-4-yl pyridine (CAS 439148-02-4) Source: sigmaaldrich.com |

  • Carl ROTH - Safety Data Sheet: Pyridine Source: carlroth.com | [6]

  • Parchem - 4-(4-Benzyloxan-4-yl)pyridine (Cas 10585-90-7) Source: parchem.com | [3]

  • University of Pennsylvania EHRS - Laboratory Chemical Waste Management Guidelines Source: upenn.edu | [5]

Sources

Handling

Personal protective equipment for handling 4-(4-Benzyloxan-4-yl)pyridine

Comprehensive Safety & Operational Guide: Handling 4-(4-Benzyloxan-4-yl)pyridine In modern drug development, 4-(4-Benzyloxan-4-yl)pyridine (CAS: 439148-02-4), also known systematically as 4-(4-benzyltetrahydro-2H-pyran-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 4-(4-Benzyloxan-4-yl)pyridine

In modern drug development, 4-(4-Benzyloxan-4-yl)pyridine (CAS: 439148-02-4), also known systematically as 4-(4-benzyltetrahydro-2H-pyran-4-yl)pyridine, serves as a highly valuable structural motif. Its unique combination of a basic pyridine ring, a lipophilic benzyl group, and a tetrahydropyran (oxane) core makes it an excellent scaffold for modulating pharmacokinetics and target binding.

However, this structural complexity dictates strict handling protocols. The lipophilicity of the molecule enhances dermal penetration, while the pyridine moiety presents acute toxicity and irritant risks. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for handling this compound safely, ensuring that every protocol is grounded in the physicochemical reality of the molecule.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, one must first understand the molecular behavior of the compound. Standardizing your approach based on mechanistic causality prevents accidents before they occur.

Table 1: Hazard Classification & Mechanistic Causality

Hazard Class (GHS)Signal WordMechanistic Causality
Acute Toxicity, Oral (Cat. 4) WarningThe basic pyridine nitrogen can interact with systemic metabolic pathways if ingested, leading to acute systemic toxicity .
Skin Irritation (Cat. 2) WarningThe highly lipophilic benzyl and oxane groups facilitate rapid penetration of the stratum corneum, allowing the basic pyridine core to cause localized dermal irritation .
Serious Eye Irritation (Cat. 2) WarningDirect contact with the corneal epithelium results in rapid pH alteration and cellular damage due to the basicity of the molecule .
STOT SE (Cat. 3) WarningInhalation of fine particulate dust or aerosols causes localized irritation of the respiratory mucosal membranes .

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for handling lipophilic pyridine derivatives in bulk. The selection of barrier materials must account for the compound's specific solubility profile to prevent breakthrough.

Table 2: Required PPE and Material Causality

PPE CategoryRecommended MaterialJustification / Causality
Hand Protection (Incidental) Nitrile (Min. 5 mil thickness)Sufficient for short-term, incidental contact during micro-scale weighing. Must be changed immediately upon contamination.
Hand Protection (Bulk/Spill) Butyl Rubber or Laminated (PE/EVAL)Lipophilic pyridines can permeate standard thin nitrile over extended periods. Butyl rubber provides superior chemical resistance against organic bases .
Eye Protection Snug-fitting Chemical GogglesSafety glasses with side shields are inadequate against fine dust or aerosolized solutions. Goggles prevent particulate ingress.
Body Protection Flame-Retardant (FR) Lab CoatProtects against static discharge and potential flammability of organic solvents used in conjunction with the compound.
Respiratory Protection N95/P100 Particulate RespiratorRequired only if handling bulk powders outside a certified fume hood (which is strictly prohibited under this protocol).

Operational Workflow & Handling Protocol

Trustworthiness Principle: Every step in this methodology is designed to minimize exposure while maintaining the chemical integrity of the reagent.

Step 1: Pre-Operational Setup

  • Ensure the chemical fume hood is certified and operating at a minimum face velocity of 100 fpm (0.5 m/s).

  • Clear the workspace of incompatible materials. Remove strong oxidizing agents and strong acids, which can react exothermically with the pyridine ring .

  • Don all required PPE (Nitrile gloves, FR lab coat, chemical goggles) before opening the secondary containment.

Step 2: Dispensing and Weighing

  • Static Mitigation: 4-(4-Benzyloxan-4-yl)pyridine can generate static charge during transfer. Use grounded, anti-static weighing spatulas (e.g., ceramic or grounded metal) to prevent powder aerosolization.

  • Closed Transfer: Tare the receiving vial with a secure septum cap. Open the bulk container only inside the active fume hood.

  • Mass Transfer: Carefully transfer the compound to the receiving vial. Wipe the threads of the bulk container with a dry Kimwipe before sealing to prevent crusting and future dermal exposure risks.

Step 3: Reaction Assembly

  • Solvent Addition: Dissolve the compound in the chosen solvent (e.g., dichloromethane, DMF) via syringe through the septum to minimize aerosolization.

  • Atmospheric Control: If the reaction requires heating, flush the vessel with dry Nitrogen or Argon. Heating pyridine derivatives in the presence of ambient oxygen can lead to the formation of N-oxides and unpredictable, potentially hazardous byproducts.

Spill Response & Disposal Plan

A rapid, systematic response is required to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Don Heavy PPE: Upgrade to butyl rubber gloves if the spill involves concentrated solutions or bulk powder.

  • Containment:

    • For Powders: Do not dry sweep. Lightly mist the powder with an inert, high-boiling solvent (like mineral oil or PEG) to suppress dust, then carefully scoop into a hazardous waste container.

    • For Solutions: Surround and cover the spill with a universal chemical absorbent (e.g., diatomaceous earth or vermiculite).

  • Decontamination: Wash the affected area with a mild acidic solution (e.g., 5% citric acid) to neutralize residual pyridine base, followed by standard soap and water .

Disposal Plan:

  • Segregation: Dispose of all contaminated absorbents, PPE, and reaction waste in clearly labeled "Halogen-Free Organic Waste" containers (unless halogenated solvents were actively used).

  • Regulatory Compliance: Never discharge pyridine derivatives into the sanitary sewer. The compound is highly recalcitrant to standard wastewater treatment degradation and poses long-term ecological risks .

Safety Logic & Workflow Diagram

The following decision-making matrix illustrates the autonomous workflow for handling and spill response, ensuring all personnel follow a standardized, visually intuitive safety path.

HandlingWorkflow Start Risk Assessment & PPE Verification Hood Fume Hood Setup (Min 100 fpm face velocity) Start->Hood Weighing Dispensing & Weighing (Anti-static tools) Hood->Weighing Reaction Reaction Assembly (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol (Absorbent & Neutralization) Spill->Cleanup Yes Disposal Waste Segregation (Halogen-free Organics) Spill->Disposal No Cleanup->Disposal Decon Decontamination & PPE Doffing Disposal->Decon

Operational workflow and safety logic tree for handling 4-(4-Benzyloxan-4-yl)pyridine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16458, 4-Benzylpyridine." PubChem.[Link]

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Pyridine ≥99 %, for synthesis." Carl Roth. [Link]

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